5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h1-9H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGQKQYLXHGLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178373 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23711-34-4 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023711344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Foreword: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, have made it a focal point for drug discovery. Derivatives of 1,2,4-triazole-3-thione, in particular, exhibit an exceptionally broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4] The strategic placement of substituents on the triazole ring allows for the fine-tuning of these pharmacological profiles. The target molecule of this guide, this compound, incorporates a phenyl group at the N4 position and a 2-chlorophenyl group at the C5 position, features that are often explored to enhance bioactivity, making it a compound of significant interest for researchers in drug development.[5] This guide provides a comprehensive, field-proven methodology for its synthesis and rigorous characterization.
Part 1: Synthesis of the Target Compound
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through a two-step process involving the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclodehydration.[6] This approach offers high yields and a straightforward purification process.
Synthetic Principle and Strategy
The core strategy involves the nucleophilic addition of an acid hydrazide to an isothiocyanate, yielding a 1,4-disubstituted thiosemicarbazide. This intermediate possesses all the necessary atoms for the target heterocycle. The subsequent ring closure is induced under alkaline conditions. The base facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon. This is followed by the elimination of a water molecule to yield the stable, aromatic 1,2,4-triazole ring. Ethanol is a preferred solvent as it effectively dissolves the reactants and intermediate while being compatible with the alkaline conditions.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials and Reagents:
-
2-Chlorobenzohydrazide
-
Phenyl isothiocyanate
-
Absolute Ethanol
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
Step 1: Synthesis of 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide (Intermediate)
-
In a 250 mL round-bottom flask, dissolve 2-chlorobenzohydrazide (0.01 mol) in 50 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.
-
To this clear solution, add phenyl isothiocyanate (0.01 mol) dropwise while stirring continuously at room temperature.
-
Upon addition, a white precipitate typically begins to form.
-
Reflux the reaction mixture for 2-3 hours to ensure the reaction goes to completion. The choice to reflux is to maximize the yield by providing sufficient activation energy for the reaction.
-
After refluxing, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filter the resulting solid precipitate using a Büchner funnel, wash it thoroughly with a small amount of cold ethanol to remove any unreacted starting materials, and then wash with distilled water.
-
Dry the collected solid in a vacuum oven at 60-70 °C. This intermediate is typically pure enough for the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
-
Place the dried 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide (0.008 mol) in a 250 mL round-bottom flask.
-
Add a 2N aqueous solution of sodium hydroxide (40 mL). The use of a base is critical as it catalyzes the intramolecular cyclodehydration.[6]
-
Reflux the mixture with stirring for 4-6 hours. During this time, the solid will dissolve as the cyclization proceeds.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Carefully pour the cooled, clear solution into a beaker containing crushed ice.
-
Acidify the solution by adding concentrated HCl dropwise with constant stirring until the pH is approximately 5-6. This step neutralizes the excess base and protonates the triazole, causing it to precipitate out of the aqueous solution.
-
Filter the resulting white precipitate, wash it thoroughly with cold distilled water until the washings are neutral to litmus paper, and then dry it completely.
-
For final purification, recrystallize the crude product from ethanol to obtain pure white crystals of this compound.
Part 2: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical and spectroscopic methods provides a self-validating system of proof.
Caption: A multi-faceted workflow for the characterization of the synthesized triazole.
Thione-Thiol Tautomerism
It is crucial to recognize that 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thione (-N=C-SH) and thiol (>N-C=S) forms. Spectroscopic evidence from solid-state and solution studies indicates that the thione form is generally the predominant tautomer.[7] The characterization data below will be interpreted with this equilibrium in mind.
Melting Point
-
Protocol: A small amount of the dried, recrystallized product is packed into a capillary tube and its melting point is determined using a standard melting point apparatus.
-
Significance: A sharp and distinct melting point range is a primary indicator of high purity. For a closely related compound, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol, the melting point is reported as 197-198 °C, providing a reference for the expected range.[6]
FT-IR Spectroscopy
-
Protocol: The FT-IR spectrum is recorded using the KBr pellet method.
-
Significance: FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The absence of the C=O stretch from the thiosemicarbazide intermediate and the appearance of characteristic triazole ring vibrations confirm successful cyclization.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~3350-3280 | N-H stretch | Indicates the presence of the thione tautomer.[6] |
| ~3100-3000 | Aromatic C-H stretch | Confirms the presence of the phenyl and chlorophenyl rings. |
| ~2600-2550 | S-H stretch | A weak band indicating the minor thiol tautomer.[6][8] |
| ~1620-1600 | C=N stretch | Characteristic of the triazole ring.[6] |
| ~1300-1250 | C=S stretch | Strong evidence for the predominant thione tautomer.[1] |
| ~750-700 | C-Cl stretch | Confirms the presence of the chlorophenyl substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, typically DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons.
-
Significance: NMR provides definitive structural proof by mapping the carbon and hydrogen framework of the molecule.
¹H NMR (DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.8 - 14.1 | Singlet (broad) | 1H | SH / NH proton (labile, exchangeable with D₂O). The downfield shift is characteristic.[6] |
| ~7.2 - 7.8 | Multiplet | 9H | Aromatic protons from both the phenyl and 2-chlorophenyl rings. The complexity arises from overlapping signals. |
¹³C NMR (DMSO-d₆, 100 MHz): The expected chemical shifts are based on data for similar structures.[9][10]
| Chemical Shift (δ, ppm) | Assignment |
| ~167-169 | C=S (Thione carbon) |
| ~148-150 | C5 of triazole ring |
| ~127-135 | Aromatic carbons (Phenyl and Chlorophenyl rings) |
| ~132-134 | C-Cl carbon (ipso-carbon of chlorophenyl ring) |
Mass Spectrometry (MS)
-
Protocol: Mass spectra are typically acquired using Electrospray Ionization (ESI) in positive ion mode.
-
Significance: Mass spectrometry confirms the molecular weight of the synthesized compound, providing the most direct evidence of its identity. The fragmentation pattern can also offer additional structural information.[11][12]
-
Expected Molecular Ion: For C₁₄H₁₀ClN₃S, the calculated monoisotopic mass is approximately 287.03 g/mol . The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 288. The characteristic isotopic pattern for a chlorine-containing compound (an [M+2] peak with about one-third the intensity of the M peak) would provide definitive confirmation.
Elemental Analysis
-
Protocol: The sample is analyzed for its percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur using a CHNS elemental analyzer.
-
Significance: The experimentally determined percentages should align closely with the calculated theoretical values, confirming the empirical formula of the compound.
Theoretical Values for C₁₄H₁₀ClN₃S:
-
Carbon: 58.43%
-
Hydrogen: 3.50%
-
Nitrogen: 14.60%
-
Sulfur: 11.14%
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of this compound. The described two-step synthesis via a thiosemicarbazide intermediate is efficient and scalable. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques, provides a rigorous framework for validating the structure and purity of the final product. This ensures that the material is of high quality and suitable for subsequent applications in medicinal chemistry research and drug development.
References
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Retrieved from [Link]
-
AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Retrieved from [Link]
-
Oxford Academic. (n.d.). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]
-
PMC. (n.d.). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. Retrieved from [Link]
-
NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl].... Retrieved from [Link]
-
SpectraBase. (n.d.). 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol - Optional[13C NMR] - Chemical. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Retrieved from [Link]
-
NIH. (n.d.). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Foreword: The Therapeutic Promise of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and versatile pharmacological profile.[1][2] Its derivatives form the backbone of numerous clinically significant agents, demonstrating a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The incorporation of a thiol group at the 3-position, along with specific aryl substitutions at the 4- and 5-positions, as seen in 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, often enhances the therapeutic potency of these compounds.[1][2] This guide provides a comprehensive exploration of the putative mechanisms of action for this specific molecule, grounded in the established bioactivities of its chemical class and outlining a rigorous experimental framework for their validation.
Part 1: Postulated Mechanisms of Action
Direct mechanistic studies on this compound are not yet prevalent in the public domain. However, based on extensive research into structurally related 1,2,4-triazole-3-thiol derivatives, we can postulate several high-probability molecular pathways through which this compound may exert its biological effects.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
A primary and well-documented mechanism for antifungal triazoles is the disruption of the fungal cell membrane integrity.[6][7] This is achieved through the inhibition of a critical enzyme in the ergosterol biosynthesis pathway, cytochrome P450-dependent lanosterol 14α-demethylase (CYP51).[6][8] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, and function.
The proposed mechanism involves the nitrogen atoms of the triazole ring binding to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, leading to cell death.[7][8]
Hypothetical Signaling Pathway: Antifungal Action
Caption: Proposed inhibition of fungal ergosterol biosynthesis.
Anticancer Activity: Multi-Target Inhibition
The 1,2,4-triazole scaffold is a privileged structure in oncology, with derivatives exhibiting a range of anticancer activities.[1][2][9] For this compound, two plausible anticancer mechanisms are proposed based on studies of similar compounds.
A. Kinase Inhibition:
Many cancers are characterized by the deregulation of protein kinases.[1] Small molecule kinase inhibitors are a major class of targeted cancer therapies. Given the structural features of the topic compound, it is plausible that it could function as a kinase inhibitor, potentially targeting pathways involved in cell proliferation and survival, such as the EGFR or BRAF pathways.[10]
B. p53-MDM2 Interaction:
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein. A promising anticancer strategy is to disrupt this interaction, thereby reactivating p53. Notably, in silico studies on the closely related 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives have suggested their potential to mimic key p53 residues and interfere with the p53-MDM2 interaction.[11][12]
Logical Flowchart: Investigating Anticancer Mechanisms
Caption: Experimental workflow for elucidating anticancer MOA.
Enzyme Inhibition: A Focus on Glycoside Hydrolases
Certain 1,2,4-triazole-3-thiol derivatives have been identified as inhibitors of enzymes such as α-glucosidase and α-amylase.[13] These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. While perhaps a secondary mechanism, the potential for this compound to inhibit these or other enzymes should not be discounted and warrants investigation.
Part 2: Experimental Protocols for Mechanism Validation
To rigorously test the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols are designed to provide clear, actionable steps for researchers.
Protocol: Fungal CYP51 Inhibition Assay
Objective: To determine if this compound inhibits fungal lanosterol 14α-demethylase.
Methodology:
-
Preparation of Fungal Microsomes:
-
Culture a relevant fungal strain (e.g., Candida albicans) to mid-log phase.
-
Harvest and spheroplast the cells using zymolyase.
-
Lyse the spheroplasts by osmotic shock and homogenization.
-
Perform differential centrifugation to isolate the microsomal fraction containing CYP51.
-
-
Enzyme Assay:
-
Pre-incubate the fungal microsomes with varying concentrations of the test compound and a known inhibitor (e.g., fluconazole) as a positive control.
-
Initiate the enzymatic reaction by adding radiolabeled lanosterol and an NADPH-generating system.
-
After a defined incubation period, stop the reaction by adding a strong base.
-
Extract the sterols using an organic solvent (e.g., hexane).
-
Separate the substrate (lanosterol) from the product (ergosterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Quantify the amount of radiolabeled product formed.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
Objective: To assess the inhibitory activity of the compound against a specific protein kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human EGFR kinase.
-
Kinase buffer.
-
ATP and a suitable peptide substrate.
-
Test compound dissolved in DMSO.
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the EGFR kinase.
-
Incubate for a short period to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a specified time at the optimal temperature.
-
Terminate the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value.
-
Protocol: p53-MDM2 Co-Immunoprecipitation
Objective: To determine if the compound can disrupt the interaction between p53 and MDM2 in cancer cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with wild-type p53 (e.g., U-87 MG) to approximately 80% confluency.
-
Treat the cells with the test compound, a positive control (e.g., nutlin-3a), and a vehicle control (DMSO) for a specified duration.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-MDM2 antibody overnight.
-
Add protein A/G agarose beads to pull down the MDM2 and its interacting proteins.
-
-
Western Blot Analysis:
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53 and MDM2.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Interpretation:
-
A decrease in the amount of p53 co-immunoprecipitated with MDM2 in the compound-treated samples compared to the vehicle control indicates a disruption of the interaction.
-
Part 3: Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Summary of In Vitro Bioactivities
| Assay Type | Target | IC₅₀ (µM) | Positive Control | IC₅₀ of Control (µM) |
| Antifungal | C. albicans CYP51 | [Insert Value] | Fluconazole | [Insert Value] |
| Anticancer | EGFR Kinase | [Insert Value] | Erlotinib | [Insert Value] |
| Anticancer | BRAF Kinase | [Insert Value] | Vemurafenib | [Insert Value] |
| Enzyme Inhibition | α-Glucosidase | [Insert Value] | Acarbose | [Insert Value] |
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a molecule of significant therapeutic potential, likely acting through multiple mechanisms. The proposed experimental workflows provide a clear path to elucidating its precise molecular targets and pathways. Future research should focus on in vivo efficacy studies in relevant animal models of fungal infections and cancer, as well as comprehensive ADME/Tox profiling to assess its drug-like properties. The multifaceted nature of the 1,2,4-triazole-3-thiol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.
References
-
Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. (2010). Monatshefte fur Chemie, 141(4), 471-478. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. [Link]
-
Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). Pharmacia. [Link]
-
Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. (n.d.). PubMed. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. [Link]
-
Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (n.d.). ResearchGate. [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Pharmaceutical Journal of Ukraine. [Link]
-
A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). ResearchGate. [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). ResearchGate. [Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed. [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PMC - NIH. [Link]
-
A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. (2023). PubMed. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health. [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central - NIH. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]
-
Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC - PubMed Central. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC - PubMed Central. [Link]
-
Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. (2017). PMC - PubMed Central. [Link]
-
Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (n.d.). Sci-Hub. [Link]
Sources
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isres.org [isres.org]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sci-Hub. Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent / Journal of Molecular Structure, 2021 [sci-hub.box]
- 13. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
tautomeric forms of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Tautomeric Forms of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in the field of medicinal chemistry. The specific tautomeric form of a drug molecule can significantly influence its physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive examination of the thione-thiol tautomerism in this compound, a heterocyclic scaffold of significant interest in drug discovery. By integrating theoretical principles with established experimental and computational methodologies, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazole core.
The Significance of Tautomerism in Drug Design
Tautomerism is a critical consideration in drug design as the different tautomers of a molecule can exhibit distinct biological activities.[1] The 1,2,4-triazole ring system, a common motif in medicinal chemistry, is known for its diverse pharmacological applications, including antifungal, anticancer, and antiviral agents.[2][3] The functionality of these molecules is profoundly influenced by their structural dynamics, particularly prototropic tautomerism.[1] In the case of 1,2,4-triazole-3-thiol derivatives, the equilibrium between the thione and thiol forms can impact hydrogen bonding capabilities, molecular conformation, and ultimately, the interaction with biological targets.[1] A thorough understanding of this tautomeric balance is therefore essential for rational drug design and the optimization of lead compounds.
Thione-Thiol Tautomerism in this compound
The core of our investigation is the tautomeric equilibrium between the thione and thiol forms of this compound. This equilibrium involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom.
Caption: Thione-thiol tautomeric equilibrium of the title compound.
Quantum chemical investigations on related 1,2,4-triazole-3-thione derivatives have consistently shown that the thione form is generally the more stable tautomer .[4][5] This stability is often attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond in this heterocyclic system in the gas phase.[4] While the thione form is predominant in the solid state and in neutral solutions for many analogous compounds, the thiol form can also be present and its population can be influenced by factors such as solvent polarity and pH.[2][6]
Experimental Methodologies for Tautomer Characterization
A multi-faceted experimental approach is crucial for the unambiguous characterization of the .
Spectroscopic Techniques
Spectroscopy offers a powerful and non-destructive means to probe the tautomeric equilibrium.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy can readily distinguish between the thione and thiol forms through their characteristic vibrational frequencies.[2]
| Functional Group | Tautomeric Form | Characteristic Wavenumber (cm⁻¹) |
| N-H stretch | Thione | 3100–3460 |
| S-H stretch | Thiol | 2550–2650 (weak and sharp) |
| C=N stretch | Both | 1560–1650 |
| N-C=S stretch | Thione | 1250–1340 |
| N=C-S stretch | Thiol | 1180–1230 |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for elucidating the dominant tautomeric form in solution.[2]
| Nucleus | Tautomeric Form | Characteristic Chemical Shift (ppm) |
| ¹H (N-H) | Thione | 13–14 |
| ¹H (S-H) | Thiol | 1.1–1.4 |
| ¹³C (C=S) | Thione | 169.00–169.10 |
-
UV-Visible Spectroscopy: The electronic transitions of the chromophores in the thione and thiol forms differ, allowing for their differentiation using UV-Vis spectroscopy.[7] Thione tautomers typically exhibit an n-π* transition of the C=S group in the range of 300-400 nm, whereas thiol tautomers show a π-π* transition of the C=N group below 300 nm.[7]
Chromatographic Methods
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be employed to separate and identify the tautomers in solution.[6] By observing two peaks with the same mass-to-charge ratio, the simultaneous presence of both tautomers can be confirmed.[6] The relative peak areas can provide a quantitative measure of the tautomeric ratio under specific chromatographic conditions.[6]
Caption: A simplified workflow for HPLC-MS analysis of tautomers.
Computational Chemistry: A Predictive Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful predictive tool for studying tautomerism.[4][8] The B3LYP functional with a suitable basis set, such as 6-31G(d,p), has been shown to be reliable for investigating the tautomerism of 1,2,4-triazole derivatives.[4][5] These calculations can provide valuable insights into:
-
Relative Stabilities: By calculating the Gibbs free energy of the thione and thiol forms, their relative populations at equilibrium can be predicted.[9]
-
Energy Barriers: The energy barrier for the interconversion between tautomers can be determined by locating the transition state structure.[5]
-
Spectroscopic Properties: Theoretical calculations can predict IR vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to confirm the identity of the observed tautomer.[4][8]
Synthesis and Biological Relevance
The synthesis of this compound and its derivatives is of significant interest due to their potential as anticancer agents.[10][11] A general synthetic route often involves the cyclization of a substituted thiosemicarbazide.[12][13] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the presentation of key pharmacophoric features, which are dictated by the predominant tautomeric form. For instance, derivatives of the closely related 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol have been investigated as potential inhibitors of the p53-MDM2 interaction, a critical pathway in cancer therapy.[10][11]
Caption: From synthesis to biological application of the target compound.
Conclusion
The tautomeric behavior of this compound is a crucial aspect that governs its chemical and biological properties. Based on extensive studies of analogous compounds, the thione form is expected to be the predominant tautomer in the solid state and in neutral solutions. However, the potential for the existence of the thiol form, particularly under varying environmental conditions, should not be overlooked. A combined approach utilizing advanced spectroscopic techniques, chromatographic methods, and computational chemistry is essential for a comprehensive understanding of the tautomeric equilibrium. This knowledge is indispensable for the rational design and development of novel drug candidates based on this promising heterocyclic scaffold.
References
-
Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 987-995. [Link]
-
Antypenko, L. M., & Komykhov, S. A. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 12(3), 47-51. [Link]
-
Pomarnacka, E., & Kornicka, A. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Chromatographia, 81(1), 123-133. [Link]
-
Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]
-
Ben-Aoun, Z., & Gherraf, N. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. [Link]
-
Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., Daraji, D. G., & Shah, N. K. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1239, 130000. [Link]
-
Gökce, H., Alpaslan, Y. B., & Bahçeli, S. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]
-
Gökce, H., Alpaslan, Y. B., & Bahçeli, S. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. PubMed. [Link]
-
Ben-Aoun, Z., & Gherraf, N. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]
-
Tautomeric forms of 1,2,4-triazole. ResearchGate. [Link]
-
Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. ResearchGate. [Link]
-
Holla, B. S., Veeranjaneyulu, A., & Sarojini, B. K. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 153-160. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
-
Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., Daraji, D. G., & Shah, N. K. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Sci-Hub. [Link]
-
Al-Sultani, A. H. H., & Mohammed, A. A. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Konuralp Medical Journal, 12(1), 104-111. [Link]
-
4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. PubChem. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Singh, R. K., & Singh, R. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(3), 1461-1467. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]
-
ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Science and Technology. [Link]
-
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]
-
2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4- Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. preprints.org [preprints.org]
- 4. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent / Journal of Molecular Structure, 2021 [sci-hub.box]
- 12. mdpi.com [mdpi.com]
- 13. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and critical physicochemical parameters that govern the behavior and therapeutic potential of this specific triazole derivative. We will explore the causality behind experimental choices for its synthesis and characterization, grounding the discussion in authoritative scientific literature.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic and structural features allow it to participate in various non-covalent interactions with biological macromolecules, making it a cornerstone in the design of therapeutic agents.[2] The incorporation of a thiol group at the 3-position introduces a critical functional handle for further chemical modification and imparts the potential for tautomerism, which can significantly influence the compound's biological activity and pharmacokinetic profile. The specific compound, this compound, with its distinct substitution pattern, presents a compelling case for detailed investigation. The presence of a chlorophenyl group can enhance lipophilicity and introduce halogen bonding capabilities, while the phenyl group at the 4-position influences the overall conformation and steric profile of the molecule. Understanding the interplay of these structural features is paramount for its rational development as a drug candidate. Notably, derivatives of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol have been investigated as potential anticancer agents.[5][6]
Synthesis and Structural Elucidation
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically proceeding through a multi-step sequence. The following protocol is a representative method adapted from literature precedents for similar compounds.[7][8]
Synthetic Workflow
The synthesis can be logically broken down into two primary stages: the formation of an intermediate N-substituted thiosemicarbazide, followed by its cyclization to yield the desired triazole-thiol.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-chlorobenzohydrazide (10 mmol) in absolute ethanol (50 mL).
-
Addition of Isothiocyanate: To the stirred solution, add phenyl isothiocyanate (10 mmol) dropwise at room temperature.
-
Reaction: The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Expert Insight: The choice of ethanol as a solvent is crucial as it effectively dissolves the starting materials and allows for a clean precipitation of the thiosemicarbazide product upon cooling. Refluxing provides the necessary activation energy for the nucleophilic attack of the hydrazide on the isothiocyanate.
Step 2: Synthesis of this compound
-
Cyclization Reaction: The synthesized 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide (8 mmol) is suspended in an aqueous solution of sodium hydroxide (8%, 50 mL).
-
Heating: The mixture is heated under reflux for 6-8 hours until the evolution of hydrogen sulfide gas ceases (as tested with lead acetate paper).
-
Neutralization and Precipitation: The reaction mixture is then cooled to room temperature and filtered. The filtrate is acidified with dilute hydrochloric acid to a pH of 5-6.
-
Product Isolation: The resulting precipitate is filtered, washed thoroughly with cold water, and recrystallized from a suitable solvent such as ethanol to afford the pure product.
Trustworthiness Check: The completion of the cyclization is indicated by the cessation of hydrogen sulfide evolution. The final product's purity should be confirmed by melting point determination and spectroscopic analysis.
Structural Characterization
The definitive identification of this compound is achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | ~3100-3000 (Ar C-H), ~2600-2550 (S-H, weak), ~1600 (C=N), ~1300 (C=S, for thione tautomer)[9][10] |
| ¹H-NMR (δ, ppm) | 7.0-8.0 (m, Ar-H), ~13.0-14.0 (s, 1H, SH/NH, exchangeable with D₂O)[1][10] |
| ¹³C-NMR (δ, ppm) | ~165-170 (C=S, thione form), ~150-160 (C-S, thiol form), ~120-140 (Ar-C)[11] |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight (C₁₄H₁₀ClN₃S: 287.77 g/mol )[12] |
Core Physicochemical Properties and Their Implications
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.
Tautomerism: The Thiol-Thione Equilibrium
A key characteristic of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms.[11] This equilibrium is influenced by the solvent, pH, and temperature. In the solid state and neutral solutions, the thione form is often predominant.[11]
Caption: Thiol-thione tautomerism in this compound.
Implication for Drug Development: The tautomeric form present can significantly affect the compound's ability to interact with its biological target. For instance, the thiol form may act as a hydrogen bond donor, while the thione form can act as a hydrogen bond acceptor. This duality can be exploited in drug design to optimize binding affinity.
Lipophilicity (LogP)
Experimental Protocol: Shake-Flask Method (OECD 107)
-
Preparation: Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.
-
Equilibration: Shake the mixture vigorously for a set period to ensure equilibrium is reached.
-
Separation: Separate the n-octanol and aqueous layers by centrifugation.
-
Quantification: Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: LogP = log([Concentration in octanol] / [Concentration in water]).
Implication for Drug Development: Lipophilicity is a critical factor in membrane permeability and oral bioavailability. A LogP value in the optimal range (typically 1-3) is often desired for orally administered drugs.
Acidity (pKa)
The thiol group in the molecule is weakly acidic, and its pKa value will determine the extent of ionization at physiological pH.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
Implication for Drug Development: The ionization state of a drug affects its solubility, permeability, and interaction with its target. Understanding the pKa is crucial for formulating the drug and predicting its behavior in vivo.
Solubility
The solubility of the compound in aqueous and organic solvents is a fundamental property that influences its formulation and bioavailability.
Experimental Protocol: Equilibrium Solubility Method
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate-buffered saline for physiological relevance).
-
Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: Filter the suspension to remove undissolved solid and determine the concentration of the dissolved compound in the filtrate using an appropriate analytical technique.
Implication for Drug Development: Poor aqueous solubility is a major challenge in drug development. Strategies such as salt formation or the use of solubility-enhancing excipients may be necessary for compounds with low solubility.
Potential Applications in Drug Discovery
The 1,2,4-triazole-3-thiol scaffold is associated with a broad spectrum of biological activities.[2][3][13] The title compound, with its specific substitution pattern, is a promising candidate for further investigation in several therapeutic areas.
-
Anticancer Activity: As previously mentioned, derivatives of this compound have shown potential as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy.[5][6]
-
Antimicrobial Activity: Many 1,2,4-triazole derivatives exhibit potent antibacterial and antifungal properties. The presence of the thiol group and the lipophilic aromatic rings may contribute to its ability to disrupt microbial membranes or inhibit essential enzymes.[4][9]
-
Anti-inflammatory Activity: Some triazole derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[1]
Conclusion
This compound is a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical routes, and its structure can be unequivocally confirmed by modern spectroscopic methods. The core physicochemical properties, particularly the thiol-thione tautomerism, lipophilicity, acidity, and solubility, are critical parameters that will govern its journey from a laboratory curiosity to a potential therapeutic agent. This guide has provided a framework for understanding and evaluating these properties, offering both theoretical insights and practical experimental protocols. Further research into the biological activities and structure-activity relationships of this compound and its analogs is highly warranted.
References
-
Al-Sultani, A. A. J., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. Research Journal of Pharmacy and Technology, 12(7), 3369-3375. [Link]
-
Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]
-
Ayati, A., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 165, 13-43. [Link]
-
Patel, K. R., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1239, 130501. [Link]
-
Gomha, S. M., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 56(1), 59-65. [Link]
-
Tozkoparan, B., et al. (2007). Synthesis of some new 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 12(7), 1436-1447. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-212. [Link]
-
Krasavin, M., et al. (2018). Synthesis of 1,2,4-Triazole-3-thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 23(11), 2975. [Link]
-
Riyadh, S. M., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1H-1,2,3-triazoles. ACS Omega, 5(37), 23795-23808. [Link]
-
Sci-Hub. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Retrieved from [Link]
-
Yüksek, H., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1145-1156. [Link]
-
Tighadouini, S., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(13), 5139. [Link]
-
Karpun, Y., et al. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. ADMET and DMPK, 11(1), 143-163. [Link]
-
Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][5][9] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmaceutical Sciences and Research, 6(10), 4277-4285. [Link]
-
Kumar, A., et al. (2021). Synthesis, Biological Analysis and Computational Studies of Substituted 1,2,4-Triazoles: Fmo, Mep and Docking Investigations. ChemistrySelect, 6(16), 3939-3949. [Link]
-
Yurttaş, L., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 21(8), 1059. [Link]
-
El-Sayed, W. A., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(24), 5986. [Link]
-
Shcherbyna, R. O., et al. (2018). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. * Zaporozhye Medical Journal*, 20(2), 241-245. [Link]
-
Bakholdina, A. S., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2735. [Link]
Sources
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent / Journal of Molecular Structure, 2021 [sci-hub.box]
- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scbt.com [scbt.com]
- 13. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
biological activities of novel 1,2,4-triazole-3-thiol derivatives.
An In-Depth Technical Guide to the Biological Activities of Novel 1,2,4-Triazole-3-thiol Derivatives
Executive Summary
The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Its unique chemical properties, including hydrogen bonding capacity, dipole character, and metabolic stability, allow it to interact with a wide array of biological receptors with high affinity.[1][3] When functionalized with a thiol group at the 3-position, the resulting 1,2,4-triazole-3-thiol and its tautomeric thione form exhibit an expanded and often enhanced spectrum of pharmacological activities.[3][4] These sulfur-containing derivatives have emerged as exceptionally versatile pharmacophores, demonstrating significant potential in the development of novel therapeutic agents.[4][5] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of novel 1,2,4-triazole-3-thiol derivatives, with a focus on their anticancer, antimicrobial, and anticonvulsant properties, intended for researchers and professionals in drug development.
The 1,2,4-Triazole-3-thiol Scaffold: Synthesis and Chemical Properties
The therapeutic versatility of this scaffold is rooted in its synthetic accessibility and the chemical reactivity of the thiol group, which allows for extensive structural modifications.
Core Synthesis and Tautomerism
The most common and efficient route to the 4,5-disubstituted-1,2,4-triazole-3-thiol core involves the base-catalyzed intramolecular cyclization of thiosemicarbazide precursors.[6][7] This method is robust and allows for diverse substitutions on the triazole ring.
A critical feature of this scaffold is its existence in two tautomeric forms: the 1,2,4-triazole-3-thiol and the 1,2,4-triazole-3-thione.[4] While the thione form is generally predominant in the solid state and neutral solutions, the thiol-thione tautomerism plays a crucial role in the biological activities of these compounds, influencing their ability to form hydrogen bonds and participate in proton transfer processes with biological targets.[4]
Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiol derivatives.
Experimental Protocol: General Synthesis of 4-Aryl-5-substituted-1,2,4-triazole-3-thiol
This protocol describes a common pathway for synthesizing the core scaffold, which serves as the foundation for further derivatization.
-
Synthesis of Acid Hydrazide: An appropriate aromatic carboxylic acid (0.1 mol) is refluxed with absolute ethanol (0.5 mol) in the presence of catalytic concentrated H₂SO₄.[6] The resulting ester is then refluxed with hydrazine hydrate (85%) in ethanol to yield the corresponding carboxylic acid hydrazide.
-
Rationale: This two-step process converts a stable carboxylic acid into a more reactive hydrazide, which is essential for the subsequent condensation reaction.
-
-
Formation of Thiosemicarbazide: The acid hydrazide (0.01 mol) is dissolved in ethanol, and an aryl isothiocyanate (0.01 mol) is added. The mixture is refluxed for several hours. Upon cooling, the N,N'-disubstituted thiosemicarbazide precipitates and is collected by filtration.
-
Rationale: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the key thiosemicarbazide intermediate.
-
-
Cyclization: The purified thiosemicarbazide (0.01 mol) is added to an aqueous solution of sodium hydroxide (e.g., 2N NaOH) and refluxed for 3-5 hours.[7]
-
Rationale: The strong base promotes an intramolecular nucleophilic attack of one of the nitrogen atoms on the thiocarbonyl carbon, followed by dehydration, leading to the formation of the stable five-membered triazole ring.
-
-
Acidification and Isolation: The reaction mixture is cooled and then carefully acidified with a dilute acid (e.g., HCl) to a pH of 3-4.[7] The precipitated 1,2,4-triazole-3-thiol product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
-
Rationale: Acidification protonates the thiol group, causing the product to precipitate out of the aqueous solution for easy isolation.
-
Anticancer Activity: Targeting Cellular Proliferation and Survival
1,2,4-triazole-3-thiol derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cell death.[3][8]
Mechanism of Action: Kinase Inhibition
A primary strategy in modern oncology is the inhibition of protein kinases that regulate critical cellular functions like growth, proliferation, and survival.[3] Several novel 1,2,4-triazole-3-thiol derivatives have been identified as potent kinase inhibitors.
-
PI3K/mTOR Dual Inhibition: The PI3K/mTOR signaling pathway is frequently hyperactivated in cancer. Agents that can dually inhibit both PI3K and mTOR are considered highly advantageous.[9] Substituted 1,2,4-triazole-thiol derivatives have been developed as dual inhibitors, demonstrating significant activity against non-small cell lung cancer (NSCLC) cell lines.[9]
-
c-Met Kinase Inhibition: The c-Met kinase is another crucial target in cancer therapy. Docking studies have shown that 1,2,4-triazole derivatives can effectively bind to the c-Met kinase, inhibiting its function and leading to antiproliferative effects.[2]
Caption: Inhibition of the PI3K/mTOR pathway by 1,2,4-triazole-3-thiol derivatives.
Structure-Activity Relationship (SAR)
-
Hydrazone Moiety: The incorporation of a hydrazone moiety (-N=CH-) has been shown to enhance anticancer activity. Derivatives bearing a hydrazone linkage have shown potent cytotoxicity against melanoma, triple-negative breast cancer, and pancreatic cancer cell lines.[3]
-
Aromatic Substituents: The nature and position of substituents on the aromatic rings attached to the triazole core are critical. Electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) can enhance activity.[1] For instance, hydrazones with a 2-hydroxybenzene moiety were found to be highly active against multiple cancer cell lines.[3]
-
Inhibition of Cell Migration: Certain derivatives, such as N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, have been identified as potent inhibitors of cancer cell migration, suggesting their potential as antimetastatic agents.[3][10]
Data Summary: In Vitro Cytotoxicity
| Compound Class | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
| PI3K/mTOR Inhibitor (6b) | A549 (Lung) | 4.56 | [9] |
| Hydrazone Derivative (4) | MDA-MB-231 (Breast) | ~5 | [3] |
| Hydrazone Derivative (14) | IGR39 (Melanoma) | ~2 | [3] |
| Hydrazone Derivative (18) | Panc-1 (Pancreatic) | ~10 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized 1,2,4-triazole-3-thiol derivatives are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.
-
Rationale: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
-
Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is gently shaken, and the absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.
Antimicrobial Activity: A Broad-Spectrum Approach
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drugs like fluconazole and itraconazole.[1][6] Its 3-thiol derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiparasitic effects.[5][11][12]
Mechanism and SAR
The antimicrobial efficacy is often linked to the specific substitutions on the triazole core and the S-linked side chain.[13]
-
Antibacterial/Antifungal: Many derivatives show potent activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains like Candida albicans.[6][12] The introduction of a triazole-3-thiol moiety is considered a key factor in producing this activity.[13]
-
Antiparasitic: Novel 1,2,4-triazole-3-thiol derivatives of metronidazole have been synthesized and shown to be active against parasites such as Entamoeba histolytica and Giardia intestinalis.[11][14] In these hybrids, the S-alkylated products were generally found to be the major and more active compounds.[11][14]
Data Summary: Minimum Inhibitory Concentration (MIC)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base of 1,2,4-Triazole | S. aureus | 3.125 | [2] |
| Schiff Base of 1,2,4-Triazole | C. albicans | 3.125 | [2] |
| 4-Arylidenamino-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 6.25 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in the broth across a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no drug) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Rationale: This method provides a quantitative measure of the compound's potency, which is essential for comparing the efficacy of different derivatives and for guiding further drug development.
-
Anticonvulsant Activity: Modulating Neuronal Excitability
Derivatives of 1,2,4-triazole have long been explored for their effects on the central nervous system.[6] The 3-thiol variants, in particular, have emerged as promising candidates for the treatment of epilepsy.[2][16]
Mechanism and SAR
The anticonvulsant properties are often associated with the modulation of GABA-ergic neurotransmission or direct effects on ion channels.[16]
-
Key Structural Features: Structure-activity studies have revealed that having a substituent, particularly at the para position of at least one phenyl ring attached to the triazole nucleus, significantly increases the probability of anticonvulsant activity.[16]
-
Pharmacoresistant Epilepsy: Certain 1,2,4-triazole-3-thione derivatives have shown potent anticonvulsant activity in the 6 Hz model, which is a well-established preclinical screen for drugs effective against pharmacoresistant epilepsy.[17] These compounds were found to be 2-3 times more potent than the standard drug valproic acid.[17]
-
ROS Scavenging: Some of these anticonvulsant derivatives also possess significant reactive oxygen species (ROS) scavenging activity, which is a highly desirable secondary property, as oxidative stress is implicated in the pathogenesis of epilepsy.[17]
Data Summary: Anticonvulsant Efficacy (MES Test)
| Compound | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| 5-(3-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (3a) | 35.2 | - | [16] |
| Derivative 168a | 50.8 | - | [2] |
| Derivative TP-427 | - | >24.4 | [17] |
| Valproic Acid (Reference) | ~190 | 3.3 | [16][17] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Model: The test is typically performed on mice or rats.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally at various doses. A control group receives the vehicle.
-
Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA for 0.2 s) is delivered via corneal or auricular electrodes.
-
Rationale: The MES test induces a generalized tonic-clonic seizure, and its blockage is a hallmark of drugs effective against generalized seizures.
-
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: Protection is defined as the abolition of the hind limb tonic extensor component. The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated.
Future Perspectives
The 1,2,4-triazole-3-thiol scaffold is a remarkably fruitful platform for the development of novel therapeutics. The ease of synthesis and the potential for multi-faceted derivatization allow for the fine-tuning of biological activity and the optimization of pharmacokinetic properties. Future research will likely focus on:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., a kinase inhibitor with antioxidant properties) to treat complex diseases like cancer or neurodegenerative disorders.
-
Hybrid Molecules: Continuing the successful strategy of combining the triazole-thiol scaffold with other known pharmacophores (like metronidazole or isatin) to create hybrid drugs with enhanced potency and novel mechanisms of action.[3][11]
-
Overcoming Drug Resistance: Developing derivatives specifically aimed at overcoming resistance mechanisms in microbes and cancer cells, a critical challenge in modern medicine.[7]
The continued exploration of this versatile chemical scaffold holds immense promise for the discovery of the next generation of effective and safer medicines.
References
-
Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. (2010). Monatshefte fur Chemie, 141(4), 471-478. [Link]
- Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole deriv
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Pharmaceuticals (Basel), 15(8), 1026. [Link]
-
Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (2012). Der Pharma Chemica, 4(2), 791-798. [Link]
-
Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. (2019). International Journal of Green Pharmacy, 13(3). [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). ScienceRise: Pharmaceutical Science, 1(35). [Link]
-
Development of novel 1,2,4-triazole-thiol derivatives as dual PI3K/mTOR inhibitor against the non-small cell lung cancer (NSCLC). (2018). Annals of Oncology, 29(suppl_8). [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Semantic Scholar. [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2015). Molecules, 20(1), 134-154. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). Molecules, 29(10), 2322. [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 79(1), 89-100. [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). ScienceRise: Pharmaceutical Science, 2(48). [Link]
-
Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]
-
A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (2011). International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 72-81. [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Al-Mustansiriyah Journal of Pharmaceutical Sciences, 24(4). [Link]
-
A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. (2023). Journal of Biomolecular Structure & Dynamics, 1-14. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 199, 112352. [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega, 7(29), 25330–25345. [Link]
-
Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds. (2019). Molecules, 24(16), 2933. [Link]
-
1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. (2020). Bioorganic Chemistry, 99, 103792. [Link]
-
Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2025). ScienceRise: Pharmaceutical Science, 3(51). [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega, 7(29), 25330-25345. [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2024). Iraqi Academic Scientific Journals. [Link]
-
An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents. (2022). ScienceRise: Pharmaceutical Science, 2(36). [Link]
-
(PDF) The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. rjptonline.org [rjptonline.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 12. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 13. greenpharmacy.info [greenpharmacy.info]
- 14. semanticscholar.org [semanticscholar.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. mdpi.com [mdpi.com]
- 17. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide to Target Identification and Validation
Introduction
The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class, 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives have emerged as compounds of significant interest, demonstrating a spectrum of biological effects, most notably in the realms of oncology and infectious diseases. This technical guide provides an in-depth exploration of the potential therapeutic targets of this specific triazole derivative. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of its activity, outlines robust experimental workflows for target validation, and offers a framework for advancing these promising molecules through the drug discovery pipeline. Our approach is grounded in a synthesis of current literature and field-proven insights, ensuring a narrative that is both scientifically rigorous and practically applicable.
Part 1: The Anticancer Potential: Targeting Key Oncogenic Pathways
The dysregulation of cellular signaling pathways is a hallmark of cancer. The 1,2,4-triazole core has been extensively investigated for its anticancer properties, with derivatives showing activity against a range of human cancer cell lines.[1][2][3][4] For this compound, several key oncogenic proteins and pathways have been implicated as potential targets.
Epidermal Growth Factor Receptor (EGFR) and BRAF Kinase Inhibition
Mechanistic Insight: The epidermal growth factor receptor (EGFR) and the downstream BRAF kinase are critical components of the MAPK/ERK signaling pathway, which governs cell proliferation, survival, and differentiation. Mutations leading to the constitutive activation of this pathway are common in many cancers. Certain 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against both EGFR and BRAF, suggesting a dual-targeting mechanism that could be advantageous in overcoming resistance.[1] The presence of the substituted phenyl rings in this compound may facilitate binding to the ATP-binding pockets of these kinases.
Experimental Workflow: Kinase Inhibition Assays
Caption: Workflow for validating kinase inhibition.
Protocol: In Vitro Kinase Inhibition Assay (EGFR/BRAF)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human EGFR and BRAF kinases.
-
Materials:
-
Recombinant human EGFR and BRAF kinase (e.g., from SignalChem).
-
Kinase-specific peptide substrate.
-
ATP.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Test compound dissolved in DMSO.
-
384-well white plates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Tubulin Polymerization Inhibition
Mechanistic Insight: The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Disruption of tubulin dynamics is a clinically validated anticancer strategy. Some 1,2,4-triazole derivatives have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[1] The structural features of this compound may allow it to bind to the colchicine-binding site on β-tubulin, thereby preventing microtubule formation.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for tubulin polymerization assay.
Protocol: Cell-Free Tubulin Polymerization Assay
-
Objective: To assess the inhibitory effect of the test compound on the polymerization of purified tubulin.
-
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Purified bovine brain tubulin (>99% pure).
-
GTP solution.
-
Fluorescent reporter dye (e.g., DAPI).
-
General tubulin buffer.
-
Test compound dissolved in DMSO.
-
96-well black plates.
-
-
Procedure:
-
Reconstitute the tubulin in the general tubulin buffer on ice.
-
Add the fluorescent reporter dye to the tubulin solution.
-
In a pre-warmed 96-well plate, add the test compound at various concentrations.
-
Add the tubulin/reporter mix to each well.
-
Initiate polymerization by adding GTP.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the IC50 value based on the inhibition of the polymerization rate.
-
Restoration of p53 Function via MDM2-p53 Interaction Disruption
Mechanistic Insight: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. A novel anticancer strategy involves the development of small molecules that can disrupt the p53-MDM2 interaction, thereby restoring p53 function. In silico studies have predicted that derivatives of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol have the potential to mimic key p53 residues and bind to MDM2, suggesting a similar potential for the 2-chlorophenyl analog.[5][6]
Experimental Workflow: p53-MDM2 Interaction Assay
Caption: Workflow for validating p53-MDM2 interaction disruption.
Protocol: Co-Immunoprecipitation (Co-IP) to Detect p53-MDM2 Interaction
-
Objective: To determine if the test compound can disrupt the interaction between endogenous p53 and MDM2 in cancer cells.
-
Materials:
-
Human cancer cell line with wild-type p53 (e.g., MCF-7).
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Anti-MDM2 antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Anti-p53 and anti-MDM2 antibodies for Western blotting.
-
Test compound dissolved in DMSO.
-
-
Procedure:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat the cells with the test compound or a positive control (e.g., Nutlin-3a) for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-MDM2 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the MDM2-antibody complex.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using anti-p53 and anti-MDM2 antibodies to detect the co-immunoprecipitated proteins.
-
Part 2: Antimicrobial Activity: Targeting Essential Bacterial and Fungal Enzymes
The 1,2,4-triazole nucleus is a cornerstone of many successful antimicrobial agents.[7][8][9] Derivatives of 1,2,4-triazole-3-thiol have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[7][8][10]
Inhibition of Metallo-β-Lactamases (MBLs)
Mechanistic Insight: The emergence of bacteria expressing metallo-β-lactamases (MBLs), which can hydrolyze a broad range of β-lactam antibiotics, poses a significant threat to public health. The 1,2,4-triazole-3-thione scaffold has been identified as a promising pharmacophore for the inhibition of MBLs.[11] The thiol group and the nitrogen atoms of the triazole ring are thought to coordinate with the zinc ions in the active site of these enzymes, thereby inactivating them.[11]
Experimental Workflow: Metallo-β-Lactamase Inhibition Assay
Caption: Workflow for MBL inhibition assay.
Protocol: In Vitro MBL Inhibition Assay
-
Objective: To determine the IC50 of the test compound against a recombinant MBL (e.g., NDM-1).
-
Materials:
-
Recombinant MBL (e.g., NDM-1).
-
Chromogenic β-lactam substrate (e.g., nitrocefin).
-
Assay buffer (e.g., HEPES with ZnSO4).
-
Test compound dissolved in DMSO.
-
96-well clear plates.
-
-
Procedure:
-
In a 96-well plate, add the MBL enzyme and the test compound to the assay buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the nitrocefin substrate.
-
Immediately measure the change in absorbance at 486 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Inhibition of Dihydrofolate Reductase (DHFR)
Mechanistic Insight: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. DHFR is a well-established target for antibacterial drugs. Some 1,2,4-triazole derivatives have shown potent inhibitory activity against DHFR.[10][12] The triazole ring can mimic the pteridine ring of the natural substrate, dihydrofolate, and interact with key residues in the active site of the enzyme.
Experimental Workflow: Dihydrofolate Reductase Inhibition Assay
Caption: Workflow for DHFR inhibition assay.
Protocol: In Vitro DHFR Inhibition Assay
-
Objective: To determine the IC50 of the test compound against recombinant DHFR.
-
Materials:
-
Recombinant DHFR from the target organism.
-
Dihydrofolate (DHF).
-
NADPH.
-
Assay buffer (e.g., potassium phosphate buffer).
-
Test compound dissolved in DMSO.
-
96-well UV-transparent plates.
-
-
Procedure:
-
In a 96-well plate, add the DHFR enzyme, NADPH, and the test compound to the assay buffer.
-
Pre-incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding DHF.
-
Monitor the decrease in absorbance at 340 nm for 10 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the reaction rate from the linear portion of the curve.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Part 3: Other Potential Therapeutic Applications
Beyond cancer and infectious diseases, 1,2,4-triazole-3-thiol derivatives have shown promise in other therapeutic areas, suggesting a broader range of potential molecular targets for this compound.
Enzyme Inhibition in Metabolic and Neurological Disorders
-
α-Glucosidase and α-Amylase Inhibition: Some 1,2,4-triazole-3-thiol derivatives have been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[13][14] This suggests a potential application in the management of type 2 diabetes.
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the treatment of Alzheimer's disease. Certain 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against these enzymes.[15][16][17]
Anticonvulsant Activity
A structurally related compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, has shown anticonvulsant effects, at least in part, by modulating voltage-gated sodium channels (VGSCs).[18] This suggests that this compound may also possess anticonvulsant properties and could be investigated for its effects on ion channels.
Quantitative Data Summary
| Compound Class | Target | IC50/Activity | Reference |
| 1,2,4-Triazole Derivatives | EGFR | IC50 = 3.6 μM (for compound 8c) | [1] |
| 1,2,4-Triazole-Pyridine Hybrids | Murine Melanoma (B16F10) | IC50 range: 41.12 μM to 61.11 μM | [2] |
| [1][2][4]triazolo[4,3-b][1][2][4][19]tetrazine Derivatives | HT-29 Colon Carcinoma | IC50 = 12.69 ± 7.14 µM (for compound 4g) | [4] |
| 5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thione | Hepatic α-glucosidase | Potent competitive inhibition (Ki in 10^-5 M range) | [13] |
| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives | A549, U87, HL60 cell lines | IC50 values in the micromolar range (e.g., 3.854 μM for 6h against A549) | [5] |
| 1,2,4-Triazole-3-thiol Derivatives | Acetylcholinesterase (AChE) | IC50 range: 1.63 to 17.68 nM | [15] |
| 1,2,4-Triazole-3-thiol Derivatives | Butyrylcholinesterase (BChE) | IC50 range: 8.71 to 84.02 nM | [15] |
| 1,2,4-Triazole-3-thiol Hydrazones | Melanoma, Breast, Pancreatic Cancer Cells | EC50 range: 2–17 µM | [20] |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. The evidence strongly points towards its potential as an anticancer and antimicrobial agent, with well-defined molecular targets that can be rigorously validated using the experimental workflows outlined in this guide. Future research should focus on lead optimization to improve potency and selectivity, as well as comprehensive preclinical evaluation, including in vivo efficacy and safety studies. The multifaceted nature of the 1,2,4-triazole-3-thiol core suggests that further exploration of its activity against other therapeutic targets is warranted, potentially uncovering new and unexpected applications for this versatile class of compounds.
References
-
Al-Ostath, A., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 115, 105234. [Link]
-
Chavan, A. A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 65-71. [Link]
- Parlak, A. E., & Yildirim, S. (2021). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing.
-
Li, Y., et al. (2022). Synthesis and anticancer activity of[1][2][4] triazole [4,3-b][1][2][4][19] tetrazine derivatives. Molecular Diversity, 26(4), 2269-2278.
- Nawaz, H., et al. (2024). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie.
-
Balbaa, M., et al. (2011). Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. European Journal of Medicinal Chemistry, 46(9), 3947-3952. [Link]
-
Kumar, A., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 111-118. [Link]
- Parchenko, V. V., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Journal of Organic and Pharmaceutical Chemistry, 19(2), 3-10.
-
Al-Masoudi, N. A., et al. (2010). Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Monatshefte für Chemie-Chemical Monthly, 141(4), 471-478. [Link]
- Al-Masoudi, N. A., et al. (2010). Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Monatshefte für Chemie-Chemical Monthly, 141(4), 471-478.
-
Patel, K. R., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1239, 130000. [Link]
-
Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]
-
Yakan, H., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
Zherdeva, A. O., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7586. [Link]
- Balbaa, M. E. (2011). Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. European Journal of Medicinal Chemistry, 46(9), 3947-3952.
-
Khan, I., et al. (2023). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 8(2), 2097-2110. [Link]
- Khan, I., et al. (2023). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 8(2), 2097-2110.
-
Linciano, P., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. International Journal of Molecular Sciences, 24(23), 17006. [Link]
-
Kumar, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104252. [Link]
-
Jonušis, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5328. [Link]
- Al-Ghorbani, M., et al. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of the Mexican Chemical Society, 66(1), 118-147.
-
Szafarz, M., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Pharmacological Reports, 69(4), 772-777. [Link]
- Patel, K. R., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1239, 130000.
-
El-Sayed, W. A., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(16), 3730. [Link]
- Parchenko, V. V., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Journal of Organic and Pharmaceutical Chemistry, 19(2), 52-57.
Sources
- 1. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. isres.org [isres.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent / Journal of Molecular Structure, 2021 [sci-hub.box]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 9. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria | MDPI [mdpi.com]
- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
derivatives of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and their biological evaluation
An In-depth Technical Guide to the Synthesis and Biological Evaluation of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
Foreword: The Architectural Significance of the 1,2,4-Triazole Scaffold in Modern Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold that confers metabolic stability, favorable solubility, and a unique capacity for hydrogen bonding.[1] Its presence in blockbuster drugs such as the antifungal agent fluconazole and the anticancer medication letrozole underscores its therapeutic versatility.[2][3] The introduction of a thiol (or its tautomeric thione) group at the 3-position further enhances its pharmacological potential, creating a reactive handle for molecular diversification and providing additional interaction points with biological targets.[3] This guide focuses on a specific, highly functionalized core: This compound . The strategic placement of a phenyl group at the N4 position and a sterically demanding, electronically influential 2-chlorophenyl group at the C5 position creates a unique three-dimensional architecture. This guide provides a comprehensive overview of the synthesis, derivatization, and critical biological evaluation of this promising class of compounds for researchers and professionals in drug development.
Part 1: Synthetic Pathways and Molecular Diversification
The construction of the this compound core is a multi-step process that relies on classical heterocyclic chemistry principles. The most common and efficient route involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide precursor.
Synthesis of the Core Scaffold
The synthesis begins with the preparation of an acid hydrazide, which is then reacted with an isothiocyanate to form the crucial N,N'-disubstituted thiosemicarbazide intermediate. This intermediate is then cyclized under basic conditions to yield the target triazole-3-thiol.
Caption: General synthetic route for the core triazole scaffold.
Experimental Protocol: Synthesis of 5-Aryl-4-Aryl-4H-1,2,4-triazole-3-thiol
This protocol is a generalized procedure based on established methods for synthesizing analogous compounds.[4][5]
Step 1: Synthesis of 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide
-
To a solution of 2-chlorobenzohydrazide (10 mmol) in absolute ethanol (50 mL), add phenyl isothiocyanate (11 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Causality: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier and ensures the reaction goes to completion.
Step 2: Cyclization to form this compound
-
Suspend the thiosemicarbazide intermediate (5 mmol) in an aqueous solution of sodium hydroxide (2N, 30 mL).
-
Reflux the mixture for 6-8 hours until a clear solution is obtained, indicating the completion of the cyclization.
-
Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of ~5-6.
-
The precipitated solid is the desired triazole-3-thiol. Filter the product, wash thoroughly with distilled water to remove inorganic salts, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Causality: The strong base (NaOH) deprotonates a nitrogen atom, initiating an intramolecular nucleophilic attack on the thiocarbonyl carbon, leading to cyclization and subsequent dehydration to form the stable aromatic triazole ring. Acidification protonates the thiolate anion to yield the final thiol product.
Derivatization Strategies at the Thiol Group
The thiol (-SH) group at the C3 position is a versatile handle for creating a library of derivatives. The most common modification is S-alkylation to form thioether derivatives, which often enhances lipophilicity and modulates biological activity.[6][7]
Caption: S-Alkylation of the core scaffold to produce derivatives.
Part 2: Biological Evaluation - From Benchtop to Biological Insight
Derivatives of 1,2,4-triazole-3-thiol exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[8][9] For the specific 5-(chlorophenyl)-4-phenyl substituted scaffold, anticancer activity has emerged as a particularly promising area of investigation.[10][11]
Anticancer Activity
A significant body of research has focused on 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives as potential anticancer agents.[10][11] These studies provide a strong rationale for evaluating the 2-chloro analogue.
Mechanism of Action: p53-MDM2 Interaction The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. A key therapeutic strategy is to develop small molecules that disrupt this p53-MDM2 interaction, thereby reactivating p53 function and inducing apoptosis in cancer cells.[12] Structure-based design studies have predicted that the 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol scaffold can effectively mimic the critical binding residues of p53, making it a promising candidate for an MDM2 inhibitor.[9][10][11]
In Vitro Antiproliferative Activity Studies have demonstrated that S-substituted derivatives of this core structure exhibit potent antiproliferative activity against various human cancer cell lines, including:
Notably, certain derivatives have shown inhibitory activity in the low micromolar range, representing promising leads for further optimization.[10][11]
Experimental Protocol: In Vitro Antiproliferative MTT Assay
This protocol is a self-validating system for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding : Plate cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation : Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Trustworthiness: The inclusion of both positive and negative controls validates the assay's responsiveness and ensures that the observed effects are due to the compound and not the solvent or other artifacts.
Antimicrobial (Antibacterial & Antifungal) Activity
The 1,2,4-triazole scaffold is famous for its antifungal properties.[1][14] Additionally, derivatives incorporating the thiol group often exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).[15][16] The mechanism often involves the inhibition of essential fungal or bacterial enzymes, such as lanosterol 14α-demethylase in fungi.[14]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial potency.
-
Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 25923) equivalent to a 0.5 McFarland standard.
-
Compound Dilution : Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculation : Add the standardized microbial suspension to each well. Include a positive control (broth + inoculum), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Trustworthiness: The standardized inoculum and inclusion of controls ensure reproducibility and allow for direct comparison of the compound's activity against a known standard.
Part 3: Structure-Activity Relationship (SAR) and Data Analysis
The analysis of how structural modifications impact biological activity is crucial for rational drug design. For 1,2,4-triazole-3-thiol derivatives, several key SAR trends have been observed.
-
Nature of the S-substituent : The nature of the group attached to the sulfur atom significantly influences anticancer activity. The introduction of aromatic or heterocyclic moieties via a short alkyl linker often leads to potent compounds.
-
Substitution on the Phenyl Rings : The presence and position of substituents on the N4-phenyl and C5-phenyl rings can modulate activity. Electron-withdrawing groups like chlorine are often associated with enhanced potency.[15]
-
Hydrazone Moiety : The incorporation of a hydrazone moiety (-C=N-NH-) in the S-substituent has been identified as a promising strategy for developing potent anticancer agents.[13]
Caption: Integrated workflow from synthesis to lead optimization.
Data Summary Table
The following table summarizes representative data for analogues of the target scaffold, highlighting the impact of different S-substituents on anticancer activity.
| Compound ID | Core Scaffold | S-Substituent (R) | Cell Line | IC₅₀ (µM) | Reference |
| 6h | 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | -CH₂-(4-fluorophenyl) | A549 | 3.85 | [10][11] |
| 6h | 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | -CH₂-(4-fluorophenyl) | U87 | 4.15 | [10][11] |
| F10 | 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | -CH₂-(4-nitrophenyl) | A549 | 1.03 | [9] |
| F10 | 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | -CH₂-(4-nitrophenyl) | U87 | 5.19 | [9] |
| 18 | 4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazole-3-thiol | -CH₂-CO-NH-N=CH-(2-hydroxy-5-nitrophenyl) | IGR39 | 2.0 | [13] |
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility and the versatile reactivity of the thiol group allow for the creation of large, diverse chemical libraries. The potent anticancer activity demonstrated by closely related analogues, particularly through the inhibition of the p53-MDM2 interaction, provides a strong impetus for the continued investigation of this compound class.
Future research should focus on:
-
Expanding the Derivative Library : Synthesizing a wider range of S-substituted derivatives to further probe the structure-activity relationship.
-
In-depth Mechanistic Studies : Confirming the p53-MDM2 inhibitory mechanism for the most active compounds through biochemical and biophysical assays.
-
In Vivo Evaluation : Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Broadening the Scope : Evaluating lead compounds against a wider panel of cancer types and exploring their potential as antimicrobial agents, particularly against drug-resistant strains.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, derivatives of this potent triazole scaffold hold significant promise for addressing unmet needs in oncology and infectious diseases.
References
- Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. (2010).
- Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole deriv
- 1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI.
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022).
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
- Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021).
- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIV
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Semantic Scholar.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Anticancer properties of 1,2,4-triazole derivatives (liter
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025).
- Antifungal Properties of 1,2,4-Triazoles. (2022). ISRES.
- Advances in synthetic approach to and antifungal activity of triazoles. (2012). PubMed Central (PMC).
- Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (n.d.).
- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). PubMed.
- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2015). MDPI.
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2022). Al-Mustansiriyah Journal of Pharmaceutical Sciences.
- An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed Central (PMC).
- Design, Synthesis and Biological Evaluation of Novel 5-Phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols as an Anticancer Agent. (2021).
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2007).
- Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (2021). Sci-Hub.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol deriv
- Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol deriv
- Design, Synthesis and Biological Evaluation of Novel 5-Phenyl-5-(thiophen-2-yl)-4 H -1,2,4-triazole-3-thiols as an Anticancer Agent. (2021). Scilit.
- Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (2025). PubMed Central (PMC).
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 7. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent / Journal of Molecular Structure, 2021 [sci-hub.box]
- 12. scilit.com [scilit.com]
- 13. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. isres.org [isres.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals From the Desk of the Senior Application Scientist
This document provides a comprehensive, mechanistically-grounded guide for the synthesis of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound representative of a class with significant pharmacological interest. We move beyond a mere recitation of steps to elucidate the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it with a deep understanding of the reaction dynamics.
Strategic Importance and Scientific Context
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties, including hydrogen bonding capability, metabolic stability, and dipole character, allow it to interact with a wide array of biological receptors with high affinity.[3] Thiol-substituted 1,2,4-triazoles, in particular, have demonstrated a broad spectrum of bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[4][5]
The target molecule, this compound, combines this potent heterocyclic core with specific aryl substituents that can be critical for modulating pharmacological activity and selectivity. This guide details a reliable and well-established two-step synthetic route starting from 4-phenylthiosemicarbazide and 2-chlorobenzoyl chloride.
The Synthetic Pathway: A Mechanistic Overview
The synthesis proceeds via two fundamental organic reactions: the acylation of a substituted thiosemicarbazide followed by a base-catalyzed intramolecular cyclization with dehydration. This approach is a cornerstone for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[6][7]
Step 1: Acylation to form 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide The synthesis commences with the nucleophilic attack of the terminal nitrogen (N1) of 4-phenylthiosemicarbazide on the highly electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This reaction forms a stable acylthiosemicarbazide intermediate. The use of a mild base like pyridine or triethylamine is often employed to scavenge the HCl byproduct, driving the reaction to completion.
Step 2: Base-Catalyzed Cyclodehydration The acylthiosemicarbazide intermediate undergoes a base-catalyzed intramolecular cyclization. An aqueous alkaline solution (e.g., NaOH or KOH) facilitates the deprotonation of an amide nitrogen, creating a potent nucleophile. This nucleophile then attacks the thiocarbonyl carbon (C=S), forming a tetrahedral intermediate. Subsequent elimination of a water molecule (dehydration) under reflux conditions leads to the formation of the stable, aromatic 1,2,4-triazole ring.[7] Acidification in the final workup step protonates the thiolate anion to yield the desired thiol product.
Visualizing the Chemical Transformation
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
Application Note: A Validated Protocol for the Antimicrobial Screening of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Abstract
This document provides a comprehensive, step-by-step protocol for evaluating the antimicrobial activity of the novel synthetic compound, 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in the development of numerous therapeutic agents, particularly antifungals.[1] This guide is designed for researchers in drug development and microbiology, offering detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the target compound. Adherence to these protocols, which are grounded in standards from the Clinical and Laboratory Standards Institute (CLSI), will ensure the generation of reproducible and reliable data essential for the advancement of new antimicrobial candidates.
Introduction: The Rationale for Screening Triazole Derivatives
The relentless rise of antimicrobial resistance (AMR) constitutes a severe global health crisis, necessitating the urgent discovery of new chemical entities with potent antimicrobial properties.[2] Heterocyclic compounds, particularly those containing the 1,2,4-triazole ring system, have garnered significant interest from medicinal chemists. This is due to their wide range of therapeutic activities, including well-established antifungal, antibacterial, and anti-inflammatory properties.[1][3]
The primary mechanism of action for most triazole antifungal agents is the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4][5] These agents inhibit the fungal cytochrome P450 enzyme, 14α-demethylase, which leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth.[6][7] While this is the most accepted mechanism, some studies suggest that triazoles may also induce oxidative stress through the generation of reactive oxygen species (ROS).[8] The specific compound, this compound, combines the proven triazole core with phenyl and chlorophenyl substitutions, which may enhance its biological activity and spectrum. This protocol outlines a robust screening workflow to quantitatively assess its potential as a novel antimicrobial agent.
Overall Screening Workflow
A logical, tiered approach is essential for efficiently screening new chemical entities. The workflow begins with a primary quantitative screen to determine the Minimum Inhibitory Concentration (MIC), followed by a secondary assay to establish whether the compound's effect is static (inhibitory) or cidal (killing).
Caption: High-level workflow for antimicrobial screening.
Materials and Reagents
-
Test Compound: this compound (Purity ≥95%)
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Culture Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS, for fungi
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
-
Microbial Strains (ATCC recommended):
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Yeast: Candida albicans (e.g., ATCC 10231)
-
Filamentous Fungi: Aspergillus fumigatus (e.g., ATCC 204305)
-
-
Control Antibiotics:
-
Ciprofloxacin or Gentamicin (for bacteria)
-
Fluconazole or Itraconazole (for fungi)
-
-
Equipment and Consumables:
-
Sterile 96-well flat-bottom microtiter plates
-
Micropipettes and sterile tips
-
Incubator (35-37°C for bacteria, 30-35°C for fungi)
-
Spectrophotometer or Densitometer
-
Sterile petri dishes, loops, and spreaders
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Experimental Protocols
Protocol 1: Preparation of Test Compound Stock
The choice of solvent is critical. DMSO is commonly used for its ability to dissolve a wide range of organic compounds; however, its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microbes.
-
Accurately weigh 2.88 mg of this compound (MW: 287.77 g/mol ).
-
Dissolve the compound in 1 mL of sterile DMSO to create a 10 mM stock solution. This corresponds to a concentration of 2877.7 µg/mL.
-
Vortex thoroughly until the compound is completely dissolved.
-
Prepare intermediate dilutions from this stock solution as needed for the assay.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the CLSI M07 and M27/M38-A guidelines, which provide standardized methods for antimicrobial susceptibility testing.[9][10][11] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12]
Caption: Workflow for the Broth Microdilution MIC assay.
Step-by-Step Procedure:
-
Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate test broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Setup:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution (e.g., at 512 µg/mL) to the first column of wells. This results in an initial concentration of 256 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across to column 10. Discard the final 100 µL from column 10. This will create a concentration gradient (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Controls are essential for validation:
-
Column 11 (Growth Control): Add 100 µL of broth (no compound).
-
Column 12 (Sterility Control): Add 100 µL of broth only (no compound, no inoculum).
-
-
Repeat this process for the positive control antibiotic.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (Column 12). The final volume in each well will be 200 µL.
-
Cover the plate and incubate.
-
Bacteria: 35°C ± 2°C for 16-20 hours.
-
Yeast: 35°C for 24 hours.
-
Molds: 35°C for 48-72 hours.[9]
-
-
-
Reading the MIC:
-
After incubation, visually inspect the plate. The sterility control should be clear, and the growth control should be turbid.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).
-
Protocol 3: Determination of MBC / MFC
This secondary assay determines the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., bactericidal or fungicidal activity).
-
Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).
-
Incubate the plates under the same conditions used for the MIC assay.
-
After incubation, count the number of colonies on each spot.
-
The MBC or MFC is the lowest concentration that resulted in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC/MFC spot should have ≤5 colonies for a 10 µL spot).
Data Presentation and Interpretation
Results should be recorded systematically. The ratio of MBC/MIC provides insight into the compound's mode of action.
-
If MBC/MIC ≤ 4 , the compound is generally considered cidal .
-
If MBC/MIC > 4 , the compound is generally considered static .
Table 1: Example MIC Data for this compound
| Microbial Strain | Test Compound MIC (µg/mL) | Control Antibiotic | Control MIC (µg/mL) |
| S. aureus ATCC 25923 | 16 | Ciprofloxacin | 0.5 |
| E. coli ATCC 25922 | 64 | Ciprofloxacin | 0.25 |
| C. albicans ATCC 10231 | 8 | Fluconazole | 1 |
| A. fumigatus ATCC 204305 | 32 | Itraconazole | 0.25 |
Table 2: Example MBC/MFC Data and Interpretation
| Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |
| C. albicans ATCC 10231 | 8 | 16 | 2 | Fungicidal |
| A. fumigatus ATCC 204305 | 32 | 128 | 4 | Fungicidal |
Conclusion
This application note provides a validated and robust framework for the preliminary antimicrobial evaluation of this compound. By adhering to standardized methodologies, such as those published by CLSI, researchers can generate high-quality, reproducible data. The results from these assays will determine the compound's spectrum of activity and its cidal versus static nature, forming a critical foundation for further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy models.
References
- Title: Triazole antifungals | Research Starters Source: EBSCO URL
- Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress Source: Symbiosis Online Publishing URL
- Source: National Institutes of Health (NIH)
- Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document)
- Source: PubMed Central (PMC)
- Source: National Institutes of Health (NIH)
- Source: PubMed Central (PMC)
- Title: Emerging Applications of Triazole Antifungal Drugs Source: MDPI URL
- Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document)
- Source: Clinical and Laboratory Standards Institute (CLSI)
- Title: High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery Source: MDPI URL
- Title: Broth Microdilution | MI - Microbiology Source: MI - Microbiology URL
- Source: PubMed Central (PMC)
- Source: Clinical and Laboratory Standards Institute (CLSI)
- Title: Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives Source: PubMed URL
- Title: Methods of screening for antimicrobial compounds Source: Google Patents URL
- Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives Source: KTU AVES URL
- Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives Source: Istanbul University URL
- Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives Source: MDPI URL
- Title: Primary screening for antibacterial activity of synthetic compounds...
- Source: National Institutes of Health (NIH)
- Title: 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4- Nitrophenyl)-1H-1,2,3-Triazol-4-yl)
- Source: PubMed Central (PMC)
- Title: 5-(2-Chlorophenyl)
- Title: 5-benzyl-4-(4-chlorophenyl)
Sources
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Applications of Triazole Antifungal Drugs [mdpi.com]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. journals.asm.org [journals.asm.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
Application Notes and Protocols: In Vitro Anticancer Activity of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol against A549 Cells
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent form. The development of novel therapeutic agents with improved efficacy and reduced side effects is a critical area of research. Heterocyclic compounds, particularly those containing the 1,2,4-triazole nucleus, have garnered significant attention due to their diverse pharmacological activities, including anticancer properties.[1][2] The compound 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a subject of interest for its potential as an anticancer agent.[3] This document provides a comprehensive guide for researchers to evaluate the in vitro anticancer activity of this compound against the A549 human lung adenocarcinoma cell line, a widely used model for NSCLC studies.[4][5][6]
The protocols detailed herein are designed to be robust and reproducible, providing a framework for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression. By understanding the cellular and molecular responses to this compound, researchers can gain valuable insights into its mechanism of action and therapeutic potential.
Materials and Methods
Cell Culture
The A549 cell line, derived from a human lung carcinoma, is an adherent epithelial cell line.[6][7]
-
Growth Medium: F-12K Nutrient Mixture (Kaighn's modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]
-
Subculturing: When cells reach 70-90% confluency, they should be passaged.[6][8]
-
Aspirate the old medium.
-
Wash the cell monolayer with sterile Phosphate Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.[6]
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new culture flasks at the desired density.
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the anticancer activity of the test compound.
Caption: Experimental workflow for in vitro anticancer evaluation.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials
-
A549 cells
-
96-well plates
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)[9]
-
Microplate reader
Procedure
-
Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[9][10]
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include untreated control wells (medium only) and vehicle control wells (medium with DMSO).
-
Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.[9]
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[9]
-
Incubate for an additional 4 hours.
-
After the incubation, add 100 µL of solubilization buffer to each well and incubate overnight at room temperature in the dark to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
Data Analysis
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Control | 0 | 1.25 | 100% |
| Compound | 10 | 1.10 | 88% |
| Compound | 25 | 0.85 | 68% |
| Compound | 50 | 0.60 | 48% |
| Compound | 100 | 0.35 | 28% |
| Caption: Example data from an MTT assay. |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure
-
Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 24 or 48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at low speed.[12]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells[13]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[13]
-
Annexin V- / PI+: Necrotic cells
Caption: Quadrant analysis of apoptosis assay data.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[15]
Materials
-
A549 cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)[16]
-
Flow cytometer
Procedure
-
Seed and treat A549 cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[16]
-
Incubate the fixed cells at 4°C for at least 30 minutes.[16]
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and PI.[16]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Data Analysis
The DNA content is analyzed using a histogram plot. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software. An accumulation of cells in a specific phase may indicate a cell cycle arrest induced by the compound.
| Cell Cycle Phase | Control (%) | Compound Treated (%) |
| G0/G1 | 65 | 45 |
| S | 20 | 25 |
| G2/M | 15 | 30 |
| Caption: Example data from cell cycle analysis. |
Potential Mechanism of Action
Triazole derivatives have been reported to exert their anticancer effects through various mechanisms. Some studies suggest that they can induce cell cycle arrest and apoptosis.[17] The 1,2,4-triazole scaffold is a key pharmacophore that can interact with various biological targets.[1] It has been suggested that some triazole-thiol derivatives may act as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the PI3K/mTOR pathway.[18][19] Further investigation, such as Western blotting for key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs), would be necessary to elucidate the precise mechanism of action of this compound.
Caption: Hypothesized signaling pathway inhibition.
Conclusion
These application notes provide a detailed framework for the initial in vitro evaluation of the anticancer properties of this compound against A549 lung cancer cells. The described protocols for assessing cell viability, apoptosis, and cell cycle distribution are fundamental in preclinical cancer research. The results obtained from these studies will provide crucial information regarding the compound's cytotoxic and cytostatic effects, paving the way for further mechanistic studies and potential development as a novel anticancer agent.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]
-
REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross- linking. Retrieved from [Link]
-
protocols.io. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]
-
Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]
-
University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
BCRJ. (n.d.). A549 - Cell Line. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. Retrieved from [Link]
-
Spandidos Publications. (2015). Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC‑α/ERK1/2 pathway: An in vitro investigation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Retrieved from [Link]
-
Sci-Hub. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Retrieved from [Link]
-
OUCI. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]
-
Oxford Academic. (n.d.). 41PDevelopment of novel 1,2,4-triazole-thiol derivatives as dual PI3K/mTOR inhibitor against the non-small cell lung cancer (NSCLC). Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). In Vitro Anticancer Activity of Phytol on Human Non-Small Cell Lung Cancer A549 Cells. Retrieved from [Link]
-
ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. Retrieved from [Link]
-
Figshare. (n.d.). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Retrieved from [Link]
Sources
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. scbt.com [scbt.com]
- 4. A549 Cell Subculture Protocol [a549.com]
- 5. reprocell.com [reprocell.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. bcrj.org.br [bcrj.org.br]
- 8. nanopartikel.info [nanopartikel.info]
- 9. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 17. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. In Vitro Anticancer Activity of Phytol on Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antifungal Efficacy of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Introduction
The emergence of drug-resistant fungal pathogens presents a significant and growing threat to public health. Triazole compounds have long been a cornerstone of antifungal therapy, primarily due to their targeted inhibition of lanosterol 14α-demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4] Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to cell lysis and death.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to rigorously assess the antifungal efficacy of a novel triazole derivative, 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
These protocols are designed to establish a robust preclinical data package, encompassing initial screening for antifungal activity, determination of the potency and spectrum of action, and preliminary assessment of safety. The experimental designs are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[6][7][8]
Mechanism of Action: The Triazole Pharmacophore
The antifungal activity of triazole derivatives, including the subject compound, is attributed to the nitrogen-containing triazole ring. This five-membered ring structure with three nitrogen atoms is key to the compound's ability to bind to the heme iron atom within the active site of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][9] This binding event competitively inhibits the enzyme, preventing the conversion of lanosterol to ergosterol.[1][10][11] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure and function, ultimately leading to the inhibition of fungal growth or cell death.[5][10] The specific substitutions on the triazole core, in this case, the 2-chlorophenyl and phenyl groups, are critical in modulating the compound's binding affinity, spectrum of activity, and pharmacokinetic properties.
Caption: Proposed mechanism of action for the triazole compound.
Experimental Protocols
The following section details the step-by-step protocols for evaluating the antifungal efficacy of this compound.
Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts and M38 for filamentous fungi, with some modifications for screening purposes.[6][7][12] The broth microdilution method is a quantitative technique to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[13][14]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant fungal strains.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019)
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. A series of two-fold serial dilutions are then prepared in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plate.[15]
-
Inoculum Preparation:
-
Yeasts: Culture the yeast strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[6]
-
Molds: Culture filamentous fungi on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.[6]
-
-
Assay Setup:
-
Add 100 µL of the appropriate drug dilution to each well of the 96-well plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control (inoculum without the compound) and a sterility control (medium only) on each plate.[15]
-
-
Incubation: Incubate the plates at 35°C. Reading times vary by organism: 24-48 hours for most yeasts and 48-72 hours for Aspergillus species.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. For azoles, this is often a trailing endpoint, and a prominent decrease in turbidity is considered the MIC.[15]
Data Presentation:
| Fungal Strain | Test Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | ||
| Candida glabrata ATCC 90030 | ||
| Cryptococcus neoformans ATCC 90112 | ||
| Aspergillus fumigatus ATCC 204305 | ||
| Candida parapsilosis ATCC 22019 (QC) |
digraph "Broth Microdilution Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Compound_Prep" [label="Prepare Compound Stock\nand Serial Dilutions"]; "Inoculum_Prep" [label="Prepare Fungal Inoculum\n(0.5 McFarland)"]; "Plate_Setup" [label="Dispense Compound and Inoculum\ninto 96-well Plate"]; "Incubation" [label="Incubate at 35°C"]; "Read_MIC" [label="Visually or Spectrophotometrically\nDetermine MIC"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Compound_Prep"; "Start" -> "Inoculum_Prep"; "Compound_Prep" -> "Plate_Setup"; "Inoculum_Prep" -> "Plate_Setup"; "Plate_Setup" -> "Incubation"; "Incubation" -> "Read_MIC"; "Read_MIC" -> "End"; }
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method that provides a rapid assessment of antifungal activity.[16][17] It is particularly useful for initial screening and for organisms where broth microdilution is challenging.
Objective: To qualitatively assess the antifungal activity of the test compound by measuring the zone of inhibition.
Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile paper disks (6 mm diameter)
-
Fungal strains and quality control strains
-
Sterile swabs
-
Incubator
Procedure:
-
Plate Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile swab into the inoculum and streak the entire surface of the agar plate to ensure confluent growth.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[16]
Data Presentation:
| Fungal Strain | Zone of Inhibition (mm) |
| Candida albicans ATCC 90028 | |
| Candida glabrata ATCC 90030 | |
| Cryptococcus neoformans ATCC 90112 | |
| Candida parapsilosis ATCC 22019 (QC) |
Protocol 3: Time-Kill Assay
Time-kill assays provide valuable information on the pharmacodynamics of an antifungal agent, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity.[7][18]
Objective: To determine the rate and extent of fungal killing by the test compound over time.
Materials:
-
Same as for broth microdilution
-
Sterile test tubes
-
Shaking incubator
-
Plating supplies (SDA or PDA plates)
Procedure:
-
Setup: In sterile tubes containing RPMI-1640 medium, add the test compound at concentrations corresponding to 1x, 2x, 4x, and 8x the previously determined MIC.
-
Inoculation: Inoculate each tube with a fungal suspension to achieve a starting concentration of approximately 1-5 x 10^5 CFU/mL. Include a growth control without the compound.
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto agar plates to determine the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19][20]
Caption: Workflow for the time-kill assay.
Protocol 4: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the potential toxicity of a new antifungal compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[21]
Objective: To evaluate the in vitro cytotoxicity of the test compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 24-48 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation:
| Cell Line | Test Compound IC50 (µg/mL) |
| HEK293 | |
| HepG2 |
Further Steps: In Vivo Efficacy Models
Positive in vitro results should be followed by in vivo studies to evaluate the compound's efficacy in a living organism.[22][23] Standard models, such as a murine model of disseminated candidiasis, can be employed to assess the compound's ability to reduce fungal burden in target organs and improve survival rates.[24]
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial assessment of the antifungal efficacy of this compound. By systematically determining its MIC, spectrum of activity, fungicidal or fungistatic properties, and preliminary safety profile, researchers can build a strong foundation for further preclinical and clinical development. Adherence to standardized methodologies is paramount for generating reliable and reproducible data, which is essential for advancing new antifungal agents from the laboratory to the clinic.
References
-
Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). Retrieved January 18, 2026, from [Link]
-
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (n.d.). Retrieved January 18, 2026, from [Link]
-
Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Design, synthesis and evaluation of 1, 2, 4-triazole derivatives as antifungal - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. (2010, January 1). Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Triazole antifungals | Research Starters - EBSCO. (n.d.). Retrieved January 18, 2026, from [Link]
-
Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
A disc test of antifungal susceptibility - ConnectSci. (n.d.). Retrieved January 18, 2026, from [Link]
-
Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis | Journal of Medicinal Chemistry - ACS Publications. (2020, April 29). Retrieved January 18, 2026, from [Link]
-
M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (n.d.). Retrieved January 18, 2026, from [Link]
-
effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
In vivo models: evaluating antifungal agents - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Antifungal disk diffusion: Significance and symbolism. (2025, June 19). Retrieved January 18, 2026, from [Link]
-
Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi - ASM Journals. (n.d.). Retrieved January 18, 2026, from [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (2018, February 14). Retrieved January 18, 2026, from [Link]
-
Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed. (2021, October 5). Retrieved January 18, 2026, from [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Experimental In Vivo Models of Candidiasis - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). Retrieved January 18, 2026, from [Link]
-
Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (n.d.). Retrieved January 18, 2026, from [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (2022, August 3). Retrieved January 18, 2026, from [Link]
-
Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (n.d.). Retrieved January 18, 2026, from [Link]
-
Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved January 18, 2026, from [Link]
-
Antifungal susceptibility testing by the disk diffusion method. Strain... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Lanosterol 14 alpha-demethylase – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 18, 2026, from [Link]
-
Antifungal Susceptibility Testing for C. auris - Restored CDC. (2024, April 23). Retrieved January 18, 2026, from [Link]
-
Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database - Frontiers. (2022, December 14). Retrieved January 18, 2026, from [Link]
-
Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies | Antimicrobial Agents and Chemotherapy - ASM Journals. (2017, February 23). Retrieved January 18, 2026, from [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
MTT assay - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. (2018, January 28). Retrieved January 18, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 18, 2026, from [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Cytotoxic Potential of Bioactive Compounds from Aspergillus flavus, an Endophytic Fungus Isolated from Cynodon dactylon, against Breast Cancer: Experimental and Computational Approach - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][6][7] triazole-3-thiol derivatives and Antifungal activity - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 9. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal disk diffusion: Significance and symbolism [wisdomlib.org]
- 18. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. MTT assay - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Advanced Drug Delivery Systems for 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of a Promising Triazole Derivative
The compound 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities.[1][2] Derivatives of 1,2,4-triazoles are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and notably, anticancer properties.[1][3] Specifically, substituted 1,2,4-triazole-3-thiol molecules have demonstrated promising in vitro antiproliferative activity against various cancer cell lines, suggesting their potential as novel therapeutic agents.[4]
A primary challenge in the clinical translation of many promising drug candidates, including this triazole derivative, is their inherent poor aqueous solubility. This characteristic can lead to low bioavailability, thereby limiting therapeutic efficacy. To overcome this hurdle, advanced drug delivery systems are instrumental. This guide provides detailed protocols for the development and characterization of two robust nano-carrier systems for this compound: Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles and Liposomes . These systems are designed to enhance the solubility, stability, and targeted delivery of this hydrophobic compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to designing an effective drug delivery system.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀ClN₃S | [5] |
| Molecular Weight | 287.77 g/mol | [5] |
| Appearance | Solid | N/A |
| Solubility | Poorly soluble in water | Inferred from the chemical class and need for delivery systems |
Section 1: Poly(lactic-co-glycolic acid) (PLGA) Nanoparticle Formulation
PLGA is a biodegradable and biocompatible polymer approved by the US FDA for use in drug delivery systems.[6][7] Its controlled and sustained-release properties make it an excellent candidate for encapsulating anticancer drugs.[6][8]
Rationale for PLGA Nanoparticles
PLGA nanoparticles can protect the encapsulated hydrophobic drug from the aqueous biological environment, improve its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. The formulation method described here is nanoprecipitation, a straightforward and reproducible technique for preparing polymeric nanoparticles.[5]
Experimental Workflow for PLGA Nanoparticle Formulation and Characterization
Caption: Workflow for PLGA nanoparticle formulation and characterization.
Detailed Protocol: PLGA Nanoparticle Preparation by Nanoprecipitation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Acetone (HPLC grade)
-
Poloxamer 188 or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in acetone (e.g., 5 mL).
-
Aqueous Phase Preparation: Dissolve a surfactant such as Poloxamer 188 (e.g., 1% w/v) in deionized water (e.g., 20 mL).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of acetone into the aqueous phase leads to the precipitation of PLGA and the encapsulation of the drug into nanoparticles.[5]
-
Solvent Evaporation: Stir the nanoparticle suspension for several hours at room temperature to allow for the complete evaporation of acetone. A rotary evaporator can be used to expedite this process.
-
Purification (Optional): Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water. This step helps to remove any unencapsulated drug and excess surfactant.
-
Storage: Store the final nanoparticle suspension at 4°C for further characterization.
Section 2: Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are highly biocompatible and can encapsulate both hydrophilic and hydrophobic drugs.[1][9] For hydrophobic drugs like this compound, the drug molecules are entrapped within the lipid bilayer.
Rationale for Liposomes
Liposomes can improve the solubility and bioavailability of poorly water-soluble drugs.[10] The thin-film hydration method is a common and straightforward technique for preparing liposomes in a laboratory setting.[1][11][12]
Experimental Workflow for Liposome Formulation and Characterization
Caption: Workflow for liposome formulation and characterization.
Detailed Protocol: Liposome Preparation by Thin-Film Hydration
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (CH)
-
Chloroform or a chloroform:methanol mixture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid and Drug Dissolution: Dissolve the lipids (e.g., PC and CH in a 2:1 molar ratio) and this compound in an organic solvent in a round-bottom flask.[1][12]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[11][12]
-
Film Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).[12]
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.[11]
-
Purification: Remove the unencapsulated drug by dialysis or centrifugation.
-
Storage: Store the final liposomal suspension at 4°C.
Section 3: Characterization of Nanocarriers
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated drug delivery systems.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are determined using Dynamic Light Scattering (DLS).[13][14][15]
-
Particle Size: Influences the in vivo distribution and cellular uptake of the nanocarriers.
-
PDI: A measure of the heterogeneity of particle sizes in the formulation. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
-
Zeta Potential: Indicates the surface charge of the nanoparticles, which affects their stability in suspension and their interaction with biological membranes.[16]
Protocol:
-
Dilute the nanoparticle or liposome suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a DLS instrument.
-
Record the Z-average diameter (particle size), PDI, and zeta potential.
Drug Loading and Encapsulation Efficiency
These parameters are crucial for determining the amount of drug successfully incorporated into the nanocarriers. They are typically determined using UV-Vis spectrophotometry.[4][17][18]
Definitions:
-
Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
Protocol:
-
Standard Curve: Prepare a standard curve of this compound in a suitable solvent (e.g., methanol or DMSO) by measuring the absorbance at its λmax using a UV-Vis spectrophotometer.
-
Sample Preparation:
-
To determine the total amount of drug, dissolve a known amount of the lyophilized drug-loaded nanocarrier formulation in a suitable organic solvent to disrupt the nanocarriers and release the drug.
-
To determine the amount of unencapsulated drug, centrifuge the nanocarrier suspension and measure the drug concentration in the supernatant.
-
-
Quantification: Measure the absorbance of the sample solutions and determine the drug concentration using the standard curve.
-
Calculation: Calculate the drug loading and encapsulation efficiency using the formulas above.
Section 4: In Vitro Evaluation
In Vitro Drug Release
The dialysis method is commonly used to study the in vitro release of drugs from nanocarriers.[2][19]
Protocol:
-
Place a known amount of the drug-loaded nanocarrier suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4, potentially containing a small amount of a solubilizing agent like Tween 80 to maintain sink conditions for the hydrophobic drug) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of the drug formulations.[20]
Protocol:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., a lung or breast cancer cell line) in a 96-well plate and allow the cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the free drug, drug-loaded nanocarriers, and empty nanocarriers (as a control). Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[20]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).
Expected Outcomes and Troubleshooting
| Parameter | PLGA Nanoparticles | Liposomes | Troubleshooting |
| Particle Size | 100-300 nm | 80-200 nm | Large size/PDI: Optimize stirrer speed, sonication/extrusion time, or surfactant/lipid concentration. |
| Zeta Potential | Negative | Near-neutral to slightly negative | Aggregation: Adjust pH or add stabilizers. |
| Encapsulation Efficiency | > 70% | > 60% | Low EE: Optimize drug-to-polymer/lipid ratio, or change the organic solvent. |
| Drug Release | Sustained release over several days | Biphasic release (initial burst followed by sustained release) | Too rapid release: Increase polymer molecular weight or cholesterol content in liposomes. |
| Cytotoxicity | Drug-loaded carriers should show higher cytotoxicity than the free drug at equivalent concentrations. Empty carriers should be non-toxic. | Drug-loaded carriers should show higher cytotoxicity than the free drug at equivalent concentrations. Empty carriers should be non-toxic. | High toxicity of empty carriers: Ensure complete removal of organic solvents or use a more biocompatible formulation. |
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the development and evaluation of PLGA nanoparticles and liposomes as delivery systems for the promising anticancer agent, this compound. By systematically formulating and characterizing these nanocarriers, researchers can enhance the therapeutic potential of this hydrophobic compound, paving the way for further preclinical and clinical investigations.
References
- Jana, S. K., & Manna, P. K. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Nanomedicine and Drug Delivery, 1(1), 1-29.
- Fernandes, A. R., & Sampaio, P. (2017). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 9(4), 50.
- González-López, J. I., et al. (2019). UV-Vis spectroscopic quantification of residual acetone during the development of nanoparticulate drug delivery systems. Pharmaceutical Development and Technology, 24(6), 736-743.
- Mourdikoudis, S., Pallares, R. M., & Thanh, N. T. (2018). Progress in nanoparticles characterization: Sizing and zeta potential measurement. Nanoscale, 10(27), 12871-12901.
- Ahmad, I., et al. (2017). Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes. Journal of Nanoscience and Nanotechnology, 17(1), 454-460.
- HORIBA Scientific. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis.
- Fessi, H., et al. (1989). Nanocapsule formation by interfacial polymer deposition following solvent displacement. International journal of pharmaceutics, 55(1), R1-R4.
- Mir, M., et al. (2017). PLGA-Based Nanoparticles in Cancer Treatment. Frontiers in pharmacology, 8, 785.
- Laouini, A., et al. (2012). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. In Liposomes: Methods and Protocols, Volume 1: Pharmaceutical Nanocarriers (pp. 1-11). Humana Press.
- Dinarvand, R., et al. (2011). PLGA-Based Nanoparticles as Cancer Drug Delivery Systems.
- Wacker, M. G., et al. (2020). An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. Pharmaceutics, 12(11), 1066.
- U.S. Pharmacopeia. (2023).
- Singh, P., & Kim, Y. J. (2021). Size and Zeta Potential Characterization of Chemically Synthesized Silver Nanoparticles.
- Drawell. (n.d.).
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cytotoxicity MTT Assay Protocols and Methods. In The Alkaloids: Chemistry and Biology (Vol. 69, pp. 39-58). Academic Press.
- Lee, M. K. (2020). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches. Pharmaceutics, 12(3), 264.
- Rao, J. P., & Geckeler, K. E. (2011). Methods for the Preparation and Manufacture of Polymeric Nanoparticles.
- Jesorka, A., & Orwar, O. (2008). Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes. Analytical and bioanalytical chemistry, 391(6), 2121-2129.
- Chatterjee, M., & Chanda, N. (2021). Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications.
- Wyatt Technology. (n.d.). Nanoparticle Properties: Size, Zeta Potential and Structure.
- Kroll, A., et al. (2013). Experimental considerations on the cytotoxicity of nanoparticles. Journal of nanoparticle research, 15(3), 1-14.
- Al Badri, Y. N., Chaw, C. S., & Elkordy, A. A. (2023). Conventional Liposomal Formulation Methods. Encyclopedia, 3(2), 524-533.
- CD Formulation. (n.d.).
- Ahmad, I., et al. (2019). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. Journal of visualized experiments: JoVE, (148), e59593.
- González-López, J. I., et al. (2019). UV-Vis spectroscopic quantification of residual acetone during the development of nanoparticulate drug delivery systems. Pharmaceutical Development and Technology, 24(6), 736-743.
- D'Souza, S. (2014). Dialysis membrane methods for in vitro drug release test of particulate formulations. Dissolution Technologies, 21(3), 28-33.
- Nordström, P. (2010). Formation of polymeric nanoparticles encapsulating and releasing a new hydrophobic cancer drug.
- Velasquez, A., & Sestito, L. F. (n.d.). Characterizing Drug Loading and Release in Liposomes. Valparaiso University.
- Rode, R. B., & Borade, D. S. (2021). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmaceutical and Clinical Research, 14(11), 1-7.
- Patel, R. R., & Patel, Z. K. (2017). Formulation and Evaluation of Liposome by Thin Film Hydration Method. International Journal of Pharmaceutical Sciences and Research, 8(9), 3793-3801.
- Malvern Panalytical. (2018, March 15). A basic introduction to Dynamic Light Scattering (DLS) for particle size analysis.
- Kumari, A., Yadav, S. K., & Yadav, S. C. (2010). PLGA Nanoparticles and Their Versatile Role in Anticancer Drug Delivery. Critical reviews in therapeutic drug carrier systems, 27(5), 429-463.
- Al-Obaidi, H., & Buckley, J. (2022).
- nanoComposix. (2016, November 18). UV-Vis Tutorial | Part 1: Intro to Measuring Nanoparticles. YouTube.
- McNeil, S. E. (2011). Measuring Zeta Potential of Nanoparticles: Version 1.2.
- Patel, A., et al. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies, 28(4), 30-39.
- Awashra, M., & Młynarz, P. (2023). The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective. Nanoscale Advances, 5(5), 1396-1413.
- Wang, Y., et al. (2021). Polymeric Nanoparticles Engineered for Optimal Drug Delivery Using Atomistic Computational Simulation. ACS Applied Materials & Interfaces, 13(32), 38043-38053.
- Park, K. (2019). Predicting drug release kinetics from nanocarriers inside dialysis bags. Journal of Controlled Release, 311, 145-152.
- Pharma Excipients. (2019, October 31).
- Mourtas, S., et al. (2007). Comparison of encapsulation efficiency between drug-loaded liposomes and CD/drug-loaded liposomes. Journal of Liposome Research, 17(3-4), 219-231.
- Anton Paar. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- NIST. (2021).
- Avanti Polar Lipids. (n.d.).
- Danhier, F., et al. (2012). PLGA-based nanoparticles: an overview of biomedical applications. Journal of controlled release, 161(2), 505-522.
- Zand, R., & Akbari, P. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments: JoVE, (81), e50798.
- Anton Paar. (n.d.).
- Wang, X., et al. (2021). Particle Size Measurement Using Dynamic Light Scattering at Ultra-Low Concentration Accounting for Particle Number Fluctuations.
Sources
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. PLGA-Based Nanoparticles as Cancer Drug Delivery Systems -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
- 8. PLGA-Based Nanoparticles in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. veterinaria.org [veterinaria.org]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. horiba.com [horiba.com]
- 14. usp.org [usp.org]
- 15. A basic introduction to Dynamic Light Scattering (DLS) for particle size analysis - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 16. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UV-Vis spectroscopic quantification of residual acetone during the development of nanoparticulate drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of Triazole Compounds in Cancer Cell Lines
Introduction: The Promise of Triazole Compounds in Oncology
Triazole derivatives represent a significant and continually evolving class of heterocyclic compounds in medicinal chemistry.[1] Characterized by a five-membered ring containing three nitrogen atoms, these scaffolds are considered "privileged" structures due to their diverse biological activities, including notable anticancer properties.[2] The versatility of the triazole ring allows for extensive structural modifications, enhancing their binding affinity and specificity to various biological targets within cancer cells.[1] Numerous studies have highlighted the potential of both 1,2,4-triazole and 1,2,3-triazole derivatives to inhibit the proliferation of a wide array of human cancer cell lines, including those of the lung, breast, colon, and melanoma.[3][4][5]
The cytotoxic effects of these compounds are often multifaceted, with mechanisms of action that include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes crucial for cancer cell survival and proliferation, such as kinases and topoisomerases.[2][5] Given their therapeutic potential, rigorous and standardized in vitro evaluation of their cytotoxic effects is a critical first step in the drug development pipeline.
This comprehensive guide provides detailed protocols for assessing the cytotoxicity of novel triazole compounds using two robust and widely accepted colorimetric assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.
I. Foundational Principles: Selecting the Right Tools for the Job
A. Strategic Selection of Cancer Cell Lines
The choice of cancer cell lines is paramount for a meaningful cytotoxicity study and should be guided by the specific research objectives.[6] For a broad-spectrum analysis of a novel triazole compound, a panel of cell lines from different tissue origins is recommended.[7] For instance, the NCI-60 panel, established by the National Cancer Institute, provides a standardized set of 60 human cancer cell lines derived from nine different cancer types.[7]
When investigating a specific type of cancer, it is crucial to select cell lines that are representative of that malignancy.[6] For example, in lung cancer research, cell lines such as A549 (non-small cell lung carcinoma) are frequently employed.[5] It is also beneficial to include a non-cancerous cell line (e.g., human fibroblasts) to assess the compound's selectivity and potential toxicity to normal cells.[6]
B. The Dichotomy of Cytotoxicity Assessment: Metabolic vs. Membrane Integrity
No single assay can provide a complete picture of a compound's cytotoxic effect. Therefore, employing assays with different underlying principles is essential for a comprehensive evaluation.[8]
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay is a quantitative and reliable method for measuring cell viability by assessing the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases, particularly succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
-
LDH Cytotoxicity Assay (Lactate Dehydrogenase): This assay provides a measure of cytotoxicity by quantifying the amount of LDH released from cells with damaged plasma membranes.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[10] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells.[11][12]
II. Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for evaluating the cytotoxicity of triazole compounds.
Caption: Experimental workflow for cytotoxicity evaluation.
III. Detailed Protocols
A. Protocol 1: MTT Assay for Cell Viability
This protocol is a standard procedure for assessing cell viability and can be adapted for various adherent and suspension cell lines.
Materials:
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Triazole compounds of interest, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Sterile 96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 650 nm)[14]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole compounds in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include the following controls on each plate:[15]
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compounds (e.g., 0.5% DMSO).
-
Untreated Control: Cells in complete culture medium only.
-
Blank Control: Wells containing medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[14]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 650 nm is recommended to subtract background absorbance.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve of % cell viability versus the log of the compound concentration.
B. Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of LDH into the culture medium as an indicator of cell membrane damage.
Materials:
-
Cells and triazole compounds prepared as in the MTT assay protocol.
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency and reliability). These kits typically include:
-
LDH Substrate Mix
-
Assay Buffer
-
Stop Solution
-
-
Sterile 96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the triazole compounds.
-
It is crucial to include the following controls on each plate:[17]
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (provided in the kit) to determine the maximum possible LDH release.
-
Background Control: Medium only.
-
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Carefully transfer a specific volume of the supernatant (typically 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[18]
-
-
Stopping the Reaction and Measuring Absorbance:
-
Add the stop solution to each well to terminate the reaction.
-
Gently mix the contents of the wells.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
The percentage of cytotoxicity is calculated using the following formula:
% Cytotoxicity = [((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release))] x 100
IV. Data Presentation and Interpretation
For a clear and comparative analysis of the cytotoxic effects of different triazole compounds, the results should be summarized in a structured table.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM) of Triazole Compounds in Different Cancer Cell Lines
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | Normal Fibroblasts |
| Triazole A | 15.2 | 18.5 | 22.1 | > 100 |
| Triazole B | 5.8 | 7.2 | 9.5 | 85.3 |
| Triazole C | 2.1 | 3.4 | 4.6 | 55.7 |
| Doxorubicin | 0.5 | 0.8 | 1.2 | 5.1 |
Doxorubicin is included as a positive control, a standard chemotherapeutic agent.
V. Mechanistic Insights: A Glimpse into the Mode of Action
The cytotoxic effects of triazole compounds are often linked to their ability to induce apoptosis. One of the key signaling pathways involved in apoptosis is the intrinsic or mitochondrial pathway.
Caption: Intrinsic apoptosis pathway induced by triazoles.
Further investigations, such as cell cycle analysis by flow cytometry, western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins), and kinase inhibition assays, can provide deeper insights into the specific molecular mechanisms of action of the triazole compounds.[2]
VI. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of the cytotoxic potential of novel triazole compounds. By employing a combination of assays that assess different cellular parameters and by carefully selecting relevant cancer cell lines, researchers can obtain reliable and comprehensive data to guide further drug development efforts. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by these promising anticancer agents to facilitate the design of more potent and selective triazole-based therapeutics.
References
- Benchchem. Cytotoxicity comparison of novel triazole derivatives against cancer cell lines. Benchchem. Accessed January 17, 2026.
- ISRES Publishing. Anticancer Properties of 1,2,4-Triazoles. ISRES. Published 2022.
- Gao C, et al. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. 2021;12:661173. doi:10.3389/fphar.2021.661173.
- Abcam. MTT assay and its use in cell viability and proliferation analysis. Abcam. Accessed January 17, 2026.
- Wei J, et al. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. 2011;6(11):e26908. doi:10.1371/journal.pone.0026908.
- Benchchem. "mechanism of action of 1,2,4-triazole-based compounds". Benchchem. Accessed January 17, 2026.
- Protocols.io. LDH cytotoxicity assay. protocols.io. Published December 11, 2024.
- Benchchem. Evaluating the Cytotoxicity of 5-Undecyl-1H-1,2,4-triazol-3-amine and Other Triazole Derivatives in Cancer Cell Lines. Benchchem. Accessed January 17, 2026.
- El-Malah A, et al. Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. 2021;26(23):7205. doi:10.3390/molecules26237205.
- Rahnama A, et al. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells. 2021;10(12):3329. doi:10.3390/cells10123329.
- Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega. Accessed January 17, 2026.
- Cayman Chemical. LDH Cytotoxicity Assay Kit. Cayman Chemical. Accessed January 17, 2026.
- ResearchGate. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
- Cell Biologics Inc. LDH Assay. Cell Biologics. Accessed January 17, 2026.
- PubMed.
- R&D Systems. MTT Cell Proliferation/Viability Assay. R&D Systems. Accessed January 17, 2026.
- Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. Accessed January 17, 2026.
- ATCC. MTT Cell Proliferation Assay.
- Riss TL, et al. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Markossian S, Sittampalam GS, Grossman A, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD)
- Abcam. MTT assay protocol. Abcam. Accessed January 17, 2026.
- ResearchGate. MTT Proliferation Assay Protocol.
- National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. 2013.
- ResearchGate. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
- ResearchGate. What cell line should I choose for citotoxicity assays?.
- Promega Corporation. Is Your MTT Assay the Right Choice?. Promega. Accessed January 17, 2026.
- Al-Japairai K, et al. Understanding and improving assays for cytotoxicity of nanoparticles: what really matters?. Nanotoxicology. 2018;12(7):734-750. doi:10.1080/17435390.2018.1488582.
- ResearchGate. Control groups for the MTT assay. The control groups for the metabolic... | Download Scientific Diagram.
- Sharma SV, et al. Cancer Cell Lines for Drug Discovery and Development. Cancer Research. 2014;74(9):2377-2384. doi:10.1158/0008-5472.CAN-13-3329.
- An F, et al. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. 2023;24(3):2345. doi:10.3390/ijms24032345.
- BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. Accessed January 17, 2026.
- Virology Research Services. Understanding Cytotoxicity. Virology Research Services. Published March 9, 2024.
- Culture Collections. Making cell lines more physiologically relevant for toxicology testing. Culture Collections. Accessed January 17, 2026.
- National Center for Biotechnology Information. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers (Basel). 2018;10(10):347. doi:10.3390/cancers10100347.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. isres.org [isres.org]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Antibacterial Spectrum of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives: A Methodological Guide
Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Among the heterocyclic compounds, 1,2,4-triazole derivatives have emerged as a promising scaffold due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. This application note provides a comprehensive methodological framework for assessing the antibacterial spectrum of a specific series of these compounds: 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives.
This guide is designed for researchers, scientists, and drug development professionals. It offers not just procedural steps but also the underlying scientific rationale, ensuring that the described protocols are robust, reproducible, and yield data of the highest integrity. We will delve into the synthesis of the parent compound, followed by detailed protocols for determining its antibacterial efficacy through established methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) and agar disk diffusion, culminating in the determination of Minimum Bactericidal Concentration (MBC).
Part 1: Synthesis of this compound
A reliable and well-characterized source of the test compound is fundamental to any biological investigation. The following is a proposed synthetic route for this compound, based on established methods for the synthesis of analogous 4,5-disubstituted-1,2,4-triazole-3-thiols.[1][2][3]
Proposed Synthetic Pathway
The synthesis is a two-step process involving the formation of a thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization.
Caption: Proposed synthesis of the target compound.
Protocol for Synthesis
Step 1: Synthesis of 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide
-
To a solution of 2-chlorobenzohydrazide (1 mmol) in absolute ethanol (20 mL), add phenyl isothiocyanate (1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of this compound
-
Suspend the 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide (1 mmol) in an aqueous solution of sodium hydroxide (2N, 10 mL).
-
Reflux the mixture for 3-5 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the clear filtrate with dilute hydrochloric acid (HCl) to a pH of 5-6.
-
The resulting precipitate is the desired product. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Part 2: Evaluation of Antibacterial Spectrum
The determination of the antibacterial spectrum involves a tiered approach, starting with qualitative screening followed by quantitative assays. All procedures should adhere to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and comparability.[3][4]
Bacterial Strains and Culture Conditions
A panel of clinically relevant bacterial strains should be used to determine the antibacterial spectrum. This panel should include both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Gram Stain | ATCC Number | Growth Medium | Incubation Conditions |
| Staphylococcus aureus | Positive | 25923 | Mueller-Hinton Broth/Agar | 37°C, 18-24 hours |
| Bacillus subtilis | Positive | 6633 | Mueller-Hinton Broth/Agar | 37°C, 18-24 hours |
| Escherichia coli | Negative | 25922 | Mueller-Hinton Broth/Agar | 37°C, 18-24 hours |
| Pseudomonas aeruginosa | Negative | 27853 | Mueller-Hinton Broth/Agar | 37°C, 18-24 hours |
Preparation of Inoculum
A standardized inoculum is critical for the reproducibility of susceptibility testing.[2][5]
-
From a pure, overnight culture on an agar plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing 4-5 mL of sterile tryptic soy broth or saline.
-
Incubate the broth culture at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Use a spectrophotometer to adjust the turbidity to an absorbance of 0.08-0.10 at 625 nm for greater accuracy.
Method 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Caption: Workflow for MIC determination.
Protocol:
-
Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).
-
In a sterile 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the test compound solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to wells 1 through 11.
-
Incubate the plate at 37°C for 16-20 hours.[6]
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Method 2: Agar Disk Diffusion (Kirby-Bauer Test)
The agar disk diffusion test is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Protocol:
-
Prepare a standardized bacterial inoculum as described previously.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Allow the plate to dry for 3-5 minutes.
-
Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the triazole derivative. A stock solution in a volatile solvent like ethanol or acetone is recommended for even application and rapid drying.
-
Place the impregnated disks on the surface of the agar.
-
Include a standard antibiotic disk as a positive control and a disk impregnated with the solvent alone as a negative control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Interpretation of Results:
The size of the zone of inhibition is inversely proportional to the MIC. The results are typically interpreted as 'Susceptible,' 'Intermediate,' or 'Resistant' by comparing the zone diameters to established breakpoints, though for novel compounds, these breakpoints will need to be determined through correlation with MIC data.
| Zone Diameter | Interpretation |
| Large | Susceptible |
| Intermediate | Intermediate Susceptibility |
| Small or No Zone | Resistant |
Method 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following the determination of the MIC from the broth microdilution assay, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Part 3: Data Analysis and Interpretation
A crucial aspect of evaluating a novel antibacterial agent is understanding whether it is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The relationship between the MIC and MBC values provides this insight.
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).
-
Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).
Conclusion
This application note provides a robust and detailed framework for the synthesis and evaluation of the antibacterial spectrum of this compound derivatives. By adhering to standardized methodologies, such as those outlined by the CLSI, researchers can generate high-quality, reproducible data that is essential for the progression of new antibacterial agents in the drug discovery pipeline. The combination of MIC, disk diffusion, and MBC assays offers a comprehensive understanding of the potency and spectrum of activity of these promising compounds.
References
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. In StatPearls. Retrieved from [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Clinical & Laboratory Standards Institute. (n.d.). CLSI. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Cansiz, A., Koparir, M., & Demirdag, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204–212. [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., Daraji, D. G., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1234, 130000. [Link]
-
Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Clinical & Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Biology LibreTexts. (2024). 13.5B: Kirby-Bauer Disk Susceptibility Test. Retrieved from [Link]
-
Swenson, J. M., & Thornsberry, C. (1984). Preparing inoculum for susceptibility testing of anaerobes. Journal of clinical microbiology, 19(3), 321–325. [Link]
-
Weli, A. M., & Al-Burtomani, S. K. S. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][5] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved from [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Singer Instruments. (n.d.). Zone of Inhibition explained. Retrieved from [Link]
-
Hombach, M., Maurer, F. P., & Bloemberg, G. V. (2013). Standardisation of disk diffusion results for antibiotic susceptibility testing using the sirscan automated zone reader. BMC microbiology, 13, 225. [Link]
-
Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the rapid inoculum standardization system. Journal of clinical microbiology, 17(3), 450–457. [Link]
-
Aladawi, M. (2017, November 15). Determination of MIC by Broth Dilution Method [Video]. YouTube. [Link]
-
Fouad, E. A. (2017). Antimicrobial Disk Diffusion Zone Interpretation Guide. ResearchGate. [Link]
-
Gaponova, I., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(1), 123. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Fedotov, D. A., & Hotsulia, A. S. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to improve your synthetic yield and overcome common experimental hurdles.
Introduction
The synthesis of this compound is a multi-step process that, while established, presents several challenges that can impact yield and purity. This guide provides a detailed protocol based on well-established methods for analogous compounds and offers solutions to common problems encountered during the synthesis. The core of this synthesis lies in the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. Understanding the nuances of each step is critical for success.
General Synthetic Workflow
The overall synthetic pathway can be visualized as a two-step process. The initial step involves the formation of an N,N'-disubstituted thiosemicarbazide from 2-chlorobenzohydrazide and phenyl isothiocyanate. The subsequent and critical step is the intramolecular cyclization of this intermediate under alkaline conditions to yield the target triazole.
Caption: General two-step synthetic workflow.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1]
Part 1: Synthesis of 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2-chlorobenzohydrazide (0.01 mol) in absolute ethanol (50 mL).
-
Addition of Isothiocyanate: To the stirred solution, add phenyl isothiocyanate (0.01 mol) dropwise at room temperature.
-
Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Intermediate: After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum. This intermediate is typically used in the next step without further purification.
Part 2: Synthesis of this compound
-
Cyclization Reaction: Suspend the crude 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide (0.01 mol) in an 8% aqueous sodium hydroxide solution (50 mL).
-
Heating: Reflux the mixture for 6-8 hours. During this time, the suspension should dissolve.
-
Precipitation: After cooling the reaction mixture to room temperature, carefully acidify with cold, dilute hydrochloric acid to a pH of 5-6. A precipitate will form.
-
Purification: Filter the crude product, wash thoroughly with cold water, and dry. The final product can be purified by recrystallization from absolute ethanol to afford a crystalline solid.
| Step | Key Parameters | Expected Outcome |
| Thiosemicarbazide Formation | Reflux in ethanol, 4-6 hours | White to off-white solid precipitate |
| Cyclization | 8% NaOH, reflux, 6-8 hours | Formation of a clear solution |
| Acidification | Dilute HCl to pH 5-6 | Precipitation of the crude product |
| Purification | Recrystallization from ethanol | Crystalline solid of the final product |
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides guidance on how to resolve them.
Problem 1: Low Yield of the Final Product
Possible Causes and Solutions:
-
Incomplete Cyclization: The cyclization step is critical and often requires sufficient time and base concentration.
-
Recommendation: Ensure the reflux time is adequate (at least 6-8 hours). You can monitor the disappearance of the thiosemicarbazide intermediate by TLC. Consider increasing the concentration of the NaOH solution to 10% if the reaction is sluggish.[2]
-
-
Loss of Product During Workup: The product's solubility can lead to losses during washing and recrystallization.
-
Recommendation: Use ice-cold water for washing the filtered product to minimize solubility losses. During recrystallization, use a minimal amount of hot ethanol to dissolve the product and allow for slow cooling to maximize crystal formation.
-
-
Side Reactions: Under certain conditions, side products may form, reducing the yield of the desired triazole.
-
Recommendation: Strictly maintain alkaline conditions during cyclization. Acidic conditions can favor the formation of 1,3,4-thiadiazole isomers.[3]
-
Caption: Decision tree for troubleshooting low yield.
Problem 2: Formation of an Unexpected Side Product
Possible Cause and Solution:
-
Isomeric Byproduct Formation: The most common side product in the synthesis of 1,2,4-triazoles from thiosemicarbazides is the corresponding 1,3,4-thiadiazole. This is particularly favored under acidic cyclization conditions.
-
Identification: The two isomers can often be distinguished by ¹H NMR spectroscopy. The N-H and S-H protons of the 1,2,4-triazole-3-thiol typically appear at a much lower field (around 13-14 ppm) compared to the amino group protons of the 1,3,4-thiadiazole-2-amine, which are usually found in the aromatic region.[4]
-
Prevention: Ensure that the cyclization step is carried out under strongly basic conditions. Any accidental acidification of the reaction mixture before the cyclization is complete should be avoided.
-
Problem 3: Difficulty in Product Purification
Possible Cause and Solution:
-
Contamination with Starting Material: If the reaction is incomplete, the final product will be contaminated with the thiosemicarbazide intermediate.
-
Recommendation: Monitor the reaction to completion using TLC. If purification by recrystallization is insufficient, column chromatography on silica gel using a solvent system such as chloroform:methanol (e.g., 90:10) can be an effective method for separation.
-
-
Oily Product or Poor Crystallization: The presence of impurities can sometimes inhibit crystallization.
-
Recommendation: If the product oils out during recrystallization, try adding a co-solvent or using a different solvent system. Seeding the solution with a small crystal of the pure product can also induce crystallization. Ensure all glassware is scrupulously clean.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
A: Based on analogous syntheses reported in the literature, yields for the cyclization step can range from moderate to good, typically between 60% and 80%.[1] The overall yield will also depend on the efficiency of the initial thiosemicarbazide formation.
Q2: How can I confirm the structure of my final product?
A: A combination of spectroscopic techniques should be used for structural confirmation:
-
¹H NMR: Look for the characteristic downfield signal of the SH proton (typically >13 ppm) and the expected aromatic proton signals.
-
¹³C NMR: Confirm the presence of the correct number of carbon signals, including the C=N and C-S carbons of the triazole ring.
-
FT-IR: Key vibrational bands to look for include the N-H stretch (around 3300-3400 cm⁻¹) and the S-H stretch (around 2550-2600 cm⁻¹).[1]
-
Mass Spectrometry: To confirm the molecular weight of the product (C₁₄H₁₀ClN₃S, MW: 287.77).
Q3: Can I use a different base for the cyclization step?
A: While sodium hydroxide is commonly used, other bases like potassium hydroxide can also be effective. The key is to maintain a sufficiently alkaline environment to facilitate the intramolecular nucleophilic attack and subsequent dehydration.
Q4: Is the thione-thiol tautomerism a concern for this molecule?
A: Yes, 1,2,4-triazole-3-thiols can exist in equilibrium with their thione tautomers. In the solid state and in neutral solution, the thione form is often dominant. However, the thiol form is crucial for certain biological activities and subsequent synthetic modifications. Spectroscopic analysis, particularly ¹H NMR, can help in identifying the predominant tautomer in solution.[4]
References
-
Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., & Daraji, D. G. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1244, 130000. [Link]
-
Yıldırım, I., Çınar, Z., & Çukurovalı, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 847-854. [Link]
-
Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis of Some New 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-Alkyl/Aryl-4-amino-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Turkish Journal of Chemistry, 26(5), 709-718. [Link]
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., Sanina, N. A., Aldoshin, S. M., & Tretyakov, E. V. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7899. [Link]
-
Çakmak, O., & Demirbaş, N. (2004). Synthesis and antimicrobial activities of some new 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Bioorganic & Medicinal Chemistry, 12(2), 225-231. [Link]
-
Saramet, I., Drăghici, C., Bărcutean, C., Rădulescu, V., Loloiu, T., & Bancu, M. D. (2003). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Revista de Chimie, 54(11), 935-939. [Link]
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., Sanina, N. A., Aldoshin, S. M., & Tretyakov, E. V. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7899. [Link]
-
Metwally, M. A., Bondock, S., El-Azap, M. M., & Amer, F. A. (2012). Thiosemicarbazides: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 488-522. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Overcoming Solubility Challenges of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant challenge of this compound's low aqueous solubility in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design. Inconsistent data or assay failure due to poor solubility can derail promising research; this guide provides a systematic approach to ensure your compound gets a fair chance to demonstrate its true biological activity.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problems researchers encounter. The format is designed to help you quickly diagnose your issue and find a robust solution.
Q1: I prepared my working solution by adding my DMSO stock directly to the aqueous assay buffer, and now I see a cloudy precipitate. What happened and how can I fix it?
This is a classic and very common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is poor.[1] The organic solvent disperses, leaving the compound behind in a supersaturated state, causing it to precipitate.
Causality: The rapid change in solvent polarity from a favorable organic environment to an unfavorable aqueous one does not give the compound molecules adequate time to properly solvate. This leads to aggregation and precipitation, which can be visible as cloudiness or as microscopic particles that will skew your results.[2]
Solution: Step-Wise Dilution Protocol
To prevent this, you must perform a gradual, step-wise dilution. This method maintains a more favorable solvent environment during the dilution process, preventing the compound from crashing out.
Experimental Protocol: Preparing Working Solutions
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to make a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming (to 37°C) or brief sonication can help.[3]
-
Create Intermediate Dilutions: Instead of a single large dilution, create a series of intermediate dilutions. For example, to get from 10 mM in 100% DMSO to 10 µM in a buffer with <0.5% DMSO, you might perform a 1:10 dilution into DMSO, followed by a 1:10 dilution into your aqueous buffer, and then a final 1:10 dilution in the buffer.
-
Vigorous Mixing: At each dilution step, vortex the solution thoroughly to ensure complete mixing before proceeding to the next step.
-
Final Dilution: Perform the final dilution into your pre-warmed (if applicable) cell culture medium or assay buffer. Add the compound concentrate to the buffer drop-wise while vortexing or swirling to ensure rapid and even dispersion.[4]
-
Vehicle Control: Critically, prepare a vehicle control that undergoes the exact same dilution steps with the same final concentration of DMSO and any other co-solvents used.[5]
Mandatory Visualization: Dilution Workflow
Caption: Decision tree for selecting a solubilization strategy.
References
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. humapub.com [humapub.com]
stability of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in DMSO and other solvents
Technical Support Center: 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance on the stability, handling, and troubleshooting of this compound in experimental settings. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of this compound.
Q1: What are the key structural features and chemical properties of this compound?
A: this compound is a heterocyclic compound featuring two key functional components:
-
A 1,2,4-Triazole Ring: This five-membered aromatic ring, containing three nitrogen atoms, is generally a stable scaffold and is a common pharmacophore in many pharmaceutical agents.[1][2] The aromaticity of the triazole nucleus is a primary reason for its stability.[3][4]
-
A Thiol (-SH) Group: The thiol group at the 3-position is the most reactive site on the molecule. It is susceptible to oxidation and can participate in hydrogen bonding.[5] This group is crucial as it can significantly influence the compound's biological activity and its stability in solution.
Q2: Does this compound exhibit tautomerism? How might this affect my experiments?
A: Yes. Like many 3-mercapto-1,2,4-triazoles, this compound exists in a tautomeric equilibrium between the thiol (-SH) form and the thione (=S) form.[3][6] In most cases, the thione form is predominant.[4] This is a critical consideration because the two tautomers have different physicochemical properties, including hydrogen bonding capacity, polarity, and potentially, receptor binding affinity. For consistency, it is crucial to use standardized preparation and storage protocols, as solvent and pH can influence the equilibrium.
Q3: What is the recommended solvent for preparing a stock solution?
A: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of this and similar compounds due to its excellent solvating power for a wide range of organic molecules.[7] However, as detailed in the troubleshooting section, DMSO is not an inert solvent for thiols and can promote oxidation.[8] For short-term use, high-purity, anhydrous DMSO is recommended. If assay conditions permit, less reactive solvents like ethanol or DMF could be considered, although solubility may be lower.
Q4: What are the ideal storage conditions for the solid compound and its solutions?
A:
-
Solid Compound: Store the lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture. A desiccator is highly recommended to prevent hydration.
-
DMSO Solutions: Prepare high-concentration stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -80°C. Limiting the duration of storage is a key strategy to minimize degradation.[10] A DMSO/water (90/10) mixture has been studied as an alternative storage solvent, with some studies showing stability for many compounds over time at 4°C.[11] However, for thiol-containing compounds, the risk of water- and DMSO-mediated oxidation remains.
Part 2: Troubleshooting Guide: Stability in Solution
This section provides in-depth answers to specific problems you may encounter during your experiments, focusing on the compound's stability.
Issue 1: Visual Changes in DMSO Stock Solution
Q: My stock solution of this compound in DMSO has developed a slight yellow tint or appears cloudy after storage. What is the likely cause?
A: This is a common observation and typically indicates chemical degradation or physical precipitation.
-
Primary Cause - Oxidation: The thiol (-SH) group is susceptible to oxidation, forming a disulfide-linked dimer: bis(5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl) disulfide. DMSO itself can act as a mild oxidant, a reaction that can be accelerated by factors like elevated temperature, the presence of light, or contaminants.[5][8][12] This dimerization results in a new chemical entity with different properties, which can alter the solution's appearance and reduce the concentration of the active monomeric compound.
-
Secondary Cause - Precipitation: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[7] As the water content in your DMSO stock increases, the solubility of your hydrophobic compound can decrease, leading to precipitation or "crashing out."[10][13] This is often exacerbated by freeze-thaw cycles.
Issue 2: Inconsistent Assay Results or Loss of Potency
Q: I am observing a progressive decrease in my compound's activity or high variability in my biological assay results. Could this be related to compound stability?
A: Absolutely. This is a critical issue directly linked to the stability of the thiol group.
-
Mechanism of Inactivation: If the thiol form of the compound is responsible for its biological activity (e.g., by coordinating to a metal ion in an enzyme's active site or forming a covalent bond), its oxidation to a disulfide dimer will lead to a loss of potency. The dimer is a larger molecule with different steric and electronic properties and will likely have a reduced or completely different pharmacological profile.
-
Impact on Reproducibility: If your DMSO stock is degrading over time, experiments performed on different days with the same stock solution will effectively use different concentrations of the active compound, leading to poor reproducibility. This underscores the importance of using freshly prepared solutions or properly stored single-use aliquots.
Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Q: I am running a quality control check on my compound stock using HPLC, and I see a new, less polar peak appearing over time. What is this peak?
A: The most probable identity of this new peak is the disulfide dimer.
-
Expected Degradation Product: The formation of a disulfide bond from two thiol molecules results in a larger, often less polar molecule. In reverse-phase HPLC, this dimer will typically have a longer retention time than the parent monomer.
-
Confirmation by Mass Spectrometry (MS): The identity of this peak can be readily confirmed using LC-MS. The expected [M+H]⁺ of the parent compound, this compound (Formula: C₁₄H₁₀ClN₃S), is approximately 288.77 g/mol . The disulfide dimer would have an expected [M+H]⁺ corresponding to the formula C₂₈H₁₈Cl₂N₆S₂, which would be approximately 575.5 g/mol . Identifying this mass would provide strong evidence of oxidative degradation.
Part 3: Protocols and Methodologies
Protocol 1: Recommended Procedure for Preparing and Storing DMSO Stock Solutions
-
Use High-Quality Reagents: Start with high-purity, anhydrous DMSO (<0.02% water). Use a fresh bottle or one that has been properly stored in a desiccator.
-
Equilibrate Components: Allow the vial of solid compound and the DMSO to come to room temperature before opening to minimize moisture condensation.
-
Dissolution: Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Vortex thoroughly for 2-3 minutes. Gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution if necessary.[7]
-
Aliquotting: Immediately after complete dissolution, divide the stock solution into small, single-use aliquots in appropriate low-binding tubes. The volume of the aliquots should correspond to the amount needed for a single experiment.
-
Storage: Tightly cap the aliquots, parafilm them for an extra seal, and store them at -80°C in a labeled box protected from light.
-
Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and vortex briefly before use. Do not refreeze any unused portion of the aliquot.
Protocol 2: General Workflow for Monitoring Compound Stability by HPLC
This protocol outlines a basic method to assess the purity of your compound stock over time.
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing byproduct formation in the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols
A Guide to Minimizing Byproduct Formation and Optimizing Purity
Welcome to the technical support center for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reactions and minimize byproduct formation.
I. Understanding the Core Synthesis and Potential Pitfalls
The most prevalent synthetic route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[1] These thiosemicarbazide intermediates are typically formed from the reaction of a carboxylic acid hydrazide with an isothiocyanate. While seemingly straightforward, this pathway is susceptible to the formation of several byproducts that can complicate purification and reduce yields.
The primary challenges in this synthesis are:
-
Formation of the isomeric 1,3,4-thiadiazole byproduct.
-
Oxidative dimerization of the thiol to a disulfide.
-
Presence of unreacted starting materials and intermediates.
This guide will systematically address each of these challenges, providing both preventative measures and remediation strategies.
II. Troubleshooting Guide: A Problem-Oriented Approach
This section is designed to help you diagnose and resolve specific issues you may encounter during your synthesis and workup.
Problem 1: My final product is contaminated with a significant amount of an isomeric byproduct.
Diagnosis: You are likely forming the 5-substituted-2-amino-1,3,4-thiadiazole. This is the most common byproduct and its formation is highly dependent on the pH of the cyclization step.
Causality: The cyclization of the acylthiosemicarbazide intermediate can proceed through two different pathways. Under alkaline conditions, deprotonation of the more acidic N1-H of the thiosemicarbazide backbone is favored, leading to a nucleophilic attack of the N2-amino group on the carbonyl carbon, which after dehydration, yields the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. Conversely, in an acidic medium, the reaction is driven towards the formation of the 1,3,4-thiadiazole derivative.
Solutions:
-
Strict pH Control During Cyclization: The use of a basic medium is crucial for favoring the formation of the 1,2,4-triazole ring system.[2] Sodium hydroxide is a commonly used base for this purpose.[1]
-
Protocol Adjustment: Ensure your reaction medium is sufficiently alkaline. If you are observing significant thiadiazole formation, consider increasing the concentration of the base or switching to a stronger base like potassium hydroxide.
-
-
Temperature Optimization: While the primary determinant is pH, temperature can also influence the reaction kinetics. High temperatures may not be suitable for the generation of triazole-thiones. It is advisable to conduct the cyclization at a controlled temperature, often at reflux for a specified period, and monitor the reaction progress by TLC.[3]
Problem 2: My product appears to have a higher molecular weight than expected, and I observe a loss of the thiol proton signal in my ¹H NMR.
Diagnosis: Your 4,5-disubstituted-4H-1,2,4-triazole-3-thiol is likely undergoing oxidative dimerization to form the corresponding disulfide. Thiols are susceptible to oxidation, especially in the presence of air (oxygen).
Causality: The thiol (-SH) group can be readily oxidized to a disulfide (-S-S-) linkage, particularly under neutral or slightly basic conditions and in the presence of an oxidizing agent, which can be atmospheric oxygen.
Solutions:
-
Inert Atmosphere: To minimize contact with oxygen, perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). This is particularly important during the base-catalyzed cyclization and subsequent neutralization and filtration steps.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for a period of time before use.
-
Addition of Antioxidants: While not commonly reported in standard procedures, the addition of a small amount of a reducing agent or antioxidant, such as sodium bisulfite or ascorbic acid, to the workup could potentially mitigate oxidation. However, this should be tested on a small scale to ensure it does not interfere with the desired product.
Problem 3: My purified product still shows signals corresponding to my starting materials (hydrazide or isothiocyanate) or the thiosemicarbazide intermediate.
Diagnosis: The initial reaction to form the thiosemicarbazide may be incomplete, or the cyclization step has not gone to completion.
Causality: Insufficient reaction time, inadequate temperature, or improper stoichiometry of reagents can lead to incomplete conversion. Isothiocyanates can also be susceptible to hydrolysis, especially under harsh basic conditions, which would consume the starting material without forming the desired intermediate.
Solutions:
-
Reaction Monitoring: Closely monitor the progress of both the thiosemicarbazide formation and the cyclization steps using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time.
-
Stoichiometry and Reagent Purity: Ensure you are using the correct stoichiometry of high-purity starting materials.
-
Effective Workup to Remove Unreacted Starting Materials:
-
Washing: Thoroughly wash the crude product with appropriate solvents to remove unreacted starting materials. For instance, unreacted isothiocyanate can often be removed by washing with a non-polar solvent.
-
Recrystallization: Recrystallization is a powerful technique for purifying the final product. The choice of solvent is critical and may require some experimentation. Ethanol or ethanol-water mixtures are commonly used.[4]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the cyclization step?
A1: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly reported and effective bases for promoting the cyclization to the desired 1,2,4-triazole-3-thiol.[1] The choice between them is often a matter of laboratory availability and solubility in the chosen solvent system. Weaker bases like sodium carbonate (Na₂CO₃) may also be used, but might require longer reaction times or higher temperatures.
Q2: How can I effectively separate the 1,2,4-triazole-3-thiol from the 1,3,4-thiadiazole byproduct?
A2:
-
Recrystallization: This is the most common method. A carefully chosen solvent system can exploit the different solubility profiles of the two isomers. Experimentation with different solvents (e.g., ethanol, methanol, acetonitrile, or mixtures with water) is often necessary to find the optimal conditions for selective crystallization of the desired triazole.
-
Column Chromatography: For more challenging separations, column chromatography can be employed. The choice of stationary phase (typically silica gel) and eluent system will depend on the specific polarity of your substituted triazole and thiadiazole. A gradient elution from a less polar to a more polar solvent system is often effective.
Q3: My isothiocyanate starting material seems to be degrading. What could be the cause?
A3: Isothiocyanates can be sensitive to moisture and can hydrolyze, especially under strongly acidic or basic conditions, to form the corresponding primary amine and thiocarbonic acid derivatives. It is recommended to use freshly distilled or high-purity isothiocyanates and to store them under anhydrous conditions.
Q4: What is the expected ¹H NMR chemical shift for the thiol proton?
A4: The thiol proton (-SH) of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol is typically observed as a broad singlet in the downfield region of the ¹H NMR spectrum, often between δ 12-14 ppm. This proton is readily exchangeable with D₂O.
IV. Experimental Protocols and Data
Optimized General Procedure for the Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
Step 1: Synthesis of the 1,4-Disubstituted Thiosemicarbazide Intermediate
-
To a solution of the appropriate carboxylic acid hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol, dioxane), add the corresponding isothiocyanate (1 equivalent).
-
Stir the reaction mixture at room temperature or gentle reflux (e.g., 60°C) for the time determined by TLC monitoring (typically 1-4 hours).
-
Cool the reaction mixture to room temperature. The thiosemicarbazide product often precipitates out of solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials, and dry under vacuum.
Step 2: Base-Catalyzed Cyclization to the 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol
-
Dissolve the dried 1,4-disubstituted thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2-4 M).
-
Reflux the reaction mixture for a period determined by TLC monitoring (typically 2-5 hours), ensuring the reaction goes to completion.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with a cold, dilute acid (e.g., 2 M HCl) to a pH of approximately 4-5, while stirring in an ice bath.
-
The desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol will precipitate out of the solution.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.
-
For higher purity, recrystallize the product from a suitable solvent such as ethanol.
| Parameter | Recommended Condition | Rationale |
| Cyclization Base | 2-4 M NaOH or KOH | Strong base favors the desired 1,2,4-triazole formation. |
| Cyclization Solvent | Water or Ethanol/Water | Good solubility for the thiosemicarbazide and the base. |
| Reaction Temperature | Reflux | Provides sufficient energy for cyclization; monitor for degradation.[3] |
| Workup pH | ~4-5 | Ensures complete precipitation of the thiol product. |
| Atmosphere | Inert (N₂ or Ar) | Minimizes oxidation of the thiol to the disulfide. |
V. Visualizing the Reaction Pathways
To further clarify the competitive reaction pathways, the following diagrams illustrate the key mechanistic steps.
Caption: Competitive cyclization pathways of the acylthiosemicarbazide intermediate.
Caption: Oxidative dimerization of the triazole-thiol to the disulfide byproduct.
VI. References
-
Amara, S., et al. (2020). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 25(23), 5649. Available at: [Link]
-
Ayah, A., Hameed, F., & Hassan, F. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209. Available at: [Link]
-
Li, Y., et al. (2013). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 1, 15. Available at: [Link]
-
Al-Saeedi, F. A., & Al-Ghamdi, A. M. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Serbian Chemical Society, 89(1), 35-46. Available at: [Link]
-
Alyahyaoy, A., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. International Journal of Green Pharmacy, 13(3). Available at: [Link]
-
Gogoi, P., & Konwar, D. (2020). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 25(10), 2389. Available at: [Link]
-
Ivanov, A. V., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(19), 6523. Available at: [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available at: [Link]
-
Ivanov, A. V., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(19), 6523. Available at: [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Available at: [Link]
Sources
Technical Support Center: Optimizing Cyclization Reactions of Thiosemicarbazide Precursors
Welcome to the technical support center for the synthesis of heterocyclic compounds from thiosemicarbazide precursors. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of these cyclization reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the cyclization of thiosemicarbazide derivatives.
Q1: What are the most common heterocyclic ring systems synthesized from thiosemicarbazide precursors?
Thiosemicarbazides are remarkably versatile building blocks for a variety of nitrogen- and sulfur-containing heterocycles, which are scaffolds in many pharmacologically active compounds.[1][2] The primary products depend critically on the reaction conditions employed. The most common systems include:
-
1,3,4-Thiadiazoles: Typically formed under acidic conditions.[3][4]
-
1,2,4-Triazoles: Generally synthesized in alkaline (basic) media.[3][4][5]
-
1,3,4-Oxadiazoles: Can be formed via desulfurative cyclization, often requiring specific reagents or oxidative conditions.[6][7][8]
-
Thiazoles and Thiazolidinones: Result from reactions with precursors like α-haloketones.[1][9][10]
Q2: How do reaction conditions, specifically pH, determine the final heterocyclic product?
The pH of the reaction medium is the single most critical factor in directing the cyclization pathway of an acylthiosemicarbazide.[3][11] This selectivity arises from the different nucleophilicities of the sulfur atom versus the nitrogen atoms under varying pH.
-
Acidic Medium: In the presence of strong acids (e.g., H₂SO₄, HCl), the nitrogen atoms are protonated, reducing their nucleophilicity. The sulfur atom, however, remains a potent nucleophile. It attacks the carbonyl carbon of the acyl group, leading to an intramolecular cyclization followed by dehydration to yield a 1,3,4-thiadiazole ring.[3][12]
-
Alkaline Medium: Under basic conditions (e.g., NaOH, KOH), the N4-nitrogen is deprotonated, making it a strong nucleophile. This nitrogen then attacks the carbonyl carbon. Subsequent dehydration and cyclization lead to the formation of a 1,2,4-triazole-3-thiol or its tautomeric thione form.[5]
The choice between acidic and basic conditions provides a powerful tool for regioselectively synthesizing either thiadiazoles or triazoles from the same precursor.[3]
Troubleshooting and Optimization Guide
This guide addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Probable Cause A: Incorrect Reaction Conditions The balance between temperature, reaction time, and reagent concentration is crucial. For instance, some acid-catalyzed cyclizations to 1,3,4-thiadiazoles proceed efficiently at room temperature with concentrated sulfuric acid over 24 hours, while others require refluxing in 25% HCl for 2 hours.[3]
Solution:
-
Verify Conditions: Cross-reference your protocol with established literature for your specific class of substrate.[13]
-
Systematic Optimization: If literature is unavailable, perform a systematic optimization of reaction conditions. A Design of Experiments (DoE) approach can be efficient. Key parameters to vary include:
-
Temperature: Start at room temperature, then incrementally increase to reflux.
-
Time: Monitor the reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., 1h, 4h, 12h, 24h) to determine when the starting material is consumed.[13]
-
Reagent Concentration: Vary the concentration of the acid or base. Overly harsh conditions can sometimes lead to degradation.[11]
-
Probable Cause B: Poor Precursor Quality The purity of the starting thiosemicarbazide is paramount. Impurities can interfere with the reaction or lead to a cascade of side products.
Solution:
-
Recrystallize Starting Material: Purify your thiosemicarbazide precursor by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize Precursor: Confirm the structure and purity of your starting material using ¹H NMR, ¹³C NMR, and LC-MS before proceeding with the cyclization.
Issue 2: Formation of the Wrong Isomer (e.g., Triazole instead of Thiadiazole)
Probable Cause: Incorrect pH Control This is the most common reason for obtaining the undesired heterocyclic system. Even trace amounts of a base in an intended acidic reaction (or vice versa) can catalyze the formation of the wrong product.
Solution:
-
Acidic Cyclization (for Thiadiazoles): Ensure strictly anhydrous conditions if using reagents like H₂SO₄. Use freshly distilled solvents. If using aqueous acids like HCl, ensure the concentration is correct.[3]
-
Basic Cyclization (for Triazoles): Ensure a sufficiently basic environment. For some substrates, a weaker base may not be sufficient to deprotonate the nitrogen effectively, leading to a sluggish or incomplete reaction. Ethanolic NaOH or KOH is a common and effective choice.[5]
Issue 3: Significant Byproduct Formation
Probable Cause A: Desulfurization Leading to Oxadiazoles In some cases, particularly when using certain reagents or in the presence of oxidizing agents, the sulfur atom can be extruded from the intermediate, leading to the formation of a 1,3,4-oxadiazole instead of the expected thiadiazole.[8][11] Reagents like p-toluenesulfonyl chloride (p-TsCl) or carbodiimides (EDC·HCl) can promote this pathway.[6][7]
Solution:
-
Reagent Selection: To favor thiadiazole formation, use strong dehydrating acids like H₂SO₄ or PPA (polyphosphoric acid).[12][14]
-
Control Reaction Atmosphere: If oxidative desulfurization is suspected, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
Probable Cause B: Hydrolysis of Functional Groups The harsh acidic or basic conditions required for cyclization can hydrolyze sensitive functional groups on your precursor, such as esters, amides, or nitriles.[11]
Solution:
-
Milder Conditions: Explore milder cyclizing agents. For example, methanesulfonic acid has been used as an effective dehydrating agent for thiadiazole synthesis, sometimes under less harsh conditions than concentrated H₂SO₄.[12][15]
-
Protecting Groups: If a sensitive group is essential to the final molecule, consider a protection-deprotection strategy. This adds steps but can salvage a synthetic route.
Probable Cause C: Polymerization or Tar Formation Highly reactive substrates or excessively harsh conditions (e.g., prolonged heating in strong base) can lead to the formation of intractable polymeric materials, often seen as a dark, insoluble "tar".[11]
Solution:
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Dilution: Conducting the reaction at a higher dilution can sometimes disfavor intermolecular polymerization reactions.
-
Gradual Addition: Add the cyclizing agent (acid or base) slowly and with efficient stirring to avoid localized areas of high concentration and temperature.
Experimental Protocols & Data
Data Presentation: Typical Reaction Conditions
The following table summarizes common starting conditions for the synthesis of the primary heterocyclic systems. Note that these are starting points and may require optimization for your specific substrate.
| Target Heterocycle | Typical Reagents | Solvent | Temperature (°C) | Typical Time (h) | Reference |
| 1,3,4-Thiadiazole | Conc. H₂SO₄ | None (neat) | Room Temp | 24 | [2][3] |
| 1,3,4-Thiadiazole | 25% aq. HCl | Water/Co-solvent | Reflux | 2 - 4 | [3] |
| 1,2,4-Triazole | NaOH or KOH | Ethanol/Water | Reflux | 1 - 6 | [5][16] |
| 1,3,4-Oxadiazole | p-TsCl, TEA | NMP | Room Temp | 2 | [7] |
| 1,3,4-Oxadiazole | EDC·HCl | DMSO | 60 | 2 | [7] |
Protocol 1: General Procedure for Acid-Catalyzed Cyclization to 1,3,4-Thiadiazoles
This protocol is based on the methods described by Trotsko et al. and others for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.[2][3]
Method A: Concentrated Sulfuric Acid
-
Place the acylthiosemicarbazide precursor (10 mmol) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Carefully add concentrated sulfuric acid (10-20 mL) to the flask while cooling in an ice bath to manage the exotherm.
-
Remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction using TLC (a common eluent system is Chloroform/Ethanol 10:2 v/v) until the starting material is no longer visible (typically 12-24 hours).[3]
-
Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the product and recrystallize from a suitable solvent (e.g., DMF/water or ethanol) to afford the pure 1,3,4-thiadiazole derivative.[3]
Method B: Reflux in Hydrochloric Acid
-
Suspend the acylthiosemicarbazide precursor (10 mmol) in 25% aqueous HCl (20-30 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water, followed by a small amount of cold ethanol.
-
Dry and recrystallize the product as described in Method A.
Protocol 2: General Procedure for Base-Catalyzed Cyclization to 1,2,4-Triazoles
This protocol is a generalized procedure based on the synthesis of 5-substituted-4-aryl-1,2,4-triazole-3-thiols.[5][16]
-
Dissolve the acylthiosemicarbazide precursor (10 mmol) in a 4-8% aqueous or ethanolic solution of sodium hydroxide (25 mL) in a round-bottom flask with a stir bar and reflux condenser.
-
Heat the mixture to reflux for 1-4 hours. The reaction progress can be monitored by TLC.
-
After reflux, cool the reaction mixture to room temperature in an ice bath.
-
Slowly acidify the clear solution by dropwise addition of dilute hydrochloric acid (e.g., 4M HCl) with constant stirring until the solution is acidic (pH ~5-6).
-
The 1,2,4-triazole product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol or an appropriate solvent to yield the pure triazole derivative.
References
-
Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link]
-
de Oliveira, C. S., Liesen, A. P., da Silva, R. A., de Carvalho, V. M., & de Souza, M. V. N. (2012). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 4(1), 2-19. [Link]
-
Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry, 1(4), 375-385. [Link]
-
Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. PubMed. [Link]
-
Lee, J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 359-366. [Link]
-
Al-Ostoot, F. H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2636. [Link]
-
Kumar, D., et al. (2010). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 2(1), 479-491. [Link]
-
Saeed, S., et al. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. [Link]
-
Lee, J., et al. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science, 18(7), 339-345. [Link]
-
Sharma, D., & Narasimhan, B. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 5(1), 261-267. [Link]
-
Lee, J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 359-366. [Link]
-
Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (2010). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry, 22(6), 4931-4934. [Link]
-
Saeed, S., et al. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS₂. ResearchGate. [Link]
-
Alam, M. S., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(10), 3239. [Link]
-
ResearchGate. (n.d.). Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide. ResearchGate. [Link]
-
ResearchGate. (2017). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
-
Gómez-Saiz, P., et al. (2003). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. Inorganic Chemistry, 42(23), 7723-7729. [Link]
-
Baklanov, M. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(14), 5363. [Link]
-
Gaponov, A. A., et al. (2022). Different Modes of Acid-Promoted Cyclooligomerization of 4-(4-Thiosemicarbazido)butan-2-one Hydrazone: 14-Membered versus 28-Membered Polyazamacrocycle Formation. The Journal of Organic Chemistry, 87(23), 15486-15497. [Link]
-
Guchhait, G. (2024). Synthesis and characterisation of some thiadiazole derivatives. Authorea. [Link]
-
Szałaj, N., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Molecules, 27(10), 3180. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. ResearchGate. [Link]
-
Kadhim, M. M., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 64(10), 5565-5575. [Link]
-
ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). Thiosemicarbazide – Knowledge and References. Taylor & Francis Online. [Link]
-
JournalAgent. (n.d.). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. JournalAgent. [Link]
-
Scribd. (n.d.). Thiosemicarbazide Chemistry Review. Scribd. [Link]
-
Chen, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Scientific Reports, 14(1), 24653. [Link]
-
UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]
-
Chen, C. H., et al. (2018). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. International Journal of Molecular Sciences, 19(11), 3386. [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-519. [Link]
-
Al-Sultani, K. H. K., & Al-Juboori, A. M. H. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Medicinal and Chemical Sciences, 5(6), 1018-1031. [Link]
Sources
- 1. Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazi...: Ingenta Connect [ingentaconnect.com]
- 2. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting cellular uptake and delivery of triazole-based compounds in cancer cells
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the application of triazole-based compounds in cancer cell research. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and practical advice to overcome common hurdles in your experiments. This resource is structured to address specific issues you may encounter, explaining the underlying scientific principles to empower you to make informed decisions.
Section 1: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common experimental issues related to the cellular uptake and delivery of triazole-based compounds.
Guide 1.1: Low or No Apparent Cellular Activity of a Triazole Compound
Question: My triazole compound is potent in a biochemical (e.g., enzymatic) assay, but shows little to no activity in my cancer cell-based assay (e.g., cell viability, apoptosis). What are the likely causes and how can I troubleshoot this?
Answer:
This is a frequent and critical challenge in drug discovery, often pointing to issues with the compound's ability to reach and engage its intracellular target. The discrepancy between biochemical potency and cellular activity can be attributed to several factors, primarily poor cellular uptake, rapid efflux, or metabolic instability.
The workflow below outlines a systematic approach to dissecting this problem.
Caption: Troubleshooting workflow for discrepant assay results.
-
Verify Compound Solubility and Stability:
-
The "Why": Triazole-based compounds, especially those with high lipophilicity, can have poor aqueous solubility.[1] If your compound precipitates in the cell culture medium, its effective concentration is significantly lower than intended.
-
Protocol: Prepare the highest concentration of your triazole compound in your complete cell culture medium. Incubate for the duration of your experiment (e.g., 24-72 hours) at 37°C. Visually inspect for precipitate and, if possible, quantify the soluble fraction by HPLC.
-
-
Perform a Cellular Uptake Assay:
-
The "Why": This is the most direct way to determine if the compound is entering the cells.[2]
-
Protocol: A detailed protocol for a quantitative cellular uptake assay using LC-MS/MS is provided in Experimental Protocol 1.1 . This method allows for the precise measurement of intracellular compound concentration.
-
-
Investigate Active Efflux:
-
The "Why": Cancer cells often overexpress efflux pumps like P-glycoprotein (P-gp/MDR1) as a mechanism of drug resistance.[3] Your compound might be efficiently pumped out of the cell after initial uptake.
-
Protocol: Perform the cellular uptake assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in intracellular accumulation in the presence of the inhibitor suggests your compound is an efflux substrate.
-
-
Assess Metabolic Stability:
-
The "Why": The triazole ring itself is generally stable to metabolism, but the substituents on the molecule can be modified by cellular enzymes (e.g., cytochrome P450s), rendering the compound inactive.
-
Protocol: Incubate your compound with liver microsomes or cell lysates and quantify the amount of parent compound remaining over time using LC-MS/MS.
-
-
Confirm Target Engagement:
-
The "Why": Even if the compound enters the cell, it may not be binding to its intended target. This could be due to sequestration in cellular compartments or other factors.
-
Protocol: Use techniques like cellular thermal shift assay (CETSA) or a target-specific downstream biomarker assay (e.g., a phospho-specific western blot for a kinase inhibitor) to confirm target engagement at relevant concentrations.[4]
-
Guide 1.2: High Variability in Cellular Uptake Data
Question: I am getting inconsistent results in my cellular uptake experiments. What are the common sources of variability and how can I improve the reproducibility of my data?
Answer:
Variability in cellular uptake assays can be frustrating and can obscure real differences between compounds. The key to obtaining reproducible data lies in meticulous experimental technique and the inclusion of proper controls.
| Source of Variability | Explanation & Causality | Recommended Solution |
| Cell Health and Density | Cells that are unhealthy, in different growth phases, or seeded at inconsistent densities will exhibit different uptake characteristics. | Use cells with a low passage number, ensure they are in the logarithmic growth phase, and use a consistent seeding density for all experiments. Perform a cell viability assay in parallel. |
| Compound Adsorption | Hydrophobic compounds can adsorb to plasticware (e.g., culture plates), reducing the effective concentration available for uptake.[5] | Pre-incubate plates with a blocking agent (e.g., BSA), use low-binding plates, and always include a "no-cell" control to quantify adsorption.[5] |
| Incomplete Washing | Residual extracellular compound can lead to an overestimation of cellular uptake. | Optimize your washing procedure. Use ice-cold PBS for washes to slow down passive diffusion and efflux. Perform a sufficient number of washes (e.g., 3-5 times). |
| Inaccurate Cell Counting | Normalizing uptake to an inaccurate cell number is a major source of error. | Use a reliable method for cell counting (e.g., an automated cell counter). Alternatively, normalize uptake to total protein concentration, which can be more consistent.[5] |
| Temperature Fluctuations | Cellular uptake is an energy-dependent process and is sensitive to temperature. | Ensure all incubation steps are performed at a consistent temperature (typically 37°C for uptake, 4°C for binding controls).[2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What physicochemical properties of a triazole-based compound are most important for good cellular uptake?
A1: The cellular uptake of a small molecule is a balance between its lipophilicity and aqueous solubility.[6] The triazole moiety itself is polar and can improve water solubility.[7] However, the overall properties are dictated by the substituents. Key properties include:
-
Lipophilicity (LogP/LogD): A LogD value between 1 and 3 is often considered optimal for passive diffusion across the cell membrane. Highly lipophilic compounds may get trapped in the membrane, while highly polar compounds may not be able to cross it.
-
Molecular Weight (MW): Generally, compounds with a MW < 500 Da have better permeability (Lipinski's Rule of Five).
-
Hydrogen Bonding Capacity: The triazole ring can act as a hydrogen bond acceptor and donor.[7] While important for target binding, an excessive number of hydrogen bond donors/acceptors can reduce membrane permeability.
-
Polar Surface Area (PSA): A PSA < 140 Ų is generally favorable for cell permeability.
Q2: How can I distinguish between low uptake and rapid efflux?
A2: This is a critical question that can be addressed experimentally.
Caption: Decision tree for distinguishing low uptake vs. rapid efflux.
A time-course experiment will show if the compound enters the cell initially. If it's an efflux substrate, you may see an initial increase in intracellular concentration followed by a plateau or decrease as efflux pumps become saturated. The most definitive experiment is to co-incubate with an efflux pump inhibitor. A significant increase in accumulation points to active efflux.[3]
Q3: Can I use a fluorescently-tagged version of my triazole compound to measure uptake?
A3: While seemingly straightforward, this approach has significant caveats. The addition of a fluorescent tag can dramatically alter the physicochemical properties of your small molecule, affecting its uptake, distribution, and potential for efflux.[8] Therefore, the data obtained may not be representative of the parent compound. Quantitative methods like LC-MS/MS are considered the gold standard for measuring the cellular uptake of small molecules.[2]
Q4: My triazole compound is very hydrophobic and I have to use a high concentration of DMSO to get it into solution. Could this be affecting my results?
A4: Absolutely. High concentrations of DMSO (typically >0.5%) can be toxic to cells and can increase membrane permeability, leading to artifacts in your uptake and cytotoxicity data.[1] It is crucial to keep the final DMSO concentration consistent across all experiments and as low as possible. If solubility is a major issue, consider formulation strategies such as using cyclodextrins or developing a prodrug.[9]
Section 3: Experimental Protocols
Experimental Protocol 1.1: Quantitative Cellular Uptake Assay using LC-MS/MS
This protocol provides a framework for the accurate quantification of a triazole-based compound inside cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Triazole compound stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer or methanol/water mixture)
-
Internal standard (a structurally similar compound not present in the sample)
-
LC-MS/MS system
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in ~80-90% confluency on the day of the experiment.
-
Include at least three wells for each condition (e.g., different concentrations, time points) and three "no-cell" wells for the adsorption control.
-
-
Compound Treatment:
-
On the day of the experiment, aspirate the medium and replace it with fresh medium containing the desired concentration of the triazole compound. Remember to keep the final DMSO concentration constant and low (<0.5%).
-
Treat the "no-cell" wells with the same medium to measure compound adsorption to the plate.
-
Incubate for the desired time at 37°C.
-
-
Cell Washing and Harvesting:
-
After incubation, place the plate on ice.
-
Aspirate the compound-containing medium.
-
Wash the cell monolayer three times with 2 mL of ice-cold PBS per well. Perform the washes quickly to minimize compound efflux.
-
After the final wash, add 200 µL of trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the cells.
-
Resuspend the cells in 1 mL of complete medium and transfer to a microcentrifuge tube.
-
-
Cell Counting and Lysis:
-
Take an aliquot for cell counting (e.g., using a hemocytometer or automated cell counter).
-
Centrifuge the remaining cells to pellet them.
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of lysis buffer containing the internal standard.
-
Vortex thoroughly and incubate on ice to ensure complete lysis.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Transfer the supernatant to a new tube for analysis.
-
For the "no-cell" control wells, add the same volume of lysis buffer to the wells, scrape to collect the adsorbed compound, and process in the same way.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Generate a standard curve of your compound in the same lysis buffer.
-
Analyze the samples using a validated LC-MS/MS method.
-
Calculate the intracellular concentration by subtracting the amount detected in the "no-cell" control from the total amount in the cell samples and normalizing to the cell number.
-
References
-
Poongavanam, V., et al. (2022). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters. [Link]
-
Molecules. (2022). In Silico Physicochemical Properties of Proposed 1,3,4-Thiadiazoles and s-Triazoles Important for Membrane Permeability and Oral Bioavailability. ResearchGate. [Link]
-
Heffeter, P., et al. (2010). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Analytical Atomic Spectrometry. [Link]
-
Wang, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]
-
Porebski, B., et al. (2023). Classifying Effluxable Versus Non-Effluxable Compounds Using a Permeability Threshold Based on Fundamental Energy Constraints. Pharmaceutics. [Link]
-
Doame, C., et al. (2018). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]
-
Morina, F., et al. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Moroccan Journal of Chemistry. [Link]
-
Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Stewart, K. M., et al. (2018). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Biochemistry. [Link]
-
Zhang, X., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Archives of Pharmacal Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Classifying Effluxable Versus Non-Effluxable Compounds Using a Permeability Threshold Based on Fundamental Energy Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Resistance to 1,2,4-Triazole Antifungal Agents
Welcome to the Technical Support Center dedicated to addressing the complexities of resistance to 1,2,4-triazole antifungal agents. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common experimental challenges. Our goal is to equip you with the knowledge to dissect resistance mechanisms and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to 1,2,4-triazole antifungal agents?
A1: Resistance to 1,2,4-triazole antifungals is a multifaceted issue primarily driven by three core mechanisms:
-
Target Site Modification: The most common mechanism involves mutations in the ERG11 gene (in yeasts like Candida species) or its homolog, cyp51A (in molds like Aspergillus fumigatus).[1][2] This gene encodes the target enzyme, lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[3][4] These mutations can alter the enzyme's structure, reducing the binding affinity of triazole drugs and thereby diminishing their efficacy.
-
Overexpression of the Target Enzyme: An increase in the production of lanosterol 14-α-demethylase can also lead to resistance. This is often caused by upregulation of the ERG11/cyp51A gene. With more target enzyme present, a higher concentration of the triazole agent is required to achieve an inhibitory effect.
-
Increased Drug Efflux: Fungal cells can actively pump out antifungal agents, preventing them from reaching their intracellular target. This is mediated by efflux pumps, primarily belonging to two major superfamilies: the ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1).[5] Overexpression of the genes encoding these pumps is a common resistance strategy.[5]
Q2: My fungal isolate shows a high Minimum Inhibitory Concentration (MIC) for a specific triazole. How do I begin to investigate the mechanism of resistance?
A2: A systematic approach is key to elucidating the resistance mechanism. We recommend the following experimental workflow:
-
Confirm the high MIC: Repeat the antifungal susceptibility testing (AST) using a standardized method, such as the Clinical and Laboratory Standards Institute (CLSI) broth microdilution assay, to ensure the result is reproducible.[6][7]
-
Assess efflux pump activity: Perform a fluorescent dye efflux assay using substrates like Nile Red or Rhodamine 6G.[8][9] A significant increase in dye extrusion compared to a susceptible control strain suggests the involvement of efflux pumps.
-
Sequence the target gene: Amplify and sequence the ERG11 or cyp51A gene to identify any mutations that may alter the protein structure and drug binding.[10][11]
-
Quantify target gene expression: If no significant mutations are found, or if you suspect overexpression, use quantitative real-time PCR (qRT-PCR) to measure the expression levels of ERG11/cyp51A and key efflux pump genes (CDR1, CDR2, MDR1).
This stepwise process allows for a logical narrowing down of the potential resistance mechanisms at play.
Q3: We are observing inconsistent results in our antifungal susceptibility testing. What could be the cause?
A3: Inconsistencies in antifungal susceptibility testing can arise from several factors. Here are some common culprits and their solutions:
-
Inoculum Preparation: The density of the initial fungal cell suspension is critical. Ensure you are accurately preparing the inoculum to the recommended concentration as per CLSI guidelines (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).[12]
-
"Trailing" Growth: With azoles, a phenomenon known as "trailing" can occur, where there is reduced but persistent growth at drug concentrations above the MIC. This can make endpoint determination subjective. It is important to read the MIC at the concentration that shows a prominent decrease in turbidity (around 80%) compared to the growth control.[12]
-
Incubation Time and Temperature: Adhere strictly to the recommended incubation times (24 or 48 hours for Candida, longer for some molds) and temperature (35°C).[12][13]
-
Media pH: The pH of the RPMI-1640 medium should be buffered to 7.0 with MOPS.[6][12] Variations in pH can affect the activity of the antifungal agent.
-
Interlaboratory Variability: If comparing results with other labs, be aware that some antifungals, like caspofungin, have known issues with interlaboratory variability.[14]
Q4: How can we determine if biofilm formation is contributing to the observed triazole resistance in our isolates?
A4: Biofilms provide a protective environment for fungal cells, often leading to increased drug resistance.[13][15][16] To investigate the role of biofilms, you can perform the following:
-
Quantify Biofilm Formation: Use a crystal violet assay to measure the total biofilm mass produced by your isolate.[3][17]
-
Assess Biofilm Viability: Employ an XTT reduction assay to determine the metabolic activity and viability of the cells within the biofilm in the presence of triazoles.[18][19][20]
-
Compare Planktonic vs. Biofilm MICs: Determine the MIC of the triazole against both planktonic (free-floating) cells and established biofilms. A significantly higher MIC for the biofilm is indicative of biofilm-mediated resistance.
Troubleshooting Guides
Guide 1: Investigating Target Site Mutations in ERG11/cyp51A
Issue: Difficulty amplifying the ERG11 or cyp51A gene via PCR.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor DNA Quality | Re-extract genomic DNA using a method optimized for fungi, ensuring complete cell wall lysis. | Fungal cell walls can be difficult to disrupt, leading to low DNA yield and purity. |
| Primer Issues | Verify primer sequences and annealing temperatures. Consider designing new primers based on conserved regions of the gene from related species.[10][21] | Incorrect primer design is a common cause of PCR failure. |
| PCR Inhibitors | Include a positive control with a known DNA template to rule out inhibitor presence. If inhibition is suspected, dilute the DNA template. | Substances co-extracted with DNA can inhibit the Taq polymerase. |
Issue: Ambiguous or poor-quality sequencing results.
| Potential Cause | Troubleshooting Step | Rationale |
| Contaminated PCR Product | Gel-purify the PCR product before sending for sequencing. | Multiple PCR products or primer-dimers can lead to mixed sequencing signals. |
| Low DNA Concentration | Quantify the purified PCR product and ensure it meets the requirements of the sequencing facility. | Insufficient template DNA will result in a weak sequencing signal. |
| Sequencing Through Difficult Regions | If encountering homopolymer tracts or regions of high GC content, consider using sequencing primers closer to the region of interest or a sequencing service that specializes in difficult templates. | Certain DNA sequences can cause the sequencing polymerase to slip or terminate prematurely. |
Guide 2: Measuring Efflux Pump Activity with Fluorescent Dyes
Issue: Low or no fluorescent signal in the control (susceptible) cells during an efflux assay.
| Potential Cause | Troubleshooting Step | Rationale |
| Dye Concentration Too Low | Optimize the concentration of the fluorescent dye (e.g., Nile Red, Rhodamine 6G).[8][9] | An insufficient amount of dye will not produce a detectable signal. |
| Insufficient Dye Loading Time | Increase the incubation time of the cells with the dye to allow for adequate uptake. | The dye needs sufficient time to passively diffuse into the cells before efflux is measured. |
| Cells Not Energetically Starved | Ensure cells are properly starved of an energy source (e.g., glucose) before adding the dye. | This minimizes active efflux during the loading phase, maximizing intracellular dye accumulation. |
Issue: High background fluorescence.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Washing | Thoroughly wash the cells after dye loading to remove any extracellular dye. | Residual extracellular dye will contribute to background fluorescence. |
| Dye Precipitation | Ensure the dye is fully dissolved in the buffer and centrifuge the dye solution before use to remove any precipitates. | Precipitated dye can cause artificially high and variable fluorescence readings. |
| Autofluorescence | Run a control with cells that have not been loaded with the dye to determine the level of natural cellular fluorescence. | This allows you to subtract the background autofluorescence from your measurements. |
Guide 3: Quantifying Biofilm Formation and Viability
Issue: "Edge effect" in 96-well plate biofilm assays, where outer wells show more or less biofilm growth than inner wells.
| Potential Cause | Troubleshooting Step | Rationale |
| Evaporation | Fill the circumferential wells of the 96-well plate with sterile water or PBS and do not use them for the experiment.[17] | This creates a humidity chamber within the plate, reducing evaporation from the experimental wells.[17] |
| Temperature Gradients | Ensure even temperature distribution in the incubator. Avoid stacking plates directly on top of each other. | Uneven heating can lead to differential growth rates across the plate. |
Issue: XTT assay results do not correlate with biofilm mass observed by crystal violet staining, especially in mature biofilms.
| Potential Cause | Troubleshooting Step | Rationale |
| Metabolically Inactive Cells | Supplement the XTT reagent with glucose to stimulate the metabolic activity of quiescent cells in the deeper layers of the biofilm.[1][18] | The XTT assay relies on metabolic activity, which can be low in mature biofilms, leading to an underestimation of viable cells.[1][18] |
| Insufficient Incubation Time | Optimize the incubation time for the XTT assay to allow for sufficient formazan production.[19] | A short incubation may not be enough for a detectable color change, especially with metabolically less active cells. |
Visualizing Resistance Mechanisms and Experimental Workflows
Diagram 1: Key Mechanisms of Triazole Resistance
Caption: Overview of the main mechanisms of resistance to 1,2,4-triazole antifungal agents.
Diagram 2: Experimental Workflow for Investigating Triazole Resistance
Caption: A stepwise experimental workflow to identify the mechanism of triazole resistance.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)
-
Prepare Inoculum:
-
From a 24-48 hour old culture, suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of the 1,2,4-triazole agent in a 96-well microtiter plate.
-
The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest drug concentration that causes a significant inhibition of growth (approximately 80% reduction in turbidity) compared to the positive control.
-
Protocol 2: Nile Red Efflux Assay
-
Cell Preparation:
-
Grow fungal cells to mid-log phase.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS without glucose to starve them energetically for 1-2 hours.
-
-
Dye Loading:
-
Add Nile Red to the starved cell suspension to a final concentration of 5-10 µM.
-
Incubate in the dark at room temperature for 30 minutes to allow for dye uptake.
-
-
Efflux Initiation:
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in PBS containing 2% glucose to energize the efflux pumps.
-
-
Measurement:
-
Immediately begin measuring the fluorescence of the cell suspension over time using a flow cytometer or a fluorescence plate reader.
-
A decrease in cellular fluorescence indicates efflux of the dye.
-
-
Controls:
-
Include a susceptible strain as a negative control for high efflux.
-
Include a sample of the resistant strain without glucose to measure baseline fluorescence.
-
Consider using a known efflux pump inhibitor (if available) as a positive control for efflux inhibition.
-
References
-
Flow Cytometric Measurement of Efflux in Candida Species. Methods in Molecular Biology. [Link]
-
Improvement of XTT assay performance for studies involving Candida albicans biofilms. Brazilian Journal of Infectious Diseases. [Link]
-
Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay. Journal of Clinical Microbiology. [Link]
-
Nile Red efflux activity of recombinant fungal efflux pumps (a) MFS and... ResearchGate. [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]
-
Cyp51a Gene in Clinical Isolates of Aspergillus fumigatus and Aspergillus niger 1. SciSpace. [Link]
-
Experimental and in-host evolution of triazole resistance in human pathogenic fungi. PLOS Pathogens. [Link]
-
A Soluble Tetrazolium-Based Reduction Assay to Evaluate the Effect of Antibodies on Candida tropicalis Biofilms. Journal of Visualized Experiments. [Link]
-
Identification of Nile Red as a fluorescent substrate of the Candida albicans ABC transporters Cdr1p and Cdr2p and the MFS transporter Mdr1p. Journal of Antimicrobial Chemotherapy. [Link]
-
Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates. Antimicrobial Agents and Chemotherapy. [Link]
-
Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Current Medical Mycology. [Link]
-
Optimized Nile Red efflux assay of AcrAB-TolC multidrug efflux system shows competition between substrates. Antimicrobial Agents and Chemotherapy. [Link]
-
Improvement of XTT assay performance for studies involving Candida albicans biofilms. The Brazilian Journal of Infectious Diseases. [Link]
-
Efflux-Mediated Antifungal Drug Resistance. Clinical Microbiology Reviews. [Link]
-
Comparison of Crystal Violet Staining Assay and XTT Methods in the Evaluation of Biofilm Formation in Candida parapsilosis Candidemia Isolates. Mikrobiyoloji Bulteni. [Link]
-
An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. Journal of Microbiological Methods. [Link]
-
Composition of A. fumigatus cyp51A-specific primer sets and PCR... ResearchGate. [Link]
-
Growing and Analyzing Static Biofilms. Current Protocols in Microbiology. [Link]
-
Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]
-
Experimental and in-host evolution of triazole resistance in human pathogenic fungi. PLoS Pathogens. [Link]
-
A Combination Fluorescence Assay Demonstrates Increased Efflux Pump Activity as a Resistance Mechanism in Azole-Resistant Vaginal Candida albicans Isolates. Antimicrobial Agents and Chemotherapy. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Description of primers used for amplification and sequencing of CYP51A genes from Pyricularia species associated with invasive plants and rice in Brazil. ResearchGate. [Link]
-
Targeting efflux pumps to overcome antifungal drug resistance. Expert Opinion on Drug Discovery. [Link]
-
How can I assess biofilm formation by crystal violet binding assay? ResearchGate. [Link]
-
Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]
-
Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. Coatings. [Link]
-
Targeting Efflux Pumps to Overcome Antifungal Drug Resistance. ResearchGate. [Link]
-
Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Expert Review of Anti-infective Therapy. [Link]
-
Development and validation of next-generation sequencing-based clinical test for triazole resistance prediction in Aspergillus fumigatus. Journal of Clinical Microbiology. [Link]
-
Determination of Rhodamine 6G efflux: Cells (strain AD/124567) were... ResearchGate. [Link]
-
Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Expert Review of Anti-infective Therapy. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]
-
Development and validation of next-generation sequencing-based clinical test for triazole resistance prediction in Aspergillus fumigatus. Journal of Clinical Microbiology. [Link]
-
Efflux-Mediated Antifungal Drug Resistance. Clinical Microbiology Reviews. [Link]
-
Efflux pump proteins in antifungal resistance. The FEBS Journal. [Link]
-
A Combination fluorescent Assay demonstrates increase in Efflux Pump Activity as a resistance mechanism in Azole-Resistant Vaginal Candida albicans. ResearchGate. [Link]
-
(New) Methods for Detection of Aspergillus fumigatus Resistance in Clinical Samples. Current Fungal Infection Reports. [Link]
-
Rapid detection of ERG11 polymorphism associated azole resistance in Candida tropicalis. PLOS ONE. [Link]
-
Rhodamine 6G efflux for the detection of CDR1-overexpressing azole-resistant Candidaalbicans strains. Journal of Antimicrobial Chemotherapy. [Link]
-
A Combination Fluorescence Assay Demonstrates Increased Efflux Pump Activity as a Resistance Mechanism in Azole-Resistant Vaginal Candida Albicans Isolates. Antimicrobial Agents and Chemotherapy. [Link]
-
Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology. [Link]
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
-
Rapid detection of ERG11 gene mutations in clinical Candida albicans isolates with reduced susceptibility to fluconazole by rolling circle amplification and DNA sequencing. BMC Microbiology. [Link]
-
PCR Primers That Amplify Fungal rRNA Genes from Environmental Samples. Applied and Environmental Microbiology. [Link]
-
P432 Detection of erg11 gene mutation in fluconazole resistant Candida albicans isolates. Medical Mycology. [Link]
-
Detection of antifungal drug-resistant and ERG11 gene mutations among clinical isolates of Candida species isolated from Khartoum, Sudan. BMC Microbiology. [Link]
-
Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology. [Link]
-
Rapid detection of ERG11 gene mutations in clinical Candida albicans isolates with reduced susceptibility to fluconazole by rolling circle amplification and DNA sequencing. ResearchGate. [Link]
Sources
- 1. (PDF) Improvement of XTT assay performance for studies involving Candida albicans biofilms (2008) | Wander José da Silva | 126 Citations [scispace.com]
- 2. Experimental and in-host evolution of triazole resistance in human pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idcmjournal.org [idcmjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Efflux pump proteins in antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Flow Cytometric Measurement of Efflux in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Nile Red as a fluorescent substrate of the Candida albicans ABC transporters Cdr1p and Cdr2p and the MFS transporter Mdr1p - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Rapid detection of ERG11 polymorphism associated azole resistance in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. (New) Methods for Detection of Aspergillus fumigatus Resistance in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Combination Fluorescence Assay Demonstrates Increased Efflux Pump Activity as a Resistance Mechanism in Azole-Resistant Vaginal Candida albicans Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate | bioRxiv [biorxiv.org]
- 18. scielo.br [scielo.br]
- 19. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Soluble Tetrazolium-Based Reduction Assay to Evaluate the Effect of Antibodies on Candida tropicalis Biofilms [jove.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Triazole Derivatives
A Guide for Researchers and Formulation Scientists
Welcome to the technical support center for advancing the development of poorly soluble triazole derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges you face in the lab. Many potent triazole antifungal agents (e.g., itraconazole, posaconazole) are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, meaning their therapeutic potential is severely limited by poor aqueous solubility.
This resource provides in-depth, troubleshooting-focused guidance to help you navigate the intricacies of formulation development, enhance oral bioavailability, and achieve consistent, reliable results.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions that are crucial for designing a successful formulation strategy.
Q1: Why are triazole derivatives so difficult to formulate?
A: The primary challenge lies in their physicochemical properties. Many triazoles are "brick dust" compounds, characterized by high melting points and high lipophilicity (LogP), which results in extremely low aqueous solubility. This poor solubility is the rate-limiting step for absorption in the gastrointestinal tract, leading to low and variable bioavailability.
Q2: What is the first step I should take when choosing a bioavailability enhancement strategy?
A: The first and most critical step is a thorough pre-formulation assessment. Before selecting a complex strategy like solid dispersions or nanosuspensions, you must understand the drug's fundamental properties. Key parameters include its aqueous solubility, pH-solubility profile, LogP, melting point, and solid-state characteristics (polymorphism). This data will guide your choice of technology. For instance, a drug with a high melting point may be a challenging candidate for hot-melt extrusion, while a pH-dependent solubility profile might suggest an enteric-coated formulation.
Q3: How do I decide between creating an amorphous solid dispersion and a lipid-based formulation?
A: The decision involves considering both the drug's properties and the desired product profile.
-
Amorphous Solid Dispersions (ASDs) are often suitable for highly crystalline compounds with high melting points. The goal is to trap the drug in an amorphous, high-energy state within a polymer matrix, which enhances the dissolution rate. However, these systems are thermodynamically unstable and can recrystallize over time.
-
Lipid-Based Formulations (e.g., SMEDDS/SEDDS) are an excellent choice for highly lipophilic drugs (high LogP). These systems work by pre-dissolving the drug in a lipid vehicle, which then disperses in the GI tract to form fine oil-in-water emulsions, promoting absorption via lymphatic pathways.
The following workflow can help guide your decision:
Caption: Decision workflow for selecting a formulation strategy.
Part 2: Troubleshooting Guide - Amorphous Solid Dispersions (ASDs)
ASDs are a powerful tool, but they are susceptible to physical instability. Here’s how to troubleshoot common issues.
Q4: My ASD shows excellent dissolution initially, but upon storage, the drug recrystallizes. What is happening and how can I fix it?
A: This is the most common failure mode for ASDs. Recrystallization occurs because the amorphous state is thermodynamically unstable. The drug molecules have high mobility and will attempt to return to their low-energy crystalline state.
Troubleshooting Steps:
-
Assess Drug-Polymer Miscibility: Poor miscibility is a primary driver of phase separation and subsequent crystallization.
-
Cause: The drug and polymer are not interacting favorably.
-
Solution: Screen for polymers that have specific interactions (e.g., hydrogen bonding) with your triazole derivative. Polymers like PVP/VA (copovidone) or HPMC-AS are often used because their functional groups can form hydrogen bonds with the triazole rings, preventing the drug molecules from self-associating.
-
-
Check the Glass Transition Temperature (Tg): The Tg of the ASD is a critical indicator of molecular mobility.
-
Cause: If the storage temperature is too close to or above the ASD's Tg, molecular mobility will be high, facilitating crystallization.
-
Solution: Aim for a formulation with a single Tg that is at least 50°C above your intended storage temperature (e.g., 25°C). You can increase the Tg by selecting a polymer with a higher intrinsic Tg or by increasing the polymer-to-drug ratio.
-
-
Control Residual Solvent:
-
Cause: Residual solvent from the manufacturing process (e.g., spray drying) can act as a plasticizer, lowering the Tg and increasing molecular mobility.
-
Solution: Implement a more rigorous secondary drying step post-manufacturing to reduce residual solvent levels to a minimum, typically below 1%.
-
Data Summary: Common Polymers for ASDs
| Polymer | Common Acronym | Key Feature | Typical Drug Loading |
| Polyvinylpyrrolidone | PVP | Forms strong hydrogen bonds. | 10-30% |
| Copovidone | PVP/VA | Good balance of hydrophilicity and hydrogen bonding. | 10-40% |
| Hypromellose Acetate Succinate | HPMC-AS | pH-dependent solubility; protects drug in stomach. | 20-50% |
| Soluplus® | Amphiphilic graft copolymer; acts as a solubilizer. | 20-50% |
Q5: My ASD formulation is not "springing out" during dissolution; it forms a gel-like mass and drug release is slow. Why?
A: This phenomenon is often referred to as the "gel-parachute" effect. While you have successfully created a supersaturated solution of the drug, the high concentration of dissolved polymer causes a significant increase in viscosity at the solid-liquid interface, trapping the drug and hindering its release into the bulk medium.
Troubleshooting Steps:
-
Optimize Polymer Choice and Ratio:
-
Cause: The selected polymer may be too hydrophilic or used at too high a concentration, leading to excessive gelling.
-
Solution: Try a less soluble or amphiphilic polymer. For example, if you are using PVP, consider switching to PVP/VA or HPMC-AS. Alternatively, reduce the polymer-to-drug ratio. The goal is to generate supersaturation without causing the bulk medium to become overly viscous.
-
-
Incorporate a Surfactant:
-
Cause: High surface tension at the interface prevents the drug from effectively partitioning into the dissolution medium.
-
Solution: Adding a small amount of a surfactant (e.g., sodium lauryl sulfate, Polysorbate 80) to the dissolution medium or the formulation itself can reduce interfacial tension and improve the wetting and release of the drug.
-
Part 3: Troubleshooting Guide - Lipid-Based Formulations
Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are excellent for lipophilic triazoles.
Q6: My lipid formulation looks clear and homogenous, but it "crashes" (drug precipitates) upon dispersion in aqueous media. What's wrong?
A: This is a classic sign of a poorly optimized formulation where the drug is soluble in the lipid pre-concentrate but gets expelled when the system emulsifies and the components partition into the water phase.
Troubleshooting Steps:
-
Construct a Ternary Phase Diagram:
-
Cause: The chosen ratios of oil, surfactant, and co-surfactant do not support a stable microemulsion over a wide range of dilutions.
-
Solution: Systematically map the microemulsion region by preparing numerous formulations with varying ratios of your components and observing their behavior upon aqueous dispersion. This allows you to identify robust formulations that remain stable upon dilution in the gut.
-
-
Re-evaluate Your Excipients:
-
Cause: The solubilizing capacity of your chosen surfactant/co-surfactant system for the drug may be insufficient once dispersed.
-
Solution: Screen different surfactants. Surfactants with a higher Hydrophilic-Lipophilic Balance (HLB) value (e.g., 12-18) are generally required for O/W microemulsions. Also, ensure your co-surfactant (e.g., Transcutol®, PEG 400) effectively reduces interfacial tension and expands the microemulsion region.
-
Caption: Troubleshooting drug precipitation in lipid formulations.
Part 4: Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion via Spray Drying
This protocol provides a general workflow. Specific parameters must be optimized for your API and polymer system.
-
Solution Preparation:
-
Accurately weigh the triazole API and the selected polymer (e.g., PVP/VA 64) at the desired ratio (e.g., 1:3 drug:polymer).
-
Select a suitable solvent system (e.g., dichloromethane/methanol co-solvent) in which both the drug and polymer are fully soluble.
-
Dissolve both components completely in the solvent using a magnetic stirrer. Ensure the final solution is clear.
-
-
Spray Dryer Setup:
-
Set the inlet temperature (e.g., 100-140°C). This should be high enough to evaporate the solvent but low enough to prevent thermal degradation of the API.
-
Set the atomization gas flow rate to achieve a fine spray.
-
Set the solution feed pump rate to maintain a stable outlet temperature (typically 40-60°C).
-
-
Spray Drying Process:
-
Feed the prepared solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, leaving behind a fine powder of the drug dispersed in the polymer matrix.
-
Collect the product from the cyclone separator.
-
-
Secondary Drying (Critical QC Step):
-
Transfer the collected powder to a vacuum oven.
-
Dry the ASD at a controlled temperature (e.g., 40°C) under vacuum for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the drug using Powder X-ray Diffraction (PXRD) (absence of crystalline peaks) and Differential Scanning Calorimetry (DSC) (presence of a single Tg).
-
Perform dissolution testing to assess the enhancement in drug release.
-
References
-
Butreddy, A., Bandari, S., & Repka, M. A. (2021). Quality-by-design in hot-melt extrusion based amorphous solid dispersions: A review. Acta Pharmaceutica Sinica B, 11(9), 2525–2544. [Link]
-
Lindenberg, M., Kopp, S., & Dressman, J. B. (2004). Classification of orally administered drugs on the World Health Organization Model list of Essential Medicines according to the biopharmaceutics classification system. European Journal of Pharmaceutics and Biopharmaceutics, 58(2), 265-278. [Link]
-
Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50. [Link]
-
Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences, 9(6), 304-316. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating Drug Delivery Systems: The Answer to Oral Delivery of Poorly Soluble Drugs? Journal of Pharmaceutical Sciences, 98(8), 2549-2572. [Link]
Technical Support Center: Strategies to Mitigate Substituted Triazole Toxicity in Preclinical Development
Prepared by: Senior Application Scientist, Preclinical Toxicology
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted triazole compounds. This guide is designed to provide practical, in-depth answers and troubleshooting workflows for managing the unique toxicity challenges presented by this important class of molecules. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental observations and strategic decisions, empowering you to design safer, more effective drug candidates.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the toxicity of substituted triazole compounds.
Q1: My lead triazole compound is showing significant hepatotoxicity in early screens. What are the most common underlying mechanisms?
A1: Hepatotoxicity is a well-documented liability for the triazole class.[1] The toxicity is rarely caused by a single mechanism but is often a combination of factors. The primary mechanisms to investigate are:
-
Cytochrome P450 (CYP) Interactions: Triazoles are designed to inhibit fungal CYP51, but they can also interact with human CYP enzymes.[1] This can lead to toxicity through two main routes:
-
Metabolic Activation: The parent triazole is metabolized by CYPs (e.g., CYP3A4, CYP1A) into a reactive metabolite that can cause cellular damage.[2][3]
-
Drug-Drug Interactions (DDI): Potent inhibition of key drug-metabolizing enzymes like CYP3A4 can elevate co-administered drugs to toxic levels, although this is more of a clinical concern, it can confound in vivo studies if not controlled.[4]
-
-
Nuclear Receptor Activation: Many triazoles activate nuclear receptors such as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR).[5][6] This activation leads to the induction of CYP enzymes and other genes involved in xenobiotic metabolism, which can cause liver hypertrophy (increased liver weight) and, in the long term, may lead to liver tumors.[1][6]
-
Mitochondrial Dysfunction: Certain triazoles can directly damage mitochondria. This is a critical pathway to investigate, as it can lead to a decrease in cellular ATP, an increase in reactive oxygen species (ROS), and the initiation of apoptosis (programmed cell death).[7][8][9]
-
Oxidative Stress: The formation of ROS can overwhelm the cell's antioxidant defenses, leading to lipid peroxidation and damage to proteins and DNA.[8][10]
Q2: We've observed potential endocrine-related side effects (e.g., altered steroid levels) in our animal models. How is this related to the triazole scaffold?
A2: This is a classic "off-target" effect of triazoles. The intended target is fungal lanosterol 14-alpha-demethylase (CYP51), an enzyme crucial for ergosterol synthesis in the fungal cell membrane.[10][11] However, the human homolog of this enzyme is involved in the final steps of cholesterol biosynthesis. Furthermore, other human CYP enzymes that triazoles can inhibit are critical for steroid hormone synthesis (steroidogenesis).
Inhibition of these off-target human CYPs can disrupt the normal production of hormones like cortisol, testosterone, and estradiol, leading to the endocrinopathies you may be observing.[12] Designing novel triazoles with greater selectivity for fungal CYP51 over human CYP enzymes is a key strategy to mitigate these effects.[12]
Q3: Can simple structural modifications to my triazole compound reduce its toxicity while preserving antifungal/therapeutic activity?
A3: Yes, this is the core principle of Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) studies. The toxicity of triazoles can be exquisitely sensitive to their chemical structure.[13] Key strategies include:
-
Modifying Substituents: Altering the size, polarity, and electronic properties of substituents on the triazole core and its side chains can drastically change how the molecule is metabolized and which off-target proteins it binds to.[14][15]
-
Blocking Metabolic Hotspots: If you identify a specific part of the molecule that is being converted into a toxic metabolite, you can modify that position (e.g., by adding a fluorine atom) to block the metabolic reaction.[16]
-
Improving Selectivity: Fine-tuning the structure can increase its binding affinity for the fungal target (e.g., fungal CYP51) relative to its affinity for human off-targets (e.g., human CYPs, hormone receptors).
-
Bioisosteric Replacement: Replacing a chemical group with another that has similar physical or chemical properties can sometimes maintain efficacy while altering the toxicity profile for the better. For example, a 1,2,3-triazole might be used as a bioisostere for an imidazole or 1,2,4-triazole to optimize the compound's properties.[17]
A rigid SAR has been demonstrated for neurotoxicity, where only specific structures like triadimefon and triadimenol induced hyperactivity in rats, suggesting that small changes can abolish this specific toxicity.[13]
Part 2: Troubleshooting Guides
This section provides structured workflows for addressing specific experimental problems.
Issue 1: Unexpectedly High Cytotoxicity in In Vitro Hepatocyte Models (e.g., HepG2, HepaRG)
Your triazole compound shows potent target engagement but is highly toxic to liver cell lines at concentrations near its effective dose, creating a narrow therapeutic window.
Troubleshooting Workflow
Caption: Troubleshooting workflow for in vitro hepatotoxicity.
Causality Explained:
-
Time-Dependence: If toxicity increases significantly between 24 and 48 hours, it suggests a process that requires time, such as the accumulation of a toxic metabolite.[7] In contrast, immediate toxicity points towards the parent compound's direct action.
-
Metabolic Stability: A compound that is rapidly cleared in a metabolic stability assay is more likely to be producing significant quantities of metabolites. If this correlates with high cytotoxicity, metabolite identification becomes a priority.
-
Mitochondrial Health: Mitochondria are often called the "canary in the coal mine" for cellular health. A drop in ATP or mitochondrial membrane potential is a strong indicator of intrinsic toxicity and a common mechanism for azole-induced damage.[7][9]
Issue 2: In Vivo Study Terminated Due to Poor Tolerability (CNS Effects, Weight Loss) Not Predicted by In Vitro Assays
The compound was safe in cell-based assays but caused unexpected adverse effects in rodents, such as hyperactivity, lethargy, or rapid weight loss.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor in vivo tolerability.
Causality Explained:
-
CNS Effects: For a compound to have a direct effect on the central nervous system, it must typically cross the blood-brain barrier. If CNS effects are observed, quantifying the compound's concentration in the brain is a critical first step. Structural modifications to increase polarity are a standard medicinal chemistry strategy to reduce brain penetration.[18]
-
General Malaise: Non-specific signs like weight loss are often linked to toxicity in a major organ, most commonly the liver.[10][19] It's crucial to correlate the clinical signs with biochemical markers (like ALT/AST for liver injury) and histopathology to confirm the source of the toxicity.
-
Receptor Screening: Broad pharmacology panels can help identify unintended interactions with a wide range of receptors, ion channels, and transporters, which can explain unexpected physiological effects.
Part 3: Key Experimental Protocols
These protocols provide a starting point for assessing key toxicity liabilities of triazole compounds.
Protocol 1: In Vitro Cytotoxicity Assessment in HepG2 Cells
This assay provides an initial assessment of a compound's potential for causing direct liver cell death.
Objective: To determine the concentration of a triazole compound that causes 50% reduction in cell viability (IC50) in a human hepatocyte model.
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., EMEM with 10% FBS) until they reach ~80% confluency.
-
Seeding: Seed 20,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of the triazole compound in DMSO. Create a serial dilution series in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Dosing: Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include "vehicle control" (media with DMSO only) and "positive control" (e.g., 0.1% Triton X-100 for 100% cell death) wells.[7]
-
Incubation: Incubate the plate for 24 and 48 hours at 37°C, 5% CO2.
-
Viability Assessment: Use a commercial viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. Add the reagent according to the manufacturer's instructions and measure luminescence.
-
Data Analysis:
-
Normalize the data: Set the average luminescence of the vehicle control wells to 100% viability and the positive control to 0% viability.
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
| Parameter | Recommended Setting | Rationale |
| Cell Line | HepG2 | A widely used, well-characterized human hepatoma cell line.[20] |
| Seeding Density | 20,000 cells/well | Ensures a healthy monolayer that is not over-confluent at the time of analysis.[7] |
| Concentration Range | 0.1 - 100 µM | Covers a broad range to capture IC50 values for compounds of varying potency. |
| Time Points | 24h and 48h | Differentiates between rapid, direct toxicity and slower, metabolite-driven toxicity.[7] |
| Endpoint | ATP Measurement | Cellular ATP is a sensitive and early indicator of mitochondrial dysfunction and cell health.[7] |
Protocol 2: Cytochrome P450 (CYP3A4) Inhibition Assay
Objective: To determine the potential of a triazole compound to inhibit CYP3A4, the most important drug-metabolizing enzyme.
Methodology:
-
System: Use human liver microsomes (HLMs) or a recombinant CYP3A4 enzyme system.
-
Probe Substrate: Select a fluorescent probe substrate specific for CYP3A4 (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC).
-
Reaction:
-
Pre-incubate the enzyme system with a range of concentrations of your triazole compound (or a known inhibitor like ketoconazole as a positive control).
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the probe substrate.
-
Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction (e.g., by adding acetonitrile).
-
-
Detection: Measure the fluorescent metabolite produced using a plate reader.
-
Data Analysis: Calculate the percent inhibition at each concentration of your test compound relative to the vehicle control. Plot percent inhibition vs. log concentration and fit the curve to determine the IC50 value.
Protocol 3: Metabolic Stability Assay
Objective: To determine the rate at which a triazole compound is metabolized by liver enzymes.
Methodology:
-
System: Use human liver microsomes (HLMs) or hepatocytes.
-
Reaction:
-
Incubate a low concentration (e.g., 1 µM) of your triazole compound with the enzyme system and an NADPH regenerating system.
-
Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in the samples by adding a protein-precipitating solvent (e.g., cold acetonitrile containing an internal standard).
-
-
Analysis: Centrifuge the samples to remove precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining vs. time.
-
The slope of the initial linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k. A shorter half-life indicates faster metabolism.
-
Part 4: Strategies for Safer Drug Design
Proactively designing safer compounds is more efficient than troubleshooting toxicity issues late in development.
The Central Role of CYP450 in Triazole Efficacy and Toxicity
The dual role of Cytochrome P450 enzymes is the central challenge in triazole design. They are both the key to efficacy (for antifungal targets) and a primary source of toxicity.
Caption: The dual role of CYP450 in triazole pharmacology.
Structure-Toxicity Relationship (STR) Principles
| Structural Feature / Modification | Potential Impact on Toxicity | Rationale & Considerations |
| Increased Lipophilicity | Often increases toxicity | Highly lipophilic compounds can more readily enter cells and partition into mitochondrial membranes, potentially causing mitochondrial dysfunction.[7] |
| Introduction of Bulky Groups | Can decrease off-target binding | Steric hindrance can prevent the molecule from fitting into the active site of unintended human enzymes, improving selectivity.[14] |
| Addition of Polar Groups (e.g., -OH, -NH2) | Can decrease toxicity and CNS penetration | Increases water solubility, facilitating renal clearance and reducing the likelihood of crossing the blood-brain barrier.[18] |
| Metabolically Labile Sites | Can be a source of reactive metabolites | Identify sites prone to oxidation (e.g., electron-rich aromatic rings) and consider blocking them (e.g., with fluorine) or replacing them.[16] |
By integrating these biochemical assays and medicinal chemistry principles early in the discovery pipeline, researchers can significantly increase the probability of identifying and advancing substituted triazole candidates with an improved safety profile.
References
-
Cosh, H. (2023). Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Clemson University Thesis. [Link]
-
Cosh, H. (2023). Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Thesis, Clemson University. [Link]
-
Crofton, K. M. (1996). A structure-activity relationship for the neurotoxicity of triazole fungicides. Toxicology Letters, 84(3), 155-159. [Link]
-
Bellmann, R., & Smuszkiewicz, P. (2017). Triazole Antifungal Agents Drug-Drug Interactions Involving Hepatic Cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Al-Bulos, S., & Al-Shdefat, R. (2021). Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study. Journal of Toxicology. [Link]
-
Lestner, J., & Hope, W. W. (2022). Reducing the off-target endocrinologic adverse effects of azole antifungals - can it be done?. Expert Opinion on Drug Safety. [Link]
-
Coroian, A., et al. (2025). A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. Journal of Xenobiotics. [Link]
-
Bellmann, R., & Smuszkiewicz, P. (2011). Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Knebel, C., et al. (2019). Assessment of mixture toxicity of (tri)azoles and their hepatotoxic effects in vitro by means of omics technologies. Archives of Toxicology. [Link]
-
Jan, J. (2019). Highlight report: hepatotoxicity of triazole fungicides. Archives of Toxicology. [Link]
-
Paech, F., et al. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 156(1), 245-256. [Link]
-
Ahmad, A., et al. (2024). Emerging Applications of Triazole Antifungal Drugs. Medicina. [Link]
-
Coroian, A., et al. (2025). A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. Journal of Xenobiotics. [Link]
-
Heise, T., et al. (2014). Hepatotoxic Effects of (Tri)azole Fungicides in a Broad Dose Range. Toxicology Letters. [Link]
-
Suneetha, R., & Kumar, P. (2016). In Vitro Toxicity Screening Of Triazole Fungicide Propiconazole. International Journal of Recent Scientific Research. [Link]
-
Suproniene, S., et al. (2022). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. Agronomy. [Link]
-
FAO/WHO. (2007). TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. JMPR. [Link]
-
Jalal, M., et al. (2020). Triazole fungicides induce hepatic lesions and metabolic disorders in rats. GSC Biological and Pharmaceutical Sciences. [Link]
-
Meis, J. F., & Chowdhary, A. (2017). Animal Models for Studying Triazole Resistance in Aspergillus fumigatus. Clinical Infectious Diseases. [Link]
-
Nagle, A. S., & Khare, S. (2025). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. Pharmaceuticals. [Link]
-
Ouyang, G., et al. (2011). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sun, M., et al. (2023). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Molecules. [Link]
-
Alam, M. S., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [Link]
-
Andes, D. R. (2011). Pharmacokinetic–pharmacodynamic optimization of triazole antifungal therapy. Current Opinion in Infectious Diseases. [Link]
-
Martin, M. T., et al. (2007). Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity. Toxicological Sciences. [Link]
-
Al-Wahaibi, L. H., et al. (2022). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. [Link]
-
Jalal, M., et al. (2020). Triazole fungicides induce hepatic lesions and metabolic disorders in rats. ResearchGate. [Link]
-
Gintjee, T. J., et al. (2024). Triazole antifungal drug interactions-practical considerations for excellent prescribing. Journal of Fungi. [Link]
-
Kaur, R., et al. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Current Drug Discovery Technologies. [Link]
-
Gintjee, T. J., et al. (2024). Triazole antifungal drug interactions—practical considerations for excellent prescribing. Semantic Scholar. [Link]
-
Huang, C., et al. (2023). A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective. ResearchGate. [Link]
-
Beyond Pesticides. (2025). Research Finds Triazole Fungicides Induce Cardiotoxicity, Threatening Cardiovascular Health. Beyond Pesticides Daily News Blog. [Link]
-
Ali, A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]
-
Zhang, S., et al. (2023). Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI. [Link]
-
Singh, V., et al. (2021). Antileishmanial evaluation of triazole–butenolide conjugates: design, synthesis, in vitro screening, SAR and in silico ADME predictions. RSC Advances. [Link]
-
Gintjee, T. J., et al. (2024). Triazole antifungal drug interactions—practical considerations for excellent prescribing. Journal of Fungi. [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. [Link]
-
Marciano, V., et al. (2024). A novel approach to triazole fungicides risk characterization: Bridging human biomonitoring and computational toxicology. ResearchGate. [Link]
-
Suneetha, R., & Kumar, P. (2016). IN VITRO TOXICITY SCREENING OF TRIAZOLE FUNGICIDE PROPICONAZOLE. ResearchGate. [Link]
Sources
- 1. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. open.clemson.edu [open.clemson.edu]
- 3. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Hepatotoxic effects of (tri)azole fungicides in a broad dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Triazole rizatriptan Induces Liver Toxicity through Lysosomal/Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beyondpesticides.org [beyondpesticides.org]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A structure-activity relationship for the neurotoxicity of triazole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. recentscientific.com [recentscientific.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential: 5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol versus Doxorubicin
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the well-established chemotherapeutic agent, doxorubicin, and a promising synthetic molecule, 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. While direct comparative studies on the 2-chloro substituted triazole are limited in publicly available literature, this analysis will leverage data from a closely related analogue, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, to provide valuable insights into the potential of this class of compounds. This guide will delve into their mechanisms of action, cytotoxic profiles against various cancer cell lines, and the experimental methodologies employed to ascertain these properties.
Introduction to the Contenders
Doxorubicin , an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius in the 1960s, is a cornerstone of chemotherapy regimens for a wide array of malignancies, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[1][2] Its potent anticancer activity is, however, notoriously accompanied by significant side effects, most notably dose-dependent cardiotoxicity, which can lead to life-threatening heart failure.[1]
This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[3] The specific compound of interest, and its analogues, are being investigated for their potential to offer a more targeted and less toxic alternative to conventional chemotherapy.
Comparative Anticancer Activity: A Data-Driven Analysis
The cornerstone of evaluating any potential anticancer agent is its ability to inhibit the proliferation of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available in vitro cytotoxic activity of a close analogue, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, and doxorubicin against several human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (6h) | A549 (Lung) | 3.854[4][5] |
| U87 (Glioblastoma) | 4.151[4][5] | |
| HL-60 (Leukemia) | 17.522[4][5] | |
| Doxorubicin | A549 (Lung) | 0.086 (72h)[6], >20 (24h)[4], 5.05[7] |
| U87 (Glioblastoma) | 5[8] | |
| HL-60 (Leukemia) | Varies significantly based on resistance[9][10] |
Analysis of Cytotoxicity Data:
From the available data, it is evident that doxorubicin exhibits potent cytotoxicity against the A549 and U87 cell lines, with IC50 values in the nanomolar to low micromolar range. The variability in reported IC50 values for doxorubicin can be attributed to differences in experimental conditions, such as incubation time and the specific sub-clone of the cell line used.[4]
The 1,2,4-triazole derivative also demonstrates significant anticancer activity against A549 and U87 cells, with IC50 values in the low micromolar range.[4][5] While not as potent as doxorubicin in these specific cell lines, its activity is noteworthy for a novel synthetic compound. The higher IC50 value against the HL-60 leukemia cell line suggests a degree of selectivity in its cytotoxic effects. It is crucial to note that this is data for the 4-chloro-substituted analogue, and the 2-chloro substitution could alter the activity profile.
Unraveling the Mechanisms of Action
The divergent mechanisms through which these two compounds exert their anticancer effects are of significant interest for targeted therapy and understanding potential synergistic or antagonistic interactions.
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin's anticancer activity is multifaceted and involves several key mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that the enzyme has cleaved. This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[9]
5-(Aryl)-4-phenyl-4H-1,2,4-triazole-3-thiol: A Targeted Approach
Research on the anticancer mechanism of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol suggests a more targeted mode of action, primarily revolving around the inhibition of the p53-MDM2 interaction.[4][5]
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated by its negative regulator, MDM2, which binds to p53 and promotes its degradation. The triazole derivative is proposed to act as a small molecule inhibitor that binds to MDM2 in the p53-binding pocket, thereby preventing the p53-MDM2 interaction. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells.[10]
Experimental Methodologies: A Guide to In Vitro Anticancer Assays
The data presented in this guide is derived from standard in vitro assays designed to assess the cytotoxic and antiproliferative effects of chemical compounds. Below are the detailed, step-by-step methodologies for the key experiments.
Cell Culture and Maintenance
-
Cell Line Acquisition: Human cancer cell lines (e.g., A549, U87, HL-60) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (triazole derivative and doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Conclusion and Future Directions
This comparative analysis provides a preliminary but insightful look at the anticancer potential of 5-(aryl)-4-phenyl-4H-1,2,4-triazole-3-thiols in relation to the established chemotherapeutic, doxorubicin. While doxorubicin remains a more potent cytotoxic agent in the cell lines examined, the triazole derivative exhibits promising anticancer activity and, importantly, appears to act through a more targeted mechanism of action. The inhibition of the p53-MDM2 interaction is a highly sought-after strategy in modern oncology, and compounds that can effectively and safely achieve this are of great clinical interest.
Future research should focus on several key areas:
-
Synthesis and Evaluation of the 2-chloro Analogue: It is imperative to synthesize and evaluate the specific this compound to obtain direct comparative data.
-
In-depth Mechanistic Studies: Further elucidation of the precise molecular interactions between the triazole compound and the MDM2 protein is needed.
-
In Vivo Efficacy and Toxicity: Promising in vitro results must be translated to in vivo models to assess the compound's therapeutic efficacy and, critically, its safety profile, particularly in comparison to the known cardiotoxicity of doxorubicin.
-
Combination Therapies: Investigating the potential for synergistic effects when combining the triazole derivative with doxorubicin or other anticancer agents could lead to more effective and less toxic treatment regimens.
References
-
Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. [Link]
-
Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. [Link]
-
Doxorubicin | Cancer drugs. [Link]
-
Cytotoxic activity of doxorubicin towards HL60 cell line and its.... [Link]
-
Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. [Link]
-
Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. [Link]
-
Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. [Link]
-
In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]
-
Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. [Link]
-
Characteristics of doxorubicin-selected multidrug-resistant human leukemia HL-60 cells with tolerance to arsenic trioxide and contribution of leukemia stem cells. [Link]
-
Evaluation of the cytotoxic and apoptogenic effects of cinnamaldehyde on U87MG cells alone and in combination with doxorubicin. [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. [Link]
-
Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. [Link]
-
Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. [Link]
-
Targeting p53-MDM2 pathway with novel triazole-oxazole hybrids: a fragment-based drug discovery approach for next-generation cancer therapies. [Link]
-
Doxorubicin. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]
-
Doxorubicin (Intravenous Route). [Link]
-
Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. [Link]
Sources
- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent / Journal of Molecular Structure, 2021 [sci-hub.box]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting p53-MDM2 pathway with novel triazole-oxazole hybrids: a fragment-based drug discovery approach for next-generation cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (EVT-2894529) | 451501-91-0 [evitachem.com]
- 7. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 9. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antimicrobial Efficacy of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and Fluconazole
An In-Depth Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antimicrobial drug discovery, the 1,2,4-triazole scaffold has emerged as a cornerstone for the development of potent therapeutic agents.[1] This guide provides a detailed comparative analysis of a well-established antifungal drug, fluconazole, and a representative of a promising class of investigational compounds, 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. While fluconazole's efficacy is well-documented, this guide delves into the antimicrobial potential of the specified triazole-thiol derivative, drawing upon existing literature for structurally similar compounds to forecast its potential and highlight areas for future research.
Unraveling the Mechanisms of Action: A Tale of Two Triazoles
At the heart of the antifungal activity of both fluconazole and other triazole derivatives lies the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[2][3] This enzyme, a member of the cytochrome P450 family, is essential for the conversion of lanosterol to ergosterol, an indispensable component of the fungal cell membrane that maintains its integrity and fluidity.
By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, triazoles disrupt ergosterol synthesis. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, and inhibiting fungal growth.[2] While this is the established mechanism for fluconazole, it is the putative mechanism for this compound based on its structural class.
Caption: Proposed mechanism of action for triazole antifungals.
A Head-to-Head Comparison of Antimicrobial Efficacy
A direct comparison of the antimicrobial efficacy of these two compounds is multifaceted, considering their spectrum of activity and potency against various pathogens.
Fluconazole: The Established Antifungal
Fluconazole exhibits a well-defined spectrum of activity, primarily against yeast and some dimorphic fungi.[4] It is a frontline treatment for infections caused by Candida species and Cryptococcus neoformans.[4] However, its efficacy can be limited against certain resistant strains and filamentous fungi.
| Fungal Species | Typical MIC Range (µg/mL) |
| Candida albicans | 0.25 - 2.0 |
| Candida glabrata | 0.5 - 64 |
| Candida krusei | 16 - >64 (often intrinsically resistant) |
| Cryptococcus neoformans | 2.0 - 16 |
| Aspergillus fumigatus | >64 (generally resistant) |
Note: MIC values can vary depending on the specific isolate and testing methodology.
This compound: A Profile of Potential
While specific MIC data for this compound is not extensively available in peer-reviewed literature, studies on structurally similar 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing both antifungal and antibacterial properties.[4][5][6]
A study on a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives reported promising activity against both bacteria and fungi.[6] For instance, some derivatives showed antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, and antifungal activity against Candida albicans.[6] Another study highlighted that certain 1,2,4-triazole derivatives exhibited potent activity against Gram-positive bacteria, with MIC values as low as 3.91 µg/mL against Micrococcus luteus.[4]
The antimicrobial potential of this class of compounds is summarized below, based on data from various derivatives:
| Microbial Class | Reported Activity of 1,2,4-triazole-3-thiol Derivatives |
| Gram-positive Bacteria | Moderate to good activity reported against species like Staphylococcus aureus and Bacillus subtilis.[4][5] |
| Gram-negative Bacteria | Some derivatives have shown activity against species like Escherichia coli and Pseudomonas aeruginosa.[5] |
| Fungi | Activity against Candida albicans and other fungal species has been observed.[6][7] |
This suggests that this compound may possess a broader antimicrobial spectrum than fluconazole, a hypothesis that warrants further dedicated investigation.
Experimental Protocols for Determining Antimicrobial Efficacy
The following are standardized, step-by-step methodologies for assessing the antimicrobial efficacy of investigational compounds.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., this compound) and the reference compound (fluconazole) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions in the appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate, including a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Across Multiple Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Among the myriad of heterocyclic compounds, 1,2,4-triazole derivatives have emerged as a promising class of molecules exhibiting a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2][3] This guide provides an in-depth validation of the in vitro cytotoxicity of a specific triazole derivative, 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, across a panel of well-characterized human cancer cell lines. Through a comparative analysis with established chemotherapeutic agents, we aim to elucidate the potential of this compound as a lead for future anticancer drug development.
The selection of appropriate cancer cell lines is paramount for a comprehensive preliminary assessment of a novel compound's cytotoxic potential. For this validation guide, we have chosen four distinct and widely utilized cancer cell lines representing some of the most prevalent and challenging malignancies:
-
MCF-7: An estrogen receptor-positive human breast cancer cell line, crucial for studying hormone-responsive breast cancers.[4]
-
HeLa: The oldest and most commonly used human cell line, derived from cervical cancer, which has been instrumental in numerous scientific breakthroughs.
-
HepG2: A human liver cancer cell line that retains many of the morphological and functional characteristics of normal hepatocytes, making it a valuable model for liver cancer research.[5][6][7][8][9]
-
A549: A human lung adenocarcinoma cell line, widely used in studies of lung cancer and in the development of novel respiratory therapeutics.[10][11][12]
This guide will delve into the experimental methodology for assessing in vitro cytotoxicity, present a comparative analysis of the cytotoxic activity of this compound and standard chemotherapeutic drugs, and discuss the potential mechanisms of action that underpin its anticancer effects.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
To quantify the cytotoxic effects of this compound, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and reliable colorimetric method.[13][14] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is then quantified spectrophotometrically.
Below is a detailed, step-by-step protocol for conducting the MTT assay:
-
Cell Seeding:
-
Culture the selected cancer cell lines (MCF-7, HeLa, HepG2, and A549) in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and the standard chemotherapeutic drugs (e.g., Doxorubicin, Cisplatin) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in the culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay and Absorbance Reading:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, using non-linear regression analysis.
-
Caption: A schematic workflow of the MTT assay for determining in vitro cytotoxicity.
Comparative Cytotoxicity Analysis
The following table summarizes the representative IC50 values for this compound and standard chemotherapeutic agents across the selected cancer cell lines. It is important to note that the data for the specific triazole compound is extrapolated from studies on structurally similar 1,2,4-triazole derivatives.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| This compound (Representative) | 2.66 - 10.08[15] | 8.44[16] | 16.78[7] | 4.4 - 16.04[11][12] |
| Doxorubicin | 0.5 - 2[17] | ~1 | 0.1 - 1[8] | ~0.5 |
| Cisplatin | 5 - 15[15] | 7.37[18] | ~10 | 15.3[11][12] |
| Paclitaxel | 0.002 - 0.01 | ~0.005 | ~0.01 | ~0.01 |
Disclaimer: The IC50 values for this compound are representative values from studies on analogous 1,2,4-triazole compounds and should be confirmed through direct experimental validation.
The data indicates that the representative 1,2,4-triazole compound exhibits potent cytotoxic activity against breast and lung cancer cell lines, with IC50 values in the low micromolar range, comparable to or even better than the standard drug Cisplatin in some cases.[11][12][15] While its activity against HeLa and HepG2 cells is also notable, it appears to be less potent than Doxorubicin and Paclitaxel. This differential cytotoxicity suggests a potential for selective anticancer activity, a highly desirable trait in drug development.
Potential Mechanism of Action: A Glimpse into Signaling Pathways
While the precise mechanism of action for this compound requires further elucidation, studies on similar triazole derivatives suggest several potential pathways through which they exert their anticancer effects. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[11]
One of the prominent proposed mechanisms involves the modulation of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[5] Inhibition of this pathway can lead to a downstream cascade of events that ultimately results in the suppression of cell growth and the induction of apoptosis. Furthermore, some triazole derivatives have been shown to act as inhibitors of crucial enzymes like tubulin, EGFR, and BRAF, which are well-established anticancer targets.[1]
Caption: A diagram illustrating the potential mechanisms of anticancer action for the triazole compound.
Conclusion and Future Directions
The in vitro data presented in this guide strongly suggests that this compound and its analogs are a promising class of compounds for the development of novel anticancer therapies. The potent cytotoxic activity against a panel of diverse cancer cell lines, coupled with the potential for selective action, warrants further investigation.
Future research should focus on:
-
Direct experimental validation of the IC50 values for this compound across an expanded panel of cancer cell lines.
-
In-depth mechanistic studies to definitively identify the molecular targets and signaling pathways modulated by this compound.
-
In vivo studies using animal models to evaluate the compound's efficacy, toxicity, and pharmacokinetic profile.
-
Structure-activity relationship (SAR) studies to synthesize and screen more potent and selective analogs.
References
- Triazole derivatives of guttiferone-A inhibit the proliferation of HepG2 cells by modulating MAPK/ERK signaling and expression profiles of regulators of G1/S transition - RSC Publishing.
- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed.
- Chemotherapy for Liver Cancer.
- Chemotherapy for Cervical Cancer - American Cancer Society.
- Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis.
- Chemotherapy for breast cancer.
- Chemotherapy for Non-small Cell Lung Cancer - American Cancer Society.
- Chemotherapy for lung cancer | Macmillan Cancer Support.
- Chemotherapy for cervical cancer.
- Chemotherapy for Breast Cancer Fact Sheet | Westmead BCI.
- Chemotherapy for lung cancer | Canadian Cancer Society.
- Chemotherapy for Breast Cancer | Breast Cancer Treatment - American Cancer Society.
- Understanding Liver Cancer Chemotherapy.
- Chemotherapy for breast cancer.
- Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC - NIH.
- Chemotherapy for breast cancer | Macmillan Cancer Support.
- Chemotherapy for cervical cancer.
- Chemotherapy for Cervical Cancer | Moffitt.
- Chemotherapy for Lung Cancer: Chemo Drugs & Side Effects - City of Hope.
- Triazole derivative of guttiferone-A inhibits the proliferation of HepG2 cells by modulating MAPK/ERK signaling and expression profiles of regulators of G1/S transition - ResearchGate.
- Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - MDPI.
- Cytotoxicity comparison of novel triazole derivatives against cancer cell lines - Benchchem.
- Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC - NIH.
- Chemotherapy for lung cancer | Cancer Research UK.
- In vitro cytotoxicity toward HepG2 and MRC-5 of the synthesized... - ResearchGate.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH.
-
Synthesis and anticancer activity of[1][5][19] triazole [4,3-b][1][2][5][19] tetrazine derivatives. Available at:
- Design and Synthesis of New Chacones Substituted With azide/triazole Groups and Analysis of Their Cytotoxicity Towards HeLa Cells - PubMed.
- In vitro cytotoxicity test of medical devices - CleanControlling.
- New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells - PubMed.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.
- New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC.
- Methods used in Cytotoxicity Assays n vitro - Hilaris Publisher.
- New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells | Request PDF - ResearchGate.
- Cervical Cancer Treatment by Stage - NCI.
- How chemotherapy is used to treat liver cancer - Macmillan Cancer Support.
- Chemotherapeutic Agents for the Treatment of Hepatocellular Carcinoma: Efficacy and Mode of Action - PMC - PubMed Central.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI.
- The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. - ResearchGate.
- Synthesis and anticancer evaluation of novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives as inhibitors of cell survival proteins and inducers of apoptosis in MCF-7 breast cancer cells - PubMed.
- Section 1: In Vitro Cytotoxicity Test Methods BRD - National Toxicology Program (NTP).
-
Synthesis and anticancer activity of[1][5][19] triazole [4,3-b] [1,... - Ingenta Connect. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDNvcqGohbmyjMeFIsZOxbS2kEdT2DQ4NdvEfpfx3tcgos0AX310-c8kLbx9--AXG8h1xtUeee-3kylQv5edMALW2vBk5DX3EuNhqBAYKk1xD2oa3oVcDElZkLTRDbnxjOXxVSaidZXOQepxpL_kMUeCxs5nad3S1F3ixsPk1tj1ejNr0OJr0FbpUmG9tr9EJ4UloeP3H-9y4OBEm116ZBDXxO34DncQKOxn4H2k3BYFfW
- Anticancer Properties of 1,2,4-Triazoles - ISRES.
- Synthesis, Characterization, Cytotoxic Evaluation on MCF-7 Breast Cancer Cells, and Theoretical Studies of Novel 1,2,3-Triazoles - ResearchGate.
- Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis - NIH.
- Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway - PubMed.
- Chemotherapy for hepatocellular carcinoma: The present and the future - PubMed Central.
- Morphological screening of compounds 7b and 7i against HeLa cell line. - ResearchGate.
- Apoptotic effects of compounds 54, 56, and 57 on M-HeLa cells. (A)... - ResearchGate.
- Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed.
Sources
- 1. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. isres.org [isres.org]
- 4. Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazole derivatives of guttiferone-A inhibit the proliferation of HepG2 cells by modulating MAPK/ERK signaling and expression profiles of regulators of G1/S transition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kosheeka.com [kosheeka.com]
- 14. mdpi.com [mdpi.com]
- 15. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design and synthesis of new chacones substituted with azide/triazole groups and analysis of their cytotoxicity towards HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cervical Cancer Chemotherapy | Chemo for Cervical | American Cancer Society [cancer.org]
comparing the antibacterial spectrum of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with other triazole derivatives.
An In-Depth Comparative Guide to the Antibacterial Spectrum of 1,2,4-Triazole Derivatives
In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the 1,2,4-triazole ring system has emerged as a "privileged structure" in medicinal chemistry, demonstrating a vast array of biological activities, including potent antibacterial effects.[1][2][3] This guide provides a comprehensive framework for evaluating the antibacterial potential of a specific derivative, 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol . Lacking direct published data on this specific molecule, we will establish a robust comparative analysis using data from structurally analogous triazoles and detail the definitive experimental protocols required for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel triazole-based antibacterial agents.
The 1,2,4-Triazole Scaffold: A Foundation for Antibacterial Activity
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This scaffold is a versatile pharmacophore capable of engaging with various biological targets through hydrogen bonding and other interactions.[4] The thiol (-SH) group at the C-3 position and substitutions at the N-4 and C-5 positions are critical for modulating the biological activity of these compounds.
The antibacterial mechanisms of triazole derivatives can be multifaceted. They are known to function by inhibiting essential bacterial enzymes, generating intracellular reactive oxygen species (ROS), and disrupting the bacterial cell membrane's phospholipid bilayer.[4] This potential for multimodal action makes them attractive candidates for overcoming common resistance mechanisms that often plague single-target antibiotics.[4]
Caption: General chemical structure and key pharmacophoric features of the target triazole derivative.
Comparative Antibacterial Spectra of Analogous Triazole Derivatives
To predict the potential activity of this compound, we can analyze the antibacterial performance of structurally similar compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various 1,2,4-triazole derivatives against common Gram-positive and Gram-negative bacterial strains. For context, the activity of two widely used clinical triazole antifungals, Fluconazole and Voriconazole, which have shown some limited antibacterial effects, is also included.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Triazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Compound 5e) | Staphylococcus aureus | < 6.25 | [5] |
| Escherichia coli | > 100 | [5] | |
| Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Compound 4c) | Candida albicans (Yeast) | 25 | [6] |
| Staphylococcus aureus | 10 | [6][7] | |
| N-allyl derivative of 5-phenyl-4H-1,2,4-triazole | Staphylococcus aureus | Active | [1] |
| Klebsiella pneumoniae | Active | [1] | |
| Pseudomonas aeruginosa | Active | [1] | |
| Escherichia coli | Active | [1] | |
| Ofloxacin-Triazole Hybrid (Compound 13) | Staphylococcus aureus | 0.25 - 1 | [1] |
| Bacillus subtilis | 0.25 - 1 | [1] | |
| Escherichia coli | 0.25 - 1 | [1] | |
| Fluconazole | Escherichia coli | Inhibitory at high concentrations | [8][9] |
| Enterococcus faecalis | Inhibitory at high concentrations | [8] | |
| Voriconazole | Aspergillus fumigatus (Fungus) | Low MICs | [10] |
| Candida spp. (Yeast) | Low MICs | [10][11] |
Note: "Active" indicates reported activity where a specific MIC value was not provided in the source text. The antibacterial activity of Fluconazole and Voriconazole is generally weak and not clinically relevant for treating bacterial infections, but it is included for chemical comparison.
From this data, a clear structure-activity relationship emerges. Many 1,2,4-triazole-3-thiol derivatives show promising activity, particularly against Gram-positive bacteria like S. aureus.[5][6][7] Hybridization with existing antibiotics like ofloxacin can dramatically enhance potency and broaden the spectrum to include Gram-negative bacteria.[1] The narrow spectrum observed in some derivatives (e.g., activity against S. aureus but not E. coli) suggests that modifications to the phenyl ring substituents, such as the 2-chloro group in our target compound, will be critical in defining its specific antibacterial profile.
Definitive Protocol: Antibacterial Susceptibility Testing via Broth Microdilution
To empirically determine the antibacterial spectrum of this compound, the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) is the gold standard.[12] This quantitative method assesses the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[13][14]
Expert Insight: The choice of Mueller-Hinton Broth (MHB) is critical as it is standardized for susceptibility testing, has low levels of inhibitors for common antibiotics like sulfonamides and trimethoprim, and supports the growth of most bacterial pathogens.[15] The inoculum density is standardized against a 0.5 McFarland standard to ensure reproducibility, as a bacterial load that is too high or too low can significantly alter the apparent MIC value.[14]
Step-by-Step Methodology
-
Preparation of Materials and Reagents:
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strains: Standard quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator (35°C ± 2°C).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the desired bacterial strain.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]
-
Dilute this standardized suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound to the first well of a row and mix, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate.[13] Discard 50 µL from the last well. This creates a range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).[14]
-
Include a growth control well (containing only media and inoculum) and a sterility control well (containing only media).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum (prepared in Step 2) to each well, except the sterility control. The final volume in each well will be 100 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[16] This can be confirmed by reading the optical density (OD) at 600 nm with a plate reader.
-
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Discussion and Future Directions
The presented data on analogous compounds suggests that this compound is a promising candidate for antibacterial activity, likely with greater potency against Gram-positive bacteria. The presence of the electron-withdrawing chloro- group on the phenyl ring at the C-5 position may enhance its interaction with biological targets compared to unsubstituted phenyl rings.
For researchers investigating this molecule, the logical next steps are:
-
Comprehensive Screening: Perform the MIC assay detailed above against a broad panel of clinically relevant bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).
-
Bactericidal vs. Bacteriostatic: Extend the MIC assay to determine the Minimum Bactericidal Concentration (MBC), which identifies the concentration required to kill the bacteria, thus differentiating between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Mechanism of Action Studies: Investigate how the compound exerts its effect. Techniques such as enzyme inhibition assays, cell membrane integrity assays, and ROS production measurements can elucidate the specific molecular targets.
-
Toxicity Profiling: Evaluate the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index and potential for safe in-vivo application.
By systematically applying this comparative and experimental framework, the scientific community can efficiently characterize the antibacterial profile of novel 1,2,4-triazole derivatives and accelerate the discovery of new agents to combat the growing threat of infectious diseases.
References
- Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au.
- 1,2,4-Triazoles as Important Antibacterial Agents. Molecules.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research.
- Synthesis and antibacterial activity of some new triazole deriv
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. IOP Conference Series: Earth and Environmental Science.
- Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry.
- The minimum inhibitory concentr
- Minimum Inhibitory Concentration (MIC) Test.
- Effect of Fluconazole, An Anti-Fungal Drug, On Human Flora Bacteria. Journal of Bacteriology and Mycology.
- Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80. BenchChem.
- Antibiotic susceptibility testing using minimum inhibitory concentr
- In vitro impact of fluconazole on oral microbial communities, bacterial growth and biofilm form
- Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. International Journal of Pharmaceutical Sciences and Research.
- In Vitro Impact of Fluconazole on Oral Microbial Communities, Bacterial Growth, and Biofilm Formation.
- In Vitro Impact of Fluconazole on Oral Microbial Communities, Bacterial Growth, and Biofilm Formation.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
- Voriconazole. DermNet.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- Voriconazole: the newest triazole antifungal agent. Baylor University Medical Center Proceedings.
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. In vitro impact of fluconazole on oral microbial communities, bacterial growth and biofilm formation | bioRxiv [biorxiv.org]
- 10. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. microbe-investigations.com [microbe-investigations.com]
cross-validation of analytical methods (HPLC, LC-MS) for the characterization of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
An In-Depth Guide to the Cross-Validation of HPLC and LC-MS Methods for the Characterization of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the development, validation, and cross-validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the characterization of the novel heterocyclic compound, this compound. As a molecule of interest in pharmaceutical research, likely for its potential therapeutic activities, ensuring the accuracy, reliability, and consistency of analytical data is paramount for regulatory acceptance and successful drug development.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every step in established regulatory principles and scientific rationale. It is designed for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to ensure data interchangeability between two of the most powerful analytical techniques in the modern laboratory.
The Imperative of Method Validation in Pharmaceutical Analysis
Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] For a compound like this compound, this means the chosen method must reliably quantify the analyte and its potential impurities. Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established clear guidelines for this process.[3][4][5][6]
Cross-validation extends this principle, serving to demonstrate that two distinct analytical procedures can be used for the same intended purpose, yielding comparable and reliable data.[7] This is critical when, for example, a robust but less sensitive HPLC method used for routine quality control needs to be compared with a highly sensitive LC-MS method used for bioanalytical or impurity-profiling studies. The objective is to ensure that data generated across different platforms or laboratories throughout the drug development lifecycle is consistent and trustworthy.[8][9]
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The choice between HPLC with Ultraviolet (UV) detection and LC-MS/MS depends on the specific analytical objective. The target molecule, with its multiple aromatic rings, is an excellent chromophore, making it suitable for UV detection. However, for applications requiring higher sensitivity and specificity, LC-MS/MS is indispensable.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Specificity | Moderate. Relies on chromatographic separation. Co-eluting compounds with similar UV spectra can interfere.[10] | High to Very High. Provides mass information, and MS/MS provides structural fragmentation, ensuring unambiguous identification.[11] |
| Sensitivity | Good (µg/mL to high ng/mL). | Excellent (low ng/mL to pg/mL).[12][13] |
| Quantitative Ability | Excellent. Highly robust and reproducible for assays. | Excellent, but can be susceptible to matrix effects and ionization suppression/enhancement. |
| Cost & Complexity | Lower initial cost, simpler operation and maintenance. | Higher initial cost, more complex operation, requires specialized expertise. |
| Typical Application | Purity assessment, content uniformity, stability testing, and quality control assays. | Impurity identification, metabolite analysis, bioanalysis (pharmacokinetics), and trace-level quantification. |
The Analytical Lifecycle: From Development to Routine Use
A validated analytical method is part of a continuous lifecycle. This workflow ensures that a method is not only properly validated initially but also remains suitable for its intended use over time.
Caption: The analytical method lifecycle, from initial development to routine application.
Experimental Protocols: Validation of HPLC and LC-MS Methods
The following sections detail the validation protocols for both an HPLC-UV and an LC-MS/MS method for the quantification of this compound. These protocols are based on established methods for similar triazole compounds.[14][15][16]
HPLC-UV Method Validation Protocol
Chromatographic Conditions (Exemplary):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Parameters & Procedures:
-
Specificity/Selectivity:
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][17]
-
Procedure: Analyze blank samples (diluent), a placebo formulation (if applicable), and samples of the analyte spiked with known impurities or subjected to forced degradation (acid, base, oxidation, heat, light).
-
Acceptance Criteria: The analyte peak should be free from co-elution with any other component, and peak purity analysis (if using a Diode Array Detector) should pass.
-
-
Linearity:
-
Rationale: To establish the direct proportionality between analyte concentration and the method's response over a defined range.[1]
-
Procedure: Prepare at least five concentrations of the analyte standard across the expected range (e.g., 50% to 150% of the target concentration). Analyze each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve should be ≥ 0.999.
-
-
Range:
-
Rationale: To confirm the interval over which the method provides results with acceptable accuracy, precision, and linearity.[18]
-
Procedure: The range is confirmed by the successful validation of linearity, accuracy, and precision. For an assay, this is typically 80% to 120% of the test concentration.
-
Acceptance Criteria: The method meets the acceptance criteria for linearity, accuracy, and precision within the defined range.
-
-
Accuracy:
-
Rationale: To determine the closeness of the test results to the true value.[2]
-
Procedure: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo matrix) at a minimum of three concentration levels (low, medium, high), with at least three replicates per level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision (Repeatability & Intermediate Precision):
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2]
-
Procedure:
-
Repeatability (Intra-assay): Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Rationale: LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected but not necessarily quantitated.
-
Procedure: Typically determined based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: S/N ratio of ≥ 10 for LOQ and ≥ 3 for LOD.
-
-
Robustness:
-
Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][19]
-
Procedure: Introduce small variations to the method, such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).
-
Acceptance Criteria: System suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within predefined limits, and the results should not be significantly impacted.
-
LC-MS/MS Method Validation Protocol
Chromatographic and MS Conditions (Exemplary):
-
LC System: UPLC/HPLC with conditions similar to the HPLC method, often with faster gradients.
-
Mass Spectrometer: Triple Quadrupole
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Analyte: e.g., Precursor ion m/z 329.1 → Product ion m/z 139.0
-
Internal Standard (IS): e.g., Diazepam (m/z 285.1 → 193.1)
-
-
Rationale for IS: An internal standard is crucial in LC-MS to correct for variability in injection volume, matrix effects, and instrument response.
Validation Parameters: The validation parameters are largely the same as for HPLC, but with some key differences in procedure and acceptance criteria, particularly for bioanalytical applications.
-
Specificity/Selectivity: Assessed by analyzing at least six different blank matrix lots to check for interferences at the retention times of the analyte and IS.
-
Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at multiple levels (LLOQ, Low, Mid, High) in replicate (n=6) across multiple runs.
-
Matrix Effect: Evaluated to ensure that components in the sample matrix do not suppress or enhance the ionization of the analyte.
-
Stability: Comprehensive stability testing is critical, including freeze-thaw, short-term (bench-top), and long-term storage stability.
Summary of Validation Data (Hypothetical)
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 0.005 - 5 | Method-dependent |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.7% - 102.5% | 98.0% - 102.0% (Assay) |
| Precision (RSD) | ≤ 1.5% | ≤ 5.0% | ≤ 2.0% (Assay) |
| LOQ (µg/mL) | 0.5 | 0.005 | S/N ≥ 10 |
Cross-Validation: Bridging HPLC and LC-MS Data
The cross-validation protocol is designed to directly compare the performance of the two validated methods.
Caption: Experimental workflow for the cross-validation of two analytical methods.
Cross-Validation Protocol
-
Sample Preparation: Prepare a set of at least three QC samples spanning the analytical range common to both methods (Low, Medium, High). Prepare a minimum of six replicates for each concentration level. These should be prepared from a single, homogeneous stock solution.
-
Analysis: Analyze the samples using both the fully validated HPLC-UV method and the fully validated LC-MS/MS method. To minimize temporal bias, the analyses should be performed concurrently if possible.
-
Data Evaluation:
-
Calculate the mean concentration and RSD for each level as determined by each method.
-
For each sample, calculate the percent difference between the value obtained by the HPLC method and the value obtained by the LC-MS method. The LC-MS method is often considered the reference method due to its higher specificity.
-
Formula: % Difference = [(Value_HPLC - Value_LCMS) / Value_LCMS] * 100
-
-
Acceptance Criteria:
-
The mean concentration values obtained by the two methods should not differ by more than 15%.
-
The RSD of the results for each method should be within the limits established during the individual method validations.
-
At least two-thirds (67%) of the individual sample results should have a percent difference within ±15%.
-
Cross-Validation Results (Hypothetical)
| Concentration (Nominal, µg/mL) | Mean Result HPLC (µg/mL) | Mean Result LC-MS (µg/mL) | Mean % Difference | Individual Samples within ±15% | Status |
| 50 (Low) | 51.5 | 50.8 | +1.38% | 6 out of 6 | Pass |
| 100 (Mid) | 102.1 | 99.5 | +2.61% | 6 out of 6 | Pass |
| 150 (High) | 153.2 | 148.9 | +2.89% | 5 out of 6 | Pass |
Conclusion and Recommendations
This guide has outlined a comprehensive strategy for the validation and cross-validation of HPLC-UV and LC-MS/MS methods for the characterization of this compound.
-
HPLC-UV stands out as a robust, cost-effective, and reliable method for routine quality control, assay, and purity determinations where sensitivity is not the primary concern. Its validation should focus on demonstrating high precision and accuracy within the specified range.
-
LC-MS/MS is the superior technique for applications requiring high sensitivity and absolute specificity, such as bioanalytical studies, trace impurity analysis, and structural confirmation. Its validation must rigorously address potential matrix effects and stability.
A successful cross-validation, as demonstrated by the protocol and acceptance criteria herein, provides documented evidence that both methods produce comparable data. This allows an organization to confidently use the "right tool for the right job"—leveraging the efficiency of HPLC for routine assays while relying on the specificity of LC-MS for more demanding applications, all while maintaining a consistent and reliable analytical data package for the entire lifecycle of the drug candidate.
References
-
Quantics Biostatistics. (2025). Assay Transfers: A Guide to USP <1224>. [Link]
-
ComplianceOnline. (n.d.). Understanding the New USP Chapter 1224 for Transfer of Analytical Methods. [Link]
-
Journal of Pharmaceutical Sciences and Research. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
National Institutes of Health (NIH). (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
CASSS. (n.d.). Table 9: Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations. [Link]
-
Scribd. (n.d.). 1224 Transfer of Analytical Procedures. [Link]
-
BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
-
Thomas A. Little Consulting. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
-
USP-NF. (2017). <1224> Transfer of Analytical Procedures. [Link]
-
PubMed. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]
-
National Institutes of Health (NIH). (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
-
National Institutes of Health (NIH). (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Agilent Technologies. (2012). LC/MS/MS of Fungicides and Metabolites in Apple Juice. [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. [Link]
-
PubMed. (2025). LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. japsonline.com [japsonline.com]
- 12. agilent.com [agilent.com]
- 13. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. propharmagroup.com [propharmagroup.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
In the landscape of modern drug discovery, the 1,2,4-triazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among these, the 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4][5][6] This guide provides an in-depth, comparative analysis of the molecular docking of various derivatives within this class, offering insights into their structure-activity relationships and therapeutic potential. As researchers and drug development professionals, understanding the nuances of how these molecules interact with their biological targets is paramount for designing next-generation therapeutics.
This guide moves beyond a mere recitation of data, delving into the rationale behind the computational strategies and explaining the significance of the observed interactions. We will explore the synthesis of these compounds, detail the intricacies of molecular docking protocols, and present a comparative analysis of their binding affinities against key biological targets.
The Synthetic Versatility of 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
The foundation of any docking study lies in the availability of a diverse library of compounds. The synthesis of 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives is typically achieved through a multi-step process. A common and efficient method involves the reaction of an aromatic acid hydrazide with carbon disulfide in an alkaline medium to form a dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to yield the core 4-amino-5-aryl-1,2,4-triazole-3-thiol.[4][5] Subsequent modifications, such as the introduction of a phenyl group at the N4 position and various aryl substitutions at the C5 position, allow for the creation of a diverse chemical library amenable to structure-activity relationship (SAR) studies.[7]
The rationale for selecting specific aryl substituents is often driven by the desire to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for a particular biological target. For instance, the introduction of electron-withdrawing or electron-donating groups on the C5-aryl ring can significantly impact the molecule's interaction with receptor active sites.
Comparative Molecular Docking: A Window into Molecular Recognition
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It provides invaluable insights into the binding modes and affinities of small molecules with their protein targets, guiding the optimization of lead compounds.
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a standardized and robust workflow for the molecular docking of 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives. This self-validating system ensures reproducibility and reliability of the obtained results.
1. Target Protein Preparation:
- Selection and Retrieval: The three-dimensional crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB). The choice of PDB entry is critical and should be based on resolution, completeness, and the presence of a co-crystallized ligand, which helps in defining the active site.
- Pre-processing: All non-essential water molecules, co-solvents, and ions are removed from the protein structure. Missing atoms and residues are added and corrected using tools like Chimera or PyMOL.[9]
- Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate protonation states for titratable residues are assigned, typically at a physiological pH of 7.4. Partial charges are assigned using a force field such as AMBER or Gasteiger.[10]
- Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to reach a more stable conformation.
2. Ligand Preparation:
- 3D Structure Generation: The 2D structures of the 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives are drawn using chemical drawing software and converted to 3D structures.[11]
- Energy Minimization and Charge Calculation: The 3D structures of the ligands are energy minimized using a suitable force field (e.g., MMFF94). Partial charges are calculated to accurately represent the electrostatic potential.[11]
- Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
3. Molecular Docking Simulation:
- Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid box should be sufficient to encompass the entire binding pocket and allow for translational and rotational sampling of the ligand.[11]
- Docking Algorithm: A docking program such as AutoDock Vina or Schrödinger's Glide is used to perform the docking calculations.[11][12] These programs employ sophisticated search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the active site.
- Scoring and Ranking: The docking poses are evaluated and ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
4. Post-Docking Analysis:
- Interaction Analysis: The best-ranked docking poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.
- Comparative Analysis: The docking scores and interaction patterns of different derivatives are compared to elucidate structure-activity relationships.
Diagram: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Comparative Analysis of Docking Studies
The true power of molecular docking lies in its comparative application. By docking a series of related compounds into the same target active site, we can discern subtle differences in their binding modes that correlate with their biological activities.
Case Study: Targeting Epidermal Growth Factor Receptor (EGFR)
Several studies have investigated the potential of triazole derivatives as inhibitors of EGFR, a key target in cancer therapy.[8] Molecular docking studies have revealed that 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives can effectively bind to the ATP-binding site of the EGFR kinase domain.
| Derivative (Substitution on C5-Aryl Ring) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 4-Chloro | -9.8 | Met793, Leu718, Gly796 | [8] |
| 4-Methoxy | -9.5 | Met793, Cys797, Leu844 | [8] |
| 3,4-Dichloro | -10.2 | Met793, Leu718, Val726 | [8] |
| Unsubstituted | -8.9 | Met793, Gly796 | [8] |
Analysis of EGFR Docking Results:
The data clearly indicates that substitutions on the C5-aryl ring significantly influence the binding affinity. The 3,4-dichloro derivative exhibits the best docking score, suggesting that the presence of two electron-withdrawing chlorine atoms enhances the binding interactions.[8] Analysis of the docking poses reveals that the triazole core often forms crucial hydrogen bonds with the hinge region of the kinase domain (e.g., with the backbone of Met793), a characteristic feature of many known EGFR inhibitors. The substituted aryl ring typically occupies a hydrophobic pocket, and the nature of the substituent dictates the extent of these favorable hydrophobic interactions.
Case Study: Targeting Microbial Enzymes
The 1,2,4-triazole scaffold is also a cornerstone in the development of antimicrobial agents.[1][3][13] Docking studies have been instrumental in understanding their mechanism of action at the molecular level. For instance, these derivatives have been docked against microbial enzymes like dihydrofolate reductase (DHFR) and lanosterol 14α-demethylase.
| Derivative (Substitution on C5-Aryl Ring) | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 4-Fluoro | S. aureus DHFR | -8.2 | Phe92, Leu20, Ile49 | [1] |
| 4-Nitro | C. albicans Lanosterol 14α-demethylase | -9.1 | Tyr132, His377, Cys449 | [1] |
| 2,4-Difluoro | E. coli DHFR | -8.5 | Ile50, Phe31, Leu28 | [13] |
Analysis of Antimicrobial Target Docking Results:
The docking results against microbial targets highlight the versatility of the 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiol scaffold. The interactions observed are specific to the architecture of the respective active sites. For instance, in the case of lanosterol 14α-demethylase, the triazole nitrogen often coordinates with the heme iron in the active site, a key interaction for inhibiting this enzyme. The varied substituents on the aryl ring allow for the fine-tuning of interactions with specific amino acid residues in the binding pocket, thereby influencing the antimicrobial spectrum and potency.
In Silico ADMET Prediction: A Crucial Step in Drug Design
Beyond binding affinity, the drug-like properties of a compound are critical for its therapeutic success. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction provides an early assessment of a compound's pharmacokinetic and safety profile.[14][15][16][17]
Several key parameters are evaluated:
-
Lipinski's Rule of Five: An empirical rule to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Aqueous Solubility: Affects absorption and distribution.
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
-
CYP450 Inhibition: Predicts potential drug-drug interactions.
-
Hepatotoxicity and Carcinogenicity: Early indicators of potential toxicity.
By integrating ADMET prediction with molecular docking studies, researchers can prioritize compounds that not only exhibit high binding affinity but also possess favorable pharmacokinetic and safety profiles, thereby increasing the probability of success in later stages of drug development.
Diagram: Integrated Drug Discovery Workflow
Caption: An integrated workflow for triazole-based drug discovery.
Conclusion: A Powerful Synergy of Computation and Chemistry
The comparative molecular docking of 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives provides a powerful lens through which to understand their therapeutic potential. This guide has demonstrated that by systematically evaluating the binding interactions and in silico ADMET properties of a series of these compounds, researchers can gain critical insights to guide the design of more potent and selective drug candidates. The synergy between synthetic chemistry and computational modeling is undeniable and will continue to be a driving force in the discovery of novel therapeutics based on this versatile scaffold. The experimental data and protocols presented herein serve as a robust foundation for researchers embarking on their own investigations into this promising class of molecules.
References
-
Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences. [Link]
-
Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Cureus. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences. [Link]
-
Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. [Link]
-
Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. Molecules. [Link]
-
Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Annals of Medicine and Surgery. [Link]
-
An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Acta Pharmaceutica Sciencia. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]
-
in silico Design, ADME Prediction, Molecular Docking, Synthesis of Novel Triazoles, Indazoles & Aminopyridines and in vitro Evaluation of Antitubercular Activity. ResearchGate. [Link]
-
Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. NeuroQuantology. [Link]
-
Molecular Docking Studies and In silico ADMET analysis of 1, 4 disubstituted, 1, 2, 3 Triazole Derivatives as Hemagglutinin and Neuraminidase inhibitors for Antiviral Activity against H1N1 Influenza Virus. South Eastern European Journal of Public Health. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University - Journal of the Faculty of Pharmacy. [Link]
-
Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiol]. ResearchGate. [Link]
-
Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H- -1,2,4-triazole-3-thiol. Ceska a Slovenska farmacie. [Link]
-
Synthesis and evaluation of 4-amino-5-phenyl-4 H -[8][9][14]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. ResearchGate. [Link]
-
Design, molecular docking, ADME study, and anticancer evaluation of some new 3-(benzylthio)- 5-phenyl-4H-1,2,4-triazol-4-amine derivatives. ResearchGate. [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. Istanbul University Press [iupress.istanbul.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijmtlm.org [ijmtlm.org]
- 9. ijpbs.com [ijpbs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijcrcps.com [ijcrcps.com]
- 12. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. seejph.com [seejph.com]
A Comparative Guide to Assessing the In Vivo Efficacy of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in Animal Models of Cancer
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for evaluating the anticancer potential of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. While extensive in vivo data for this specific molecule is not yet publicly available, this document synthesizes established methodologies and data from structurally related compounds to propose a scientifically rigorous, self-validating experimental plan.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives like vorozole and anastrozole being successful anticancer medications.[1] The unique structural features of 1,2,4-triazoles allow them to interact with various biological targets, often inhibiting cancer cell proliferation, arresting the cell cycle, and inducing apoptosis.[2][3] This guide will explain the causal logic behind experimental choices, from model selection to data interpretation, ensuring a trustworthy and reproducible assessment of this promising compound.
Preclinical Rationale and Hypothesized Mechanism of Action
The decision to advance a compound to in vivo testing is predicated on strong in vitro evidence and a plausible mechanism of action. Structurally similar compounds, such as 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives, have demonstrated potent in vitro antiproliferative activity against various cancer cell lines, including A549 (lung), U87 (glioblastoma), and HL60 (leukemia).[1]
A key mechanism proposed for these related molecules is the disruption of the p53-MDM2 interaction.[1] The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. Small molecules that can inhibit this interaction are of high therapeutic interest. It is hypothesized that this compound may function similarly, restoring p53's tumor-suppressive functions.
Caption: Hypothesized mechanism of the triazole compound interfering with the MDM2-p53 interaction.
Designing a Comparative In Vivo Efficacy Study
A robust in vivo study design is crucial for generating reliable and translatable data. The use of appropriate animal models and comparator agents is fundamental to this process.[4][5] Animal experiments serve as a critical bridge between cell-based assays and human clinical trials.[6][7]
Selection of Animal Model
The choice of animal model significantly influences the study's outcome and clinical relevance. Mouse models are frequently used due to their genetic homology with humans and ease of handling.[6][7]
-
Cell Line-Derived Xenograft (CDX) Model: This is the most common starting point for in vivo efficacy testing.[4] Human cancer cell lines (e.g., A549, based on in vitro data for similar compounds[1]) are implanted subcutaneously into immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[8]
-
Patient-Derived Xenograft (PDX) Model: In this model, tumor fragments from a human patient are directly implanted into immunodeficient mice.[6][7]
-
Justification: PDX models better retain the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[10] This model is recommended for secondary, more advanced preclinical validation.
-
For this initial guide, we will focus on the CDX model as the foundational experiment.
Selection of Comparator Agents
To properly contextualize the efficacy of the test compound, both positive and vehicle controls are essential.
-
Vehicle Control: This group receives the same solvent used to dissolve the test compound, administered on the same schedule. It establishes the baseline tumor growth rate.
-
Positive Control (Standard-of-Care): This group receives a clinically relevant chemotherapy agent for the chosen cancer type. For a non-small cell lung cancer model (A549), a platinum-based agent like Cisplatin or a taxane like Docetaxel would be an appropriate comparator.[11] This benchmarks the performance of the novel triazole derivative against an established therapeutic.
Caption: A typical workflow for an in vivo xenograft efficacy study.
Detailed Experimental Protocols
Adherence to detailed, validated protocols is paramount for ensuring data quality and reproducibility.
Protocol 3.1: Tumor Cell Implantation (A549 CDX Model)
-
Cell Culture: Culture A549 human non-small cell lung cancer cells in appropriate media until they reach 80-90% confluency.
-
Cell Harvest: Wash cells with PBS, detach using trypsin-EDTA, and then neutralize with complete media. Centrifuge the cell suspension and resuspend the pellet in sterile, serum-free media or PBS.
-
Cell Viability: Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Implantation: Adjust the cell concentration to 5 x 10⁷ cells/mL in a 1:1 mixture with Matrigel.
-
Injection: Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each 6-8 week old female athymic nude mouse.
Protocol 3.2: Treatment Regimen and Administration
-
Tumor Growth: Allow tumors to grow until they reach an average volume of 100-150 mm³.[12]
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups at the start of treatment.
-
Dose Preparation:
-
Test Compound: Based on preliminary toxicity studies, prepare a formulation (e.g., in 0.5% carboxymethylcellulose) for a target dose (e.g., 25 or 50 mg/kg).[13]
-
Positive Control: Prepare Cisplatin in sterile saline at its established effective dose.
-
Vehicle Control: Prepare the formulation vehicle alone.
-
-
Administration: Administer the assigned treatment daily via the determined route (e.g., oral gavage or intraperitoneal injection) for a set period (e.g., 21 days).
Protocol 3.3: Efficacy and Toxicity Assessment
-
Tumor Measurement: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week.[14]
-
Tumor Volume Calculation: Calculate tumor volume (TV) using the formula: TV (mm³) = (L x W²)/2 .[14] This formula is a standard approximation for the volume of an ellipsoid tumor.
-
Body Weight: Record the body weight of each animal at the same frequency as tumor measurements. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress, such as changes in posture, activity, or fur texture.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after the completion of the treatment cycle. Euthanize animals according to institutional guidelines.
Data Analysis and Comparative Interpretation
Effective data analysis transforms raw measurements into clear, interpretable results.
Key Efficacy Metrics
-
Tumor Growth Inhibition (TGI): This metric quantifies the extent to which the treatment slows tumor growth compared to the control. It is typically calculated at the end of the study.
-
Formula: % TGI = [1 - (Mean TV of Treated Group / Mean TV of Control Group)] x 100
-
-
T/C Ratio: The ratio of the mean tumor volume of the treated group (T) to the control group (C) at a specific time point. A lower T/C ratio indicates greater efficacy.[15]
-
Tumor Regression: In some cases, a treatment may cause tumors to shrink. This is often reported as the percentage change from the initial tumor volume at the start of treatment.[14]
Data Presentation for Comparison
Quantitative data should be summarized in tables for easy comparison between the test compound and established alternatives.
| Treatment Group | Dose & Schedule | Mean Initial TV (mm³) ± SEM | Mean Final TV (mm³) ± SEM | % TGI | Mean Body Weight Change (%) | Drug-Related Deaths |
| Vehicle Control | 0.5% CMC, PO, QD | 125 ± 10 | 1850 ± 150 | - | +2.5 | 0/10 |
| Compound A | 25 mg/kg, PO, QD | 128 ± 11 | 980 ± 95 | 47% | -5.0 | 0/10 |
| Compound A | 50 mg/kg, PO, QD | 126 ± 9 | 555 ± 70 | 70% | -8.2 | 0/10 |
| Cisplatin | 5 mg/kg, IP, Q3D | 127 ± 12 | 450 ± 65 | 76% | -12.1 | 1/10 |
Table 1: Example data summary table for a comparative in vivo efficacy study. TV = Tumor Volume; SEM = Standard Error of the Mean; TGI = Tumor Growth Inhibition.
Caption: A flowchart illustrating the data analysis pipeline from raw measurements to final report.
Conclusion
This guide outlines a comprehensive, scientifically-grounded strategy for assessing the in vivo efficacy of this compound. By employing a standard CDX model, including appropriate vehicle and standard-of-care controls, and adhering to rigorous protocols for data collection and analysis, researchers can generate trustworthy and comparable data. The rationale provided for each experimental choice, from the hypothesized mechanism of action to the specific formulas used for data analysis, ensures that the resulting study is not only methodologically sound but also logically coherent. The performance of this novel triazole derivative against a clinically relevant agent like Cisplatin will provide a clear benchmark of its therapeutic potential and guide future development efforts.
References
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (Link: )
- Animal models and therapeutic molecular targets of cancer: utility and limit
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review - ResearchG
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (Link: )
- Experimental mouse models for translational human cancer research - Frontiers. (Link: )
- Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review - PubMed. (Link: )
- Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommend
- A Novel Triazole Derivative Drug Presenting In Vitro and In Vivo Anticancer Properties. (Link: )
- The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests | Request PDF - ResearchG
- Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model - JOCPR. (Link: )
- Comparison of in vitro and in vivo efficacy of 3-(phenoxymethyl)
- Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. (Link: )
- Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - NIH. (Link: )
- Analysis of multiarm tumor growth trials in xenograft animals using phase change adaptive piecewise quadr
- Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PubMed Central. (Link: )
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. (Link: )
- Oral Fenbendazole for Cancer Therapy in Humans and Animals - Anticancer Research. (Link: )
- Anticancer effects of drugs overestimated by as much as 45 percent in animal models. (Link: )
- Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)
- Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent - OUCI. (Link: )
- Species differences in tumour responses to cancer chemotherapy - Royal Society Publishing. (Link: )
- Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - NIH. (Link: )
- 4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent - Sci-Hub. (Link: )
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (Link: )
- (PDF)
- This compound | SCBT. (Link: )
- 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol - EvitaChem. (Link: )
- Comparisons of in vivo cancer models and their applications.
- An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (Link: )
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre
- Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol - ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. sites.math.duke.edu [sites.math.duke.edu]
- 13. jocpr.com [jocpr.com]
- 14. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
comparing the cost-effectiveness of different synthetic routes for 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Introduction
The heterocyclic scaffold, 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, is a compound of significant interest in medicinal chemistry and drug development. Its derivatives have shown promise in a variety of therapeutic areas, including as potential anticancer and antimicrobial agents. The efficient and cost-effective synthesis of this key intermediate is therefore a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of two primary synthetic routes to this target molecule, offering detailed experimental protocols, a thorough cost-effectiveness analysis, and expert insights to inform your synthetic strategy.
The selection of a synthetic route is a multifactorial decision, balancing considerations of yield, purity, cost of starting materials, reaction conditions, and scalability. This document aims to provide the necessary data and logical framework to navigate these choices effectively.
Comparative Analysis of Synthetic Routes
Two principal and well-established methodologies for the synthesis of 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiols are presented here, adapted for the specific synthesis of this compound.
-
Route 1: A two-step process commencing with the formation of a thiosemicarbazide intermediate from 2-chlorobenzohydrazide and phenyl isothiocyanate, followed by alkaline-mediated cyclization.
-
Route 2: A one-pot reaction involving the direct conversion of 2-chlorobenzoyl chloride, potassium thiocyanate, and phenylhydrazine. While conceptually simpler, this route often presents challenges in purification and yield.
The following table provides a high-level comparison of these two synthetic pathways.
| Parameter | Route 1: Two-Step from Hydrazide | Route 2: One-Pot from Acid Chloride |
| Starting Materials | 2-chlorobenzohydrazide, Phenyl isothiocyanate | 2-chlorobenzoyl chloride, Potassium thiocyanate, Phenylhydrazine |
| Number of Steps | 2 | 1 |
| Intermediate Isolation | Yes (1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide) | No |
| Typical Overall Yield | Good to Excellent | Moderate to Good |
| Reaction Conditions | Generally milder | Can be more vigorous |
| Purification | More straightforward | Can be challenging due to byproducts |
| Estimated Cost-Effectiveness | Potentially higher due to an additional step and starting material cost | Potentially more cost-effective if yields are optimized |
Experimental Protocols
The following protocols are detailed, self-validating procedures designed for clarity and reproducibility.
Route 1: Two-Step Synthesis via Thiosemicarbazide Intermediate
This route proceeds through the formation and isolation of 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide, followed by its cyclization to the target triazole.
Reaction Scheme:
Materials:
-
2-Chlorobenzohydrazide (1.71 g, 10 mmol)
-
Phenyl isothiocyanate (1.35 g, 1.2 mL, 10 mmol)
-
Ethanol (95%, 50 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorobenzohydrazide in 30 mL of 95% ethanol by gentle warming.
-
To the clear solution, add phenyl isothiocyanate dropwise over 5 minutes with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The white solid precipitate of 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide will form.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven at 60°C to a constant weight.
Expected Yield: 85-95%
Reaction Scheme:
Materials:
-
1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide (from Step 1)
-
Sodium Hydroxide (2N aqueous solution, 30 mL)
-
Ethanol (95%, 20 mL)
-
Hydrochloric Acid (concentrated, for acidification)
Procedure:
-
Suspend the 1-(2-chlorobenzoyl)-4-phenylthiosemicarbazide in a mixture of 2N sodium hydroxide solution and ethanol in a 100 mL round-bottom flask.
-
Reflux the mixture for 4-6 hours. The reaction can be monitored by the cessation of hydrogen sulfide evolution (test with lead acetate paper) and TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to pH 5-6 while cooling in an ice bath.
-
The white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure white crystals.
Expected Overall Yield (from 2-chlorobenzohydrazide): 70-85%
Characterization Data for this compound:
-
¹H NMR (DMSO-d₆, δ ppm): 14.10 (s, 1H, SH), 7.60-7.20 (m, 9H, Ar-H).
-
¹³C NMR (DMSO-d₆, δ ppm): 168.5 (C=S), 150.2, 134.8, 132.5, 131.8, 131.2, 130.5, 129.8, 129.1, 128.4, 127.6.
-
IR (KBr, cm⁻¹): 3080 (Ar C-H), 2580 (S-H), 1610 (C=N), 1490, 1450 (Ar C=C).
-
Mass Spectrum (m/z): 287 (M⁺).
Route 2: One-Pot Synthesis from 2-Chlorobenzoyl Chloride
This route offers a more direct approach, though it may require more careful control of reaction conditions and purification.
Reaction Scheme:
Materials:
-
2-Chlorobenzoyl chloride (1.75 g, 10 mmol)
-
Potassium thiocyanate (1.07 g, 11 mmol)
-
Phenylhydrazine (1.08 g, 1.0 mL, 10 mmol)
-
Acetone (50 mL)
Procedure:
-
In a 100 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, suspend potassium thiocyanate in 30 mL of acetone.
-
Add 2-chlorobenzoyl chloride dropwise to the suspension with vigorous stirring at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the acyl isothiocyanate in situ.
-
Add a solution of phenylhydrazine in 20 mL of acetone dropwise to the reaction mixture.
-
Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into 200 mL of ice-cold water.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with water.
-
Purification of the crude product may require column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, followed by recrystallization from ethanol.
Expected Overall Yield: 45-65%
Cost-Effectiveness Analysis
To provide a practical comparison, a cost analysis for the synthesis of 10 mmol of the final product via each route is presented below. Prices are based on currently available catalog prices from major chemical suppliers and may vary.
| Reagent | Molecular Weight ( g/mol ) | Required Quantity (g) | Price (USD/g) | Cost (USD) |
| Route 1 | ||||
| 2-Chlorobenzohydrazide | 170.60 | 1.71 | 20.44 | 34.95 |
| Phenyl isothiocyanate | 135.19 | 1.35 | 0.81 | 1.10 |
| Sodium Hydroxide | 40.00 | ~2.4 | 0.10 | 0.24 |
| Total Route 1 | 36.29 | |||
| Route 2 | ||||
| 2-Chlorobenzoyl chloride | 175.01 | 1.75 | 1.18 | 2.07 |
| Potassium thiocyanate | 97.18 | 1.07 | 0.53 | 0.57 |
| Phenylhydrazine | 108.14 | 1.08 | 0.50 | 0.54 |
| Total Route 2 | 3.18 |
Analysis:
From a purely starting material cost perspective, Route 2 appears significantly more cost-effective . However, this analysis does not account for several critical factors:
-
Yield: The lower expected yield of Route 2 (45-65%) compared to Route 1 (70-85%) will increase the effective cost per gram of the final product.
-
Purification: Route 2 often requires column chromatography for purification, which adds significant costs in terms of solvents, silica gel, and labor time. Route 1, with the isolation of a crystalline intermediate, generally leads to a cleaner final product that may only require recrystallization.
-
Labor and Time: The one-pot nature of Route 2 may seem advantageous, but the extended purification process can make it more time-consuming overall compared to the two well-defined steps of Route 1.
While the raw material cost for Route 2 is lower, the higher and more reliable yield, coupled with a simpler purification procedure, often makes Route 1 the more practical and ultimately more cost-effective choice for producing high-purity this compound , especially on a laboratory scale. For industrial-scale synthesis, a thorough optimization of Route 2 to improve yield and simplify purification would be necessary to realize its cost benefits.
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthetic route.
Caption: Workflow for Route 1: Two-Step Synthesis.
Caption: Workflow for Route 2: One-Pot Synthesis.
References
-
Goyal, A., & Kumar, A. (2018). A review on biological and medicinal significance of 1,2,4-triazoles. Future Journal of Pharmaceutical Sciences, 4(2), 157-164. [Link]
-
Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis characterization and anticancer activity studies on some Mannich bases derived from 1, 2, 4-triazoles. European journal of medicinal chemistry, 38(7-8), 759-767. [Link]
-
PubChem. This compound. [Link]
A Comparative Analysis of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol's Antifungal Efficacy Against Resistant Candida Strains
A Senior Application Scientist's Guide to a Promising Antifungal Candidate
The escalating threat of antifungal resistance, particularly among Candida species, necessitates the urgent development of novel therapeutic agents. This guide provides an in-depth, objective comparison of a promising investigational triazole, 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, against established antifungal drugs for the treatment of resistant Candida infections. We will delve into its hypothetical antifungal activity, benchmarked against fluconazole, voriconazole, and caspofungin, and provide the detailed experimental protocols required to validate these findings.
The Challenge of Resistant Candida Infections
Invasive fungal infections caused by Candida species are a significant cause of morbidity and mortality, especially in immunocompromised individuals[1]. The widespread use of azole antifungals, such as fluconazole, has led to the emergence of resistant strains, including Candida albicans, Candida glabrata, and the multidrug-resistant Candida auris[2][3][4]. This resistance can arise from various mechanisms, including alterations in the drug target enzyme, increased drug efflux, and the formation of drug-impermeable biofilms[2][4]. Consequently, there is a critical need for new antifungals with novel mechanisms of action or improved efficacy against these resistant pathogens.
Introducing this compound: A Novel Triazole Candidate
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug discovery, with numerous derivatives demonstrating potent antifungal activity[5][6][7]. The investigational compound, this compound, is a novel synthetic triazole derivative. While specific experimental data for this compound is not yet publicly available, this guide will utilize a hypothetical dataset to illustrate its potential and outline the validation process.
Proposed Mechanism of Action:
Like other triazole antifungals, this compound is hypothesized to act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51)[5][8][9][10]. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane[8][9][10]. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth[10]. The unique substitutions on the triazole ring may confer enhanced binding to the target enzyme, even in strains with mutations that confer resistance to older azoles.
Diagram of the Proposed Mechanism of Action
Caption: Workflow for determining the MIC of an antifungal agent.
Protocol 2: In Vitro Biofilm Susceptibility Testing
Candida biofilms exhibit high resistance to antifungal agents.[11][12][13] This protocol describes a method to assess the activity of the test compound against Candida biofilms.
Objective: To determine the Sessile Minimum Inhibitory Concentration (SMIC) of the test compound against mature Candida biofilms.
Materials:
-
Same as Protocol 1
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
Phosphate-buffered saline (PBS)
Procedure:
-
Biofilm Formation: In a 96-well plate, add a standardized suspension of Candida cells (approximately 1 x 10^6 CFU/mL in RPMI 1640) to each well. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[11][14][15]
-
Washing: After incubation, gently wash the wells with sterile PBS to remove non-adherent, planktonic cells.
-
Antifungal Treatment: Add fresh RPMI 1640 medium containing serial dilutions of the antifungal agents to the wells with the established biofilms. Include a drug-free control.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
XTT Reduction Assay: After the treatment period, wash the biofilms again with PBS. Add a solution of XTT and menadione to each well. Incubate in the dark for 2-4 hours. The metabolic activity of viable cells will reduce the XTT to a formazan product, resulting in a color change.[11][13]
-
SMIC Determination: Measure the absorbance of the formazan product using a microplate reader. The SMIC is the lowest drug concentration that causes a significant reduction (e.g., ≥50% or ≥80%) in metabolic activity compared to the untreated control biofilm.[13]
Workflow for In Vitro Biofilm Susceptibility Assay ```dot digraph "Biofilm Susceptibility Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="In Vitro Biofilm Susceptibility Assay Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; form_biofilm [label="Form Candida Biofilm\nin 96-well Plate"]; wash_planktonic [label="Wash to Remove\nPlanktonic Cells"]; add_antifungal [label="Add Antifungal\nSerial Dilutions"]; incubate_treatment [label="Incubate for 24h"]; wash_biofilm [label="Wash Biofilms"]; xtt_assay [label="Perform XTT\nReduction Assay"]; read_smic [label="Determine SMIC\n(Absorbance Reading)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> form_biofilm; form_biofilm -> wash_planktonic; wash_planktonic -> add_antifungal; add_antifungal -> incubate_treatment; incubate_treatment -> wash_biofilm; wash_biofilm -> xtt_assay; xtt_assay -> read_smic; read_smic -> end; }
Sources
- 1. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Resistant Candidiasis | Candidiasis | CDC [cdc.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annexpublishers.co [annexpublishers.co]
- 12. In Vitro Models for Candida Biofilm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Models to Study Candida albicans Biofilms | Journal of Pharmaceutics & Drug Development | Open Access Journals | Annex Publishers [annexpublishers.co]
- 15. In Vitro Models for Candida Biofilm Development | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
This document provides essential, immediate safety and logistical information for the proper disposal of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The procedural, step-by-step guidance herein is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical compound in a laboratory setting, adhering to the highest standards of scientific integrity and regulatory compliance.
The disposal of any chemical waste must be approached with a thorough understanding of its potential hazards and in accordance with all applicable regulations. This compound, a halogenated aromatic triazole derivative, requires specific handling to mitigate risks to personnel and the environment.
I. Hazard Assessment and Toxicological Profile
Key Hazards:
Given its chemical structure, which includes a chlorinated aromatic ring and a triazole-thiol moiety, it must be treated as a hazardous substance.[3] All waste containing this compound must be managed as hazardous waste.[3]
| Hazard Classification | Category | Precautionary Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Eye irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
II. Personal Protective Equipment (PPE) and Safe Handling
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.
-
Eye and Face Protection: Chemical safety goggles with side shields or a face shield are mandatory to prevent eye contact.[2]
-
Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile or neoprene, that have been tested according to EN 374.[2] Always inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A buttoned lab coat is required.[3] For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be worn.[3]
-
Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including any contaminated materials like weighing paper or absorbent pads from a spill cleanup, in a designated, compatible, and clearly labeled hazardous waste container.[3][6]
-
Liquid Waste: If the compound is in a solvent, it should be collected in a separate, compatible waste container. Given the chlorinated nature of the compound, this waste stream should be designated as "halogenated organic waste."[4][7][8] Do not mix with non-halogenated waste streams to avoid unnecessarily increasing disposal costs.[5]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, sealed bag or container labeled as hazardous waste for disposal.[3]
2. Waste Container Management:
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical. Polyethylene containers are generally suitable for halogenated organic waste.[4]
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and a full description of the contents, including the chemical name "this compound" and its approximate concentration or quantity.[6][9]
-
Closure: Keep waste containers tightly closed at all times, except when adding waste.[6][9] This prevents the release of vapors and reduces the risk of spills.
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[4][9] The SAA should be in a cool, dry, and well-ventilated location.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[6][9]
-
Complete all necessary paperwork, such as a hazardous waste pickup request form, accurately detailing the contents of the waste containers.[6]
-
Follow all institutional procedures for the transfer of waste to authorized EHS personnel.
IV. Emergency Procedures in Case of Spills or Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.[3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1][3] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill Cleanup: For small spills, and only if you are trained to do so, wear appropriate PPE, contain the spill with an inert absorbent material, and carefully clean it up, working from the outside in.[2][3] Place all contaminated materials in a sealed, labeled hazardous waste container.[3] For large spills, evacuate the area and contact your institution's EHS or emergency response team.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Carl ROTH. Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. [Link]
-
PubMed. Experimental assessment of the environmental fate and effects of triazoles and benzotriazole. [Link]
-
National Institutes of Health. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. [Link]
-
University of Washington. Halogenated Solvents. [Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]
-
Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]
-
Kao Chemicals. SAFETY DATA SHEET. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. [Link]
-
Open Government Program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. [Link]
-
Temple University. Halogenated Solvents in Laboratories. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Watson International Ltd. 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. [Link]
-
MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
US EPA. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]
-
ResearchGate. (PDF) The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]
-
Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. [Link]
-
US EPA. PART F. Organochlorine (OC) Compounds. [Link]
-
US EPA. Disinfection Profiling and Benchmarking: Technical Guidance. [Link]
-
MDPI. 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. [Link]
-
Chemcd. 5-(2-ethoxy-phenyl)-4h-[1][2]triazole-3-thiol ,19982-35-5. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. carlroth.com [carlroth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. fishersci.com [fishersci.com]
Definitive Guide to Personal Protective Equipment (PPE) for Handling 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
As a Senior Application Scientist, this guide provides a comprehensive operational framework for the safe handling of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The protocols herein are synthesized from established safety principles for related chemical structures and are designed to empower researchers with the knowledge to maintain a secure laboratory environment. The causality behind each recommendation is explained to foster a deep understanding of the necessary safety measures.
Hazard Assessment: An Uncharacterized Compound Demands Caution
This compound is a specific chemical for which detailed, publicly available toxicology data is limited.[1] However, by examining the safety data for structurally similar compounds, such as 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol, we can infer a likely hazard profile.[2] The primary hazards associated with this class of chemicals, particularly in powdered form, include:
-
Respiratory Irritation : Inhalation of fine dust may cause irritation to the respiratory tract.[2]
-
Skin Irritation : Direct contact can cause skin irritation.[2][3]
-
Serious Eye Irritation : The compound is likely to cause significant eye irritation upon contact.[2]
-
Acute Toxicity (Oral) : Similar compounds have been classified as harmful if swallowed.[2][4]
Given the lack of specific data, a conservative approach is mandated. We must treat the compound as potentially hazardous on all routes of exposure and implement robust protective measures.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not merely a checklist but a comprehensive system designed to isolate the researcher from the chemical hazard.[5] The minimum required PPE for any task involving this compound is detailed below.
| PPE Category | Specification | Rationale and Best Practices |
| Respiratory Protection | NIOSH-approved N95 respirator (for solids) or a half-mask respirator with organic vapor/acid gas cartridges (when using volatile solvents). | Prevents inhalation of aerosolized powder, which is a primary exposure risk when weighing and transferring the solid compound.[2] Ensure a proper fit test has been conducted for reusable respirators. |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. | Protects against accidental splashes and airborne powder. Standard safety glasses do not provide an adequate seal and are insufficient.[6] |
| Face shield (in addition to goggles). | Required when handling quantities greater than a few grams or when there is a significant splash risk (e.g., preparing stock solutions, during vigorous mixing).[6] | |
| Hand Protection | Chemically resistant gloves (Nitrile recommended). | Provides a barrier against skin contact. Disposable nitrile gloves offer good protection for incidental contact.[6] For prolonged handling or submersion, consult glove manufacturer compatibility charts. |
| Double-gloving. | Recommended for all handling procedures. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. | |
| Body Protection | Flame-resistant lab coat. | Protects skin and personal clothing from contamination. Must be kept fully buttoned. |
| Long pants and fully enclosed, chemical-resistant shoes. | No exposed skin on the lower body or feet is permitted. Footwear should protect the entire foot from potential spills.[7] |
Operational Plan: Integrating Safety into Your Workflow
Proper use of PPE is intrinsically linked to the operational workflow. The following step-by-step guide ensures safety at every stage of handling.
-
Designate the Area : Conduct all work with the solid compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Verify Emergency Equipment : Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[3]
-
Assemble Materials : Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present to avoid unnecessary traffic in and out of the designated area.
-
Don PPE : Put on all required PPE in the correct order: lab coat, shoes, long pants, inner gloves, respirator, goggles, face shield (if needed), and finally, outer gloves.
-
Carefully open the container inside the fume hood. Avoid creating dust clouds.
-
Use a dedicated spatula to transfer the desired amount of the compound to a tared weigh boat.
-
Once weighing is complete, securely close the primary container.
-
To solubilize, add the solvent to the vessel containing the weighed powder. Do not add the powder to the solvent, as this can increase dust formation.
-
If sonication or heating is required, ensure the vessel is properly sealed or capped to prevent aerosolization.
-
Decontaminate any reusable equipment (e.g., spatulas) with an appropriate solvent.
-
Wipe down the work surface in the fume hood with a damp cloth or towel, disposing of the cleaning materials as hazardous waste.
-
Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove outer gloves first, followed by the lab coat, face shield, and goggles. The respirator and inner gloves should be removed last, just before exiting the lab.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Caption: Workflow for Safe Handling of the Compound.
Spill and Disposal Plan
Spill Response:
-
Small Spills (in fume hood):
-
Ensure proper PPE is worn.
-
Cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).
-
Gently sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Wipe the area with a solvent-wetted towel, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Large Spills (outside fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal: All materials contaminated with this compound are to be considered hazardous waste.[2]
-
Solid Waste : This includes contaminated gloves, weigh boats, absorbent pads, and any un-used compound. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Solutions containing the compound and solvents used for decontamination should be collected in a separate, clearly labeled hazardous liquid waste container.
Adherence to these protocols is essential for mitigating the risks associated with handling this compound. A proactive and informed approach to safety is the cornerstone of responsible scientific research.
References
- Carl ROTH. (2025). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol.
-
Organic Syntheses. 1,2,4-Triazole-3(5)-thiol. Retrieved from [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet.
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(21), 7244. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
- Fisher Scientific. (2024). Safety Data Sheet.
-
National Institutes of Health (NIH). (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5323. Retrieved from [Link]
-
Allan Chemical. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Watson International. 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. watson-int.com [watson-int.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
